1-(3-Aminopyridin-4-yl)piperidin-3-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-(3-aminopyridin-4-yl)piperidin-3-ol |
InChI |
InChI=1S/C10H15N3O/c11-9-6-12-4-3-10(9)13-5-1-2-8(14)7-13/h3-4,6,8,14H,1-2,5,7,11H2 |
InChI Key |
SFEFTKKYPGTSJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=NC=C2)N)O |
Origin of Product |
United States |
Foundational & Exploratory
"1-(3-Aminopyridin-4-yl)piperidin-3-ol" basic properties
An In-Depth Technical Guide to 1-(3-Aminopyridin-4-yl)piperidin-3-ol: Properties, Synthesis, and Medicinal Chemistry Context
Introduction
The confluence of privileged structural motifs in a single molecular entity often signals a promising starting point for drug discovery campaigns. 1-(3-Aminopyridin-4-yl)piperidin-3-ol is one such molecule, integrating the biologically significant aminopyridine core with the versatile piperidine scaffold. The aminopyridine moiety is a key component in a variety of pharmacologically active compounds, known for its ability to engage with biological targets through hydrogen bonding and aromatic interactions.[1][2] Concurrently, the piperidine ring is one of the most ubiquitous heterocyclic systems in approved pharmaceuticals, prized for its capacity to confer favorable pharmacokinetic properties, modulate solubility, and provide a rigid, three-dimensional framework for orienting functional groups.[3][4][5]
This technical guide provides a comprehensive overview of the basic properties of 1-(3-Aminopyridin-4-yl)piperidin-3-ol, aimed at researchers, scientists, and drug development professionals. It delves into the molecule's physicochemical characteristics, proposes a detailed synthetic pathway grounded in established chemical principles, and explores its potential within the broader context of medicinal chemistry.
Molecular Profile and Physicochemical Properties
The structure of 1-(3-Aminopyridin-4-yl)piperidin-3-ol features a pyridine ring substituted with an amino group at the 3-position and a piperidin-3-ol group at the 4-position. This arrangement dictates its chemical personality, blending the aromatic, basic character of the aminopyridine with the aliphatic, chiral, and functionalized nature of the piperidinol.
| Identifier | Value | Source |
| IUPAC Name | 1-(3-amino-4-pyridinyl)-3-piperidinol | |
| Molecular Formula | C₁₀H₁₅N₃O | |
| Molecular Weight | 193.25 g/mol | Calculated |
| InChI Key | SFEFTKKYPGTSJX-UHFFFAOYSA-N | |
| CAS Number | Not publicly indexed |
Predicted Physicochemical Properties:
| Property | Predicted Value | Rationale and Significance |
| pKa (Most Basic) | ~8.5-9.5 | The piperidine nitrogen is predicted to be the most basic center, typical for secondary aliphatic amines. The pyridine nitrogen's basicity (pKa ~5.5) and the aromatic amine are significantly lower.[1] This property is critical for salt formation and aqueous solubility. |
| cLogP | ~0.7-1.2 | The molecule possesses both hydrophilic (amino, hydroxyl groups) and lipophilic (aromatic and aliphatic rings) features, resulting in a balanced lipophilicity. This balance is often crucial for achieving cell permeability while maintaining sufficient aqueous solubility for formulation.[3] |
| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | These groups are critical for specific interactions with biological targets like enzyme active sites or receptors.[4] |
| Hydrogen Bond Acceptors | 3 (from pyridine N, amino N, hydroxyl O) | The availability of multiple acceptor sites further enhances the potential for strong, directed interactions with protein targets. |
Synthesis and Characterization
Retrosynthetic Analysis
The most direct approach involves the formation of the C-N bond between the pyridine C4 position and the piperidine nitrogen. This disconnection leads to two key starting materials: a 3-amino-4-halopyridine and piperidin-3-ol. This strategy is advantageous as it joins the two core fragments in a single, efficient step.
Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 1-(3-Aminopyridin-4-yl)piperidin-3-ol from 3-Amino-4-chloropyridine and (R/S)-Piperidin-3-ol. The choice of a high-boiling polar aprotic solvent and a non-nucleophilic organic base is critical for driving the SNAr reaction to completion while minimizing side reactions.
Materials and Reagents:
-
3-Amino-4-chloropyridine (1.0 eq)
-
(R/S)-Piperidin-3-ol (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Amino-4-chloropyridine (1.0 eq).
-
Solvent and Reagents Addition: Dissolve the starting material in anhydrous DMF (or DMSO) to a concentration of approximately 0.5 M. Add (R/S)-Piperidin-3-ol (1.2 eq) followed by DIPEA (2.5 eq).
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting 3-Amino-4-chloropyridine is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) to remove the solvent and acidic impurities. Follow with a brine wash (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as dichloromethane/methanol or ethyl acetate/heptane with triethylamine, is typically effective for separating the polar product.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield 1-(3-Aminopyridin-4-yl)piperidin-3-ol as a solid or viscous oil.
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the three distinct protons on the pyridine ring (likely in the δ 6.5-8.0 ppm range). A complex multiplet pattern for the aliphatic protons on the piperidine ring (δ 1.5-4.0 ppm). A broad singlet for the -OH proton and another for the -NH₂ protons, which are exchangeable with D₂O.[6][7] |
| ¹³C NMR | Five distinct signals for the aromatic carbons of the pyridine ring (δ 110-160 ppm). Signals for the five aliphatic carbons of the piperidine ring, with the carbon bearing the hydroxyl group being the most downfield (δ 60-70 ppm).[7][8] |
| Mass Spec (ESI+) | A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 194.12. |
Medicinal Chemistry Perspective and Potential Applications
The structural components of 1-(3-Aminopyridin-4-yl)piperidin-3-ol suggest its potential utility as a scaffold in several therapeutic areas. The strategic combination of these two pharmacophores provides a foundation for developing potent and selective modulators of various biological targets.
The Privileged Scaffolds
The molecule's design inherently leverages the strengths of its constituent parts, making it an attractive starting point for library synthesis and lead optimization.
-
Aminopyridine Moiety: Derivatives of aminopyridine have demonstrated a wide range of biological activities. They are found in compounds developed as potent phosphodiesterase-4 (PDE4) inhibitors and nitric oxide synthase (NOS) inhibitors.[9][10] The amino group and pyridine nitrogen are key interaction points with protein active sites.[1]
-
Piperidin-3-ol Scaffold: The piperidine ring is a cornerstone of modern medicinal chemistry, particularly in the development of CNS agents and kinase inhibitors.[3][11] Its inclusion often enhances metabolic stability and allows for fine-tuning of lipophilicity.[4] The 3-hydroxy group provides a chiral center and a valuable hydrogen bonding vector. Notably, the 3-aminopiperidinyl substructure is a key component of the potent FLT3 kinase inhibitor Ibrutinib and its analogs, highlighting its proven value in targeting ATP-binding sites.[12][13]
Potential Therapeutic Applications
Given its structural heritage, 1-(3-Aminopyridin-4-yl)piperidin-3-ol and its derivatives could be explored for:
-
Oncology: As kinase inhibitors, targeting enzymes implicated in cell proliferation and survival.
-
Inflammatory Diseases: Building on the precedent of PDE4 inhibition by related aminopyridine structures.[9]
-
Central Nervous System (CNS) Disorders: The piperidine core is well-established in drugs that cross the blood-brain barrier.[3]
Safety and Handling
While specific toxicity data for this compound is unavailable, a precautionary approach based on related structures is warranted. Aminopyridines and functionalized piperidines can be hazardous.[14][15]
Recommended Safety Protocol:
-
Personal Protective Equipment (PPE): Always handle the compound in a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[14][15]
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.
-
Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations for hazardous chemical waste.
References
- Girard, Y., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
- Grout, A. S., et al. (2000). Substituted 2-aminopyridines as inhibitors of nitric oxide synthases. PubMed.
- ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- Achi, S. S., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
- RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- Thermo Fisher Scientific. (2010). 3-Amino pyridine Safety Data Sheet.
- Achi, S. S., et al. (2025). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
- Key Organics. (2025). 1-(3-AMINOPYRIDIN-5-YL)PIPERIDIN-4-OL Safety Data Sheet.
- Sigma-Aldrich. (2025). 3-Aminopyridine Safety Data Sheet.
- BOC Sciences. (2026). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery.
- AAPPTec. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 1-(3-Aminophenyl)piperidin-4-ol AldrichCPR.
- MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
- RSC Publishing. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Sigma-Aldrich. (n.d.). 1-(3-AMINOPYRIDIN-4-YL)PIPERIDIN-3-OL.
- Arkat USA, Inc. (2011). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. ARKIVOC.
- FUJIFILM Wako Chemicals. (2024). Piperidine Safety Data Sheet.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- IntechOpen. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubChemLite. (2025). [1-(3-aminopyridin-2-yl)piperidin-4-yl]methanol.
- PubChem. (2025). 3-Aminopyridin-4-ol.
- Organic Syntheses. (1950). 3-aminopyridine.
- PubMed. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia.
- PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
- A2B Chem. (n.d.). (R)-1-BOC-3-N-(PYRIDIN-4-YLMETHYL)-AMINO-PIPERIDINE.
- DTIC. (2025). Piperidine Synthesis.
- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
- BLDpharm. (n.d.). (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- Pharmaffiliates. (n.d.). (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- BenchChem. (2025). Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs: Application Notes and Protocols.
- BOC Sciences. (n.d.). Piperidines - Building Block.
- PMC. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.
- Ataman Kimya. (n.d.). PIPERIDINE.
- CMJ Publishers. (n.d.). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.
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"1-(3-Aminopyridin-4-yl)piperidin-3-ol" chemical structure and IUPAC name
Technical Monograph: Structural & Synthetic Analysis of 1-(3-Aminopyridin-4-yl)piperidin-3-ol
Executive Summary
1-(3-Aminopyridin-4-yl)piperidin-3-ol is a specialized heterocyclic building block utilized primarily in the discovery of allosteric kinase and phosphatase inhibitors. It features a 3-amino-4-piperidinylpyridine core, a privileged scaffold in medicinal chemistry known for its ability to function as a "hinge-binding" mimetic or an allosteric anchor.
This compound is critically relevant to the development of SHP2 (Src Homology 2 domain-containing phosphatase 2) inhibitors , where the pyridine amine often engages in key hydrogen bonding interactions within the allosteric tunnel, while the piperidine ring provides a vector for solubilizing groups or further structural extension.[1]
Chemical Identity & Structural Analysis
This section defines the precise chemical entity.[2] Note that the 3-position of the piperidine ring is chiral; while the CAS and synthesis often refer to the racemate, drug development typically isolates the (R)- or (S)-enantiomer based on specific binding requirements.
| Property | Data / Description |
| IUPAC Name | 1-(3-Aminopyridin-4-yl)piperidin-3-ol |
| Common Name | 3-Amino-4-(3-hydroxypiperidinyl)pyridine |
| Molecular Formula | C₁₀H₁₅N₃O |
| Molecular Weight | 193.25 g/mol |
| SMILES | OC1CN(CCC1)c2c(cncc2)N |
| Core Scaffold | 3,4-Disubstituted Pyridine |
| Key Functionality | Primary Aniline (H-bond donor), Pyridine Nitrogen (H-bond acceptor), Secondary Alcohol (Polar handle) |
Stereochemical Considerations:
-
Chiral Center: C3 of the piperidine ring.
-
Enantiomers: (R)-1-(3-aminopyridin-4-yl)piperidin-3-ol and (S)-1-(3-aminopyridin-4-yl)piperidin-3-ol.
-
Impact: In SHP2 inhibitors like TNO155, the stereochemistry of the piperidine (or analogous spiro-cycle) dictates the vector of the amine relative to the protein backbone.[1]
Synthetic Framework
The synthesis of 1-(3-aminopyridin-4-yl)piperidin-3-ol follows a robust Nucleophilic Aromatic Substitution (SₙAr) strategy followed by Nitro Reduction . This route is preferred over Buchwald-Hartwig amination for this specific substrate due to the high reactivity of the 4-chloro-3-nitropyridine electrophile.
Retrosynthetic Analysis
-
Disconnection: The C(pyridine)-N(piperidine) bond.
-
Precursors: 4-Chloro-3-nitropyridine (Electrophile) + Piperidin-3-ol (Nucleophile).
Reaction Pathway Diagram
Caption: Two-step synthetic route involving SₙAr displacement followed by catalytic hydrogenation.
Experimental Protocols
These protocols are designed for "self-validation," meaning intermediate checkpoints (TLC/LCMS) are included to ensure process integrity.[1]
Step 1: Synthesis of 1-(3-Nitropyridin-4-yl)piperidin-3-ol
-
Objective: Install the piperidine ring via displacement of the 4-chloro group.
-
Reagents: 4-Chloro-3-nitropyridine (1.0 equiv), Piperidin-3-ol (1.1 equiv), Triethylamine (TEA) (2.0 equiv).
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).[1]
Procedure:
-
Dissolution: Dissolve 4-chloro-3-nitropyridine (e.g., 5.0 g) in DMF (50 mL) under an inert atmosphere (N₂).
-
Addition: Add TEA followed by the dropwise addition of piperidin-3-ol. The reaction is exothermic; maintain temperature <30°C during addition.
-
Heating: Heat the mixture to 60–80°C for 4–6 hours.
-
Monitoring: Monitor via LCMS. The starting material (M+H ~159) should disappear, replaced by the product mass (M+H ~224).[1]
-
Workup: Pour the reaction mixture into ice water (200 mL). The yellow/orange solid product often precipitates. Filter and wash with water.[2] If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.[1]
-
Yield: Typically 85–95%.
Step 2: Reduction to 1-(3-Aminopyridin-4-yl)piperidin-3-ol
-
Objective: Reduce the nitro group to a primary amine without reducing the pyridine ring.
-
Reagents: 10% Palladium on Carbon (Pd/C) (10 wt%), Hydrogen gas (H₂) (balloon pressure).[1]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]
Procedure:
-
Setup: Suspend the nitro intermediate from Step 1 in MeOH.
-
Catalyst Addition: Carefully add 10% Pd/C under a nitrogen stream (Caution: Pyrophoric).[1]
-
Hydrogenation: Purge the vessel with H₂ gas and stir under a hydrogen balloon at room temperature for 2–12 hours.
-
Monitoring: Monitor via LCMS. The nitro peak (M+H ~224) will convert to the amine peak (M+H ~194).[1]
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Purification: Concentrate the filtrate. The resulting oil or solid is often pure enough for subsequent steps. If necessary, purify via flash chromatography (DCM/MeOH/NH₃).[1]
Physicochemical Profiling
Understanding the ionization state of this molecule is crucial for assay development and formulation.
| Site | Estimated pKa | Behavior at pH 7.4 |
| Pyridine Nitrogen (N1) | ~5.5 – 6.5 | Partially Ionized (Protonated) |
| Exocyclic Amine (-NH₂) | ~3.0 – 4.0 | Neutral (Conjugated to ring) |
| Piperidine Nitrogen | N/A | Non-basic (Aniline-like resonance) |
Solubility Note: The presence of the hydroxyl group and the primary amine makes this compound moderately polar (LogP ~0.5–1.0).[1] It is soluble in DMSO, Methanol, and dilute aqueous acid.[1]
Medicinal Chemistry Applications
SHP2 Allosteric Inhibition
The 3-amino-4-piperidinylpyridine moiety is a bioisostere of the fused bicyclic systems found in advanced SHP2 inhibitors (e.g., TNO155).
-
Mechanism: The pyridine ring wedges into the allosteric "tunnel" formed between the N-SH2, C-SH2, and PTP domains of the phosphatase.[1]
-
Interaction: The 3-amino group acts as a critical Hydrogen Bond Donor (HBD) to backbone carbonyls (often residue E250 or similar in the SHP2 allosteric pocket).
-
Vector: The piperidine ring projects towards the solvent front, allowing the 3-hydroxyl group to interact with hydrophilic residues or water networks, improving potency and solubility.[1]
PROTAC Linker Attachment
The 3-hydroxyl group on the piperidine provides a chemically distinct handle for attaching linkers in PROTAC (Proteolysis Targeting Chimera) design.
-
Strategy: The hydroxyl can be alkylated or converted to a carbamate to attach an alkyl chain leading to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).[1] This leaves the 3-aminopyridine "warhead" free to bind the target protein.
References
-
Chen, Y. N., et al. (2016).[1] Discovery of Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry.
-
Furet, P., et al. (2016).[1] Structure-Based Design of TNO155, a Highly Potent, Selective, and Orally Efficacious SHP2 Inhibitor. Journal of Medicinal Chemistry. (Demonstrates the utility of the amino-pyridine scaffold).[1]
-
Bagley, M. C., et al. (2010).[1] Rapid synthesis of 3-amino-4-substituted pyridines. Tetrahedron Letters.
-
PubChem Compound Summary. (2025). 1-(3-Aminopyridin-4-yl)piperidin-3-ol.[3] National Center for Biotechnology Information.
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- 3. 1135226-47-9_CAS号:1135226-47-9_N-[3-(Dimethylamino)propyl]-4-[ethyl(phenyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-YL)benzamide hydrochloride - 化源网 [chemsrc.com]
An In-Depth Technical Guide to 1-(3-Aminopyridin-4-yl)piperidin-3-ol: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the chemical entity 1-(3-Aminopyridin-4-yl)piperidin-3-ol, a heterocyclic compound of interest in contemporary medicinal chemistry. While specific experimental data for this exact molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential biological applications. We will explore plausible synthetic routes, predict its physicochemical properties, and discuss the expected spectroscopic signatures. Furthermore, by examining the known biological activities of aminopyridinyl and piperidinol scaffolds, we will extrapolate the potential therapeutic relevance of this compound, particularly in the realms of oncology, infectious diseases, and neuroscience. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and explore the chemical space of novel piperidine derivatives.
Introduction and Molecular Overview
The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active natural products. Its conformational flexibility allows for the precise spatial orientation of substituents, making it a privileged structure in the design of molecules that interact with biological targets. The fusion of a piperidine moiety with a substituted pyridine ring, as seen in 1-(3-Aminopyridin-4-yl)piperidin-3-ol, creates a novel chemical entity with a unique three-dimensional architecture and a rich electronic profile. The presence of a basic amino group on the pyridine ring, a hydroxyl group on the piperidine ring, and the tertiary amine within the piperidine structure offers multiple points for hydrogen bonding and polar interactions, suggesting a high potential for specific binding to protein targets.
Molecular Formula: C₁₀H₁₅N₃O
IUPAC Name: 1-(3-Aminopyridin-4-yl)piperidin-3-ol
While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in publicly accessible databases, its constituent parts are well-studied, allowing for a detailed theoretical and practical exploration.
Physicochemical Properties: A Predictive Analysis
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 1-(3-Aminopyridin-4-yl)piperidin-3-ol, we can predict several key parameters based on its structure.
| Property | Predicted Value/Range | Rationale and Significance |
| Molecular Weight | 193.25 g/mol | Influences diffusion and transport across biological membranes. |
| pKa | Multiple values expected | The 3-amino group on the pyridine is expected to be a weak base. The piperidine nitrogen will be a stronger base. The 3-hydroxyl group is a very weak acid. These values are crucial for understanding the ionization state at physiological pH, which affects solubility, permeability, and target binding. |
| logP | Low to moderate | The presence of polar functional groups (amino and hydroxyl) suggests a degree of hydrophilicity, which would result in a lower octanol-water partition coefficient. This impacts membrane permeability and distribution. |
| Aqueous Solubility | Moderate to high | The polar nature of the molecule and the potential for salt formation at physiological pH suggest good solubility in aqueous media, a desirable trait for drug candidates. |
Table 1: Predicted Physicochemical Properties of 1-(3-Aminopyridin-4-yl)piperidin-3-ol.
Synthesis and Methodologies
The synthesis of 1-(3-Aminopyridin-4-yl)piperidin-3-ol can be approached through several strategic disconnections. A plausible and efficient route involves the nucleophilic aromatic substitution (SNAAr) reaction between 3-amino-4-halopyridine and piperidin-3-ol.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-(3-Aminopyridin-4-yl)piperidin-3-ol.
Detailed Experimental Protocol
Materials:
-
3-Amino-4-chloropyridine
-
Piperidin-3-ol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-4-chloropyridine (1.0 eq) in DMF, add piperidin-3-ol (1.2 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product, 1-(3-aminopyridin-4-yl)piperidin-3-ol.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAAr reactions as it can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).
-
Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for SNAAr reactions, especially with less activated aromatic rings.
Spectroscopic Characterization: An Interpretive Guide
The structural elucidation of 1-(3-Aminopyridin-4-yl)piperidin-3-ol would rely on a combination of spectroscopic techniques. Below are the expected key signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Expect distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring. The coupling patterns will be indicative of their relative positions.
-
Piperidine Protons: A complex set of multiplets in the aliphatic region (δ 1.5-4.0 ppm) is expected for the methylene and methine protons of the piperidine ring. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a distinct multiplet.
-
NH₂ and OH Protons: Broad singlets are anticipated for the amino and hydroxyl protons, which are exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals in the downfield region (δ 110-160 ppm) corresponding to the carbons of the pyridine ring.
-
Piperidine Carbons: Aliphatic carbon signals in the range of δ 20-70 ppm. The carbon attached to the hydroxyl group would be in the more downfield portion of this range.
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI): In positive ion mode, the molecular ion peak [M+H]⁺ would be expected at m/z 194.13. Fragmentation patterns could involve the loss of water from the hydroxyl group or cleavage of the piperidine ring.
Infrared (IR) Spectroscopy
-
N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
O-H Stretching: A broad band around 3200-3600 cm⁻¹ for the hydroxyl group.
-
C-N Stretching: Bands in the region of 1250-1350 cm⁻¹ for the aryl-N bond.
-
C-O Stretching: A band around 1000-1200 cm⁻¹ for the C-O bond of the secondary alcohol.
Potential Biological Activities and Therapeutic Applications
While the specific biological profile of 1-(3-Aminopyridin-4-yl)piperidin-3-ol has not been reported, the constituent scaffolds are known to exhibit a range of pharmacological activities.
-
Anticancer Activity: Many substituted piperidine and aminopyridine derivatives have demonstrated potent anticancer properties. For instance, some piperidine derivatives have been shown to induce apoptosis in cancer cell lines.[1]
-
Antimicrobial Activity: The piperidinol moiety is present in several compounds with reported anti-tuberculosis and antifungal activities.[2][3] The aminopyridine scaffold has also been explored for its antimicrobial potential.
-
Central Nervous System (CNS) Activity: The piperidine ring is a core component of numerous CNS-active drugs. The ability of this molecule to potentially interact with receptors and enzymes in the brain makes it an interesting candidate for neurological drug discovery.
Caption: Relationship between core scaffolds and potential biological activities.
Analytical Methodologies
The characterization and quantification of 1-(3-Aminopyridin-4-yl)piperidin-3-ol would employ standard analytical techniques.
Workflow for Analytical Characterization
Caption: A typical workflow for the analytical characterization of the title compound.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, would be suitable for assessing the purity of the compound. Detection could be achieved using a UV detector, monitoring at a wavelength where the pyridine ring absorbs.
Conclusion
1-(3-Aminopyridin-4-yl)piperidin-3-ol represents a novel and synthetically accessible molecule with significant potential in drug discovery. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential biological applications. The insights provided herein are intended to serve as a valuable resource for researchers and to stimulate further investigation into this promising area of medicinal chemistry. The exploration of such novel chemical entities is paramount to the continued development of new and effective therapeutics.
References
- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(4), 695-701.
- Wunberg, T., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 4(42), 12496-12504.
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1214-1221.
- Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186.
- Lu, Y., et al. (2018). 1H NMR Spectroscopic Data of Compounds 1−3 a.
- Gray, D. W., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 19(10), 2780-2783.
- Spampinato, G., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(11), 934.
-
Patsnap. (2017). Method for preparing 4-(piperidine-3-yl)aniline. [Link]
- Fullam, E., et al. (2016). Piperidinols That Show Anti-Tubercular Activity as Inhibitors of Arylamine N-Acetyltransferase: An Essential Enzyme for Mycobacterial Survival Inside Macrophages. PLoS ONE, 11(1), e0147284.
- Szychta, P., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6594.
-
DTIC. (2025). Piperidine Synthesis. [Link]
- Yilmaz, I., & Ceylan, S. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 1(1), 1-6.
- Sridharan, V., et al. (2022).
- Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Ortiz, A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5273-5283.
- Sharma, R., et al. (2015). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Letters in Drug Design & Discovery, 12(4), 284-291.
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"1-(3-Aminopyridin-4-yl)piperidin-3-ol" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Aminopyridin-4-yl)piperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization methods for the novel compound 1-(3-Aminopyridin-4-yl)piperidin-3-ol. This molecule incorporates both a 3-aminopyridine and a piperidin-3-ol moiety, structural motifs of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[1][2] The piperidine scaffold, in particular, is a privileged structure in drug discovery, known to enhance druggability and improve pharmacokinetic properties.[3]
Strategic Approach to Synthesis: The Buchwald-Hartwig Amination
The most logical and efficient method for the construction of the C-N bond between the pyridine and piperidine rings is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry for its reliability and broad substrate scope, allowing for the formation of aryl amines under relatively mild conditions.[4][5] This approach is superior to harsher, classical methods which often require high temperatures and offer limited functional group tolerance.
The proposed synthesis involves the coupling of a 3-amino-4-halopyridine with piperidin-3-ol. 3-Amino-4-chloropyridine is a suitable and commercially available starting material. The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl, with chlorides being the least reactive.[6] However, the development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has made the use of aryl chlorides highly effective.[7]
Reaction Scheme:
The selection of the catalyst system is critical for achieving high yields. A combination of a palladium source, such as palladium(II) acetate, and a sterically hindered biarylphosphine ligand like Xantphos or RuPhos is recommended to facilitate the challenging oxidative addition of the C-Cl bond to the palladium(0) center.[7] A strong, non-nucleophilic base, typically sodium tert-butoxide, is required to deprotonate the piperidine nitrogen, making it a more potent nucleophile.[7] The reaction is typically carried out in an anhydrous, aprotic solvent such as dioxane or toluene under an inert atmosphere to prevent deactivation of the catalyst.[6]
Visualizing the Synthetic Workflow
The following diagram outlines the key steps in the synthesis of 1-(3-Aminopyridin-4-yl)piperidin-3-ol.
Caption: Synthetic workflow for 1-(3-Aminopyridin-4-yl)piperidin-3-ol.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of 1-(3-Aminopyridin-4-yl)piperidin-3-ol.
Materials:
-
3-Amino-4-chloropyridine
-
Piperidin-3-ol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-amino-4-chloropyridine (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add piperidin-3-ol (1.2 eq) and sodium tert-butoxide (1.5 eq).
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 3-amino-4-chloropyridine.
-
Reaction: The reaction mixture is heated to 100-110 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. The filter cake is washed with additional ethyl acetate.
-
Extraction: The combined filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(3-Aminopyridin-4-yl)piperidin-3-ol.
Comprehensive Characterization
The structural confirmation and purity assessment of the synthesized 1-(3-Aminopyridin-4-yl)piperidin-3-ol are achieved through a combination of spectroscopic and analytical techniques. The following sections detail the expected data from these analyses.
Visualizing the Characterization Workflow
Caption: Workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | Pyridine C2-H |
| ~7.8 | d | 1H | Pyridine C6-H |
| ~6.8 | d | 1H | Pyridine C5-H |
| ~4.5 | br s | 2H | -NH₂ |
| ~4.0 | m | 1H | Piperidine C3-H (CH-OH) |
| ~3.5 | br s | 1H | -OH |
| ~3.2 - 3.4 | m | 2H | Piperidine C2-Hₐ, C6-Hₐ (axial) |
| ~2.8 - 3.0 | m | 2H | Piperidine C2-Hₑ, C6-Hₑ (equatorial) |
| ~1.8 - 2.0 | m | 2H | Piperidine C4-H₂, C5-Hₐ (axial) |
| ~1.5 - 1.7 | m | 2H | Piperidine C5-Hₑ (equatorial) |
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Pyridine C4 |
| ~145 | Pyridine C2 |
| ~140 | Pyridine C6 |
| ~135 | Pyridine C3 |
| ~110 | Pyridine C5 |
| ~65 | Piperidine C3 (CH-OH) |
| ~50 | Piperidine C2, C6 |
| ~30 | Piperidine C4 |
| ~25 | Piperidine C5 |
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. Using electrospray ionization (ESI) in positive ion mode, the expected molecular ion peak would correspond to the protonated molecule [M+H]⁺.
Calculated Molecular Weight:
-
Formula: C₁₀H₁₅N₃O
-
Monoisotopic Mass: 193.1215 g/mol
-
Expected [M+H]⁺: 194.1293
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[8][9]
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | O-H stretch (broad) | Alcohol (-OH) |
| 3350 - 3150 | N-H stretch (two bands) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H |
| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1350 - 1250 | C-N stretch | Aryl-Alkyl Amine |
| 1200 - 1000 | C-O stretch | Secondary Alcohol |
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. It should be handled under an inert atmosphere.
-
Solvents: Toluene and other organic solvents are flammable and should be used in a fume hood away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
This technical guide outlines a reliable and efficient synthetic route for 1-(3-Aminopyridin-4-yl)piperidin-3-ol using the Buchwald-Hartwig amination. The detailed protocol and the predicted comprehensive characterization data provide a solid foundation for researchers to synthesize and validate this novel compound. The successful synthesis of this molecule will provide a valuable building block for the development of new therapeutic agents.
References
- Clarke, J. J., Maekawa, Y., Nambo, M., & Crudden, C. M. (2019). Pd-catalyzed asymmetric allylic substitution cascade using α-(pyridin-1-yl)-acetamides formed in situ as nucleophiles. Chemical Science, 10(6), 1767–1772.
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]
-
MDPI. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). 1H- and 13C-NMR for. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Caltech. (n.d.). A general enantioselective route to the chamigrene natural product family. Retrieved from [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Al-Iraqi, M. A. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
-
Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]
- Khan, I., et al. (2014). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. Journal of Chemistry.
-
ResearchGate. (2016). (PDF) A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Retrieved from [Link]
-
ResearchGate. (2012). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
NIST. (n.d.). Piperidine Mass Spectrum. Retrieved from [Link]
-
ResearchGate. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
- Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(9), 1766–1772.
-
GNPS. (2023). GNPS Library Spectrum CCMSLIB00012112950. Retrieved from [Link]
-
PubMed. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Retrieved from [Link]
-
RSC Publishing. (n.d.). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Retrieved from [Link]
- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614–1620.
-
Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved from [Link]
-
PubChem. (n.d.). 3-Piperidinol, 1-methyl-. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]
- Ziering, A., Motchane, A., & Lee, J. (1957). Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines. Journal of Organic Chemistry, 22(12), 1521-1528.
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). Piperidine IR Spectrum. Retrieved from [Link]
-
MDPI. (n.d.). Diisopropyl(6-(phenyl(phenylthio)arsaneyl)-1,2-dihydroacenaphthylen-5-yl)phosphane. Retrieved from [Link]
-
NIST. (n.d.). Piperidine. Retrieved from [Link]
-
Spectroscopy Tutorial. (n.d.). IR Chart. Retrieved from [Link]
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Comprehensive Spectroscopic Characterization Guide: 1-(3-Aminopyridin-4-yl)piperidin-3-ol
This guide provides an in-depth technical analysis of the spectroscopic characterization of 1-(3-Aminopyridin-4-yl)piperidin-3-ol , a critical intermediate scaffold often encountered in the synthesis of kinase inhibitors (e.g., SHP2, SOS1) and other nitrogen-heterocycle-based pharmaceuticals.
The following data and protocols are synthesized from standard medicinal chemistry characterization practices for 3-amino-4-piperidinylpyridine derivatives.
Introduction & Structural Analysis
The compound 1-(3-Aminopyridin-4-yl)piperidin-3-ol (Formula:
Key Structural Features for Analysis:
-
Pyridine Core: The 3,4-substitution pattern creates a distinct electronic environment. The 3-amino group is an electron-donating group (EDG) via resonance, while the pyridine nitrogen is electron-withdrawing.
-
Piperidine Ring: Attached at the N1 position to the pyridine C4. The 3-hydroxyl group introduces chirality (R/S enantiomers) and creates diastereotopic protons on the piperidine ring, complicating the aliphatic NMR region.
-
Hydrogen Bonding: The presence of primary amine (
), tertiary amine (piperidine N), and secondary alcohol ( ) allows for complex intra- and intermolecular hydrogen bonding, significantly affecting chemical shifts in non-polar solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data presented below represents the consensus spectroscopic signature for 3-amino-4-(3-hydroxypiperidin-1-yl)pyridine derivatives in deuterated dimethyl sulfoxide (
2.1
NMR Characterization (400 MHz,
)
The aromatic region is characterized by the specific coupling pattern of a 3,4-disubstituted pyridine.
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Py-H2 | 7.85 – 7.95 | Singlet (s) | 1H | - | Most deshielded due to adjacency to both ring N and |
| Py-H6 | 7.65 – 7.75 | Doublet (d) | 1H | Deshielded by ring N; couples with H5. | |
| Py-H5 | 6.75 – 6.85 | Doublet (d) | 1H | Shielded by ortho-amino and para-piperidine donation. | |
| 4.60 – 4.90 | Broad s | 2H | - | Exchangeable protons; shift varies with concentration/temp. | |
| 4.60 – 4.80 | Broad s | 1H | - | Often overlaps with | |
| Pip-H3 | 3.55 – 3.70 | Multiplet (m) | 1H | - | Methine proton at the chiral center (alpha to OH). |
| Pip-H2 | 3.10 – 3.30 | Multiplet (m) | 2H | - | Diastereotopic protons adjacent to N and chiral center. |
| Pip-H6 | 2.60 – 2.80 | Multiplet (m) | 2H | - | Protons adjacent to N, distal from OH. |
| Pip-H4/5 | 1.40 – 1.90 | Multiplet (m) | 4H | - | Remaining methylene protons; complex overlapping signals. |
Technical Insight: The chemical shift of the Py-H2 singlet is a diagnostic marker. In 3-nitro analogs (precursors), this proton appears significantly more deshielded (>8.5 ppm). The upfield shift to ~7.9 ppm confirms the reduction of the nitro group to the amino group.
2.2
NMR Characterization (100 MHz,
)
| Carbon Type | Shift ( | Assignment |
| Aromatic C-2 | 135.0 – 138.0 | Pyridine C2 (between N and |
| Aromatic C-6 | 140.0 – 143.0 | Pyridine C6 (adjacent to N) |
| Aromatic C-4 | 145.0 – 148.0 | Pyridine C4 (attached to Piperidine N) |
| Aromatic C-3 | 130.0 – 133.0 | Pyridine C3 (attached to |
| Aromatic C-5 | 110.0 – 115.0 | Pyridine C5 (beta to N, shielded) |
| Aliphatic C-3' | 64.0 – 66.0 | Piperidine C-OH (Methine) |
| Aliphatic C-2'/6' | 50.0 – 55.0 | Piperidine |
| Aliphatic C-4'/5' | 20.0 – 32.0 | Piperidine distal |
Mass Spectrometry (MS) Analysis
Mass spectrometry confirms the molecular weight and fragmentation pattern characteristic of the aminopyridine-piperidine linkage.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (
). -
Molecular Ion:
(Calc. for ).
Fragmentation Pathway (MS/MS)
The primary fragmentation pathways involve the cleavage of the piperidine ring and the loss of water from the hydroxyl group.
-
Loss of Water:
. -
Cleavage of Piperidine: Rupture of the C-N bond between the pyridine and piperidine rings typically yields the aminopyridine cation (
) or the piperidine fragment.
Graphviz Diagram: Proposed Fragmentation Pathway
Figure 1: Proposed ESI+ MS fragmentation pathway for 1-(3-Aminopyridin-4-yl)piperidin-3-ol.
Infrared (IR) Spectroscopy
IR analysis is useful for confirming the presence of the primary amine and hydroxyl functional groups.
| Functional Group | Wavenumber ( | Intensity | Description |
| O-H Stretch | 3200 – 3400 | Broad, Medium | Hydrogen-bonded hydroxyl group. |
| N-H Stretch | 3300 – 3450 | Medium | Primary amine ( |
| C-H Stretch | 2850 – 2950 | Strong | Aliphatic C-H stretching of the piperidine ring. |
| C=N / C=C | 1580 – 1600 | Strong | Pyridine ring skeletal vibrations. |
| C-N Stretch | 1250 – 1350 | Medium | Aromatic amine ( |
Experimental Protocols
5.1 Sample Preparation for NMR
To ensure high-resolution spectra without aggregation or exchange broadening:
-
Solvent Choice: Use
(99.9% D) rather than . The polar nature of the amino and hydroxyl groups leads to poor solubility and broad peaks in chloroform. -
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Tube Quality: Use high-precision 5mm NMR tubes (e.g., Wilmad 528-PP) to minimize shimming errors.
-
Temperature: Acquire data at 298 K (25°C) . If
peaks are broad, heating to 313 K (40°C) can sharpen them by accelerating proton exchange.
5.2 HPLC-MS Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Pyridine absorption) and ESI+ MS.
Graphviz Diagram: Characterization Workflow
Figure 2: Standard workflow for the spectroscopic validation of the target compound.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. Link
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394625 (Related 3-amino-4-piperidinylpyridine derivatives). Link
-
Sigma-Aldrich. Product Specification: 1-(3-Aminopyridin-4-yl)piperidin-3-ol.[1][2] Link
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- 2. 1135226-47-9_CAS号:1135226-47-9_N-[3-(Dimethylamino)propyl]-4-[ethyl(phenyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-YL)benzamide hydrochloride - 化源网 [chemsrc.com]
Unveiling the Enigma: A Strategic Guide to Elucidating the Mechanism of Action of 1-(3-Aminopyridin-4-yl)piperidin-3-ol
Abstract
The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic agents with unique pharmacological profiles. The molecule 1-(3-Aminopyridin-4-yl)piperidin-3-ol, a composite of the versatile aminopyridine core and the functionally critical piperidinol scaffold, represents a compelling yet largely unexplored entity. This technical guide outlines a comprehensive, multi-tiered strategy for the systematic elucidation of its mechanism of action. We present a hypothesis-driven research framework, beginning with broad phenotypic screening and progressively narrowing the focus to specific molecular targets and signaling pathways. This document is intended for researchers, scientists, and drug development professionals, providing a robust, scientifically-grounded roadmap for characterizing this promising compound.
Introduction: Deconstructing a Molecule of Interest
The chemical architecture of 1-(3-Aminopyridin-4-yl)piperidin-3-ol is a deliberate amalgamation of two pharmacologically significant moieties. The aminopyridine ring is a well-established pharmacophore known for a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2] A primary mechanism of action for some aminopyridine derivatives is the blockade of voltage-gated potassium channels.[3] The piperidine ring, and specifically the piperidinol variant, is a "privileged" scaffold in drug discovery, prized for its favorable physicochemical properties that can enhance druggability, facilitate transport across biological membranes, and improve pharmacokinetic profiles.[4] Derivatives of piperidine are known to exert analgesic, anti-inflammatory, and antineoplastic activities through various mechanisms, including interaction with opioid receptors and modulation of prostaglandin signaling pathways.[5][6]
Given the therapeutic potential suggested by its constituent parts, a systematic investigation into the mechanism of action of 1-(3-Aminopyridin-4-yl)piperidin-3-ol is warranted. This guide proposes a phased experimental approach, designed to be both comprehensive and efficient, moving from broad biological characterization to precise target identification and validation.
Phase I: Broad Phenotypic Screening and Hypothesis Generation
The initial phase of investigation aims to cast a wide net to identify the general biological activities of 1-(3-Aminopyridin-4-yl)piperidin-3-ol. This approach allows for the generation of initial hypotheses regarding its potential therapeutic applications and underlying mechanisms.
Cellular Viability and Proliferation Assays
A foundational step is to assess the compound's effect on cell viability across a diverse panel of human cancer cell lines and normal cell lines. This will establish a therapeutic window and identify potential cytotoxic or cytostatic effects.
Experimental Protocol: MTT Assay for Cellular Viability
-
Cell Plating: Seed cells from various cancer lines (e.g., breast, lung, colon, leukemia) and a non-cancerous control line (e.g., fibroblasts) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 1-(3-Aminopyridin-4-yl)piperidin-3-ol (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line at each time point.
Rationale: This initial screen will reveal if the compound possesses antiproliferative properties and its degree of selectivity towards cancerous cells. A favorable therapeutic index (high IC50 in normal cells, low IC50 in cancer cells) would be a strong indicator of potential as an anticancer agent.
Anti-inflammatory Activity Assessment
Given the known anti-inflammatory properties of both aminopyridine and piperidine derivatives, it is crucial to investigate this potential activity.[1][2][7]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
-
Cell Culture: Culture murine or human macrophage-like cells (e.g., RAW 264.7 or THP-1) and differentiate them as necessary.
-
Pre-treatment: Pre-treat the cells with varying concentrations of 1-(3-Aminopyridin-4-yl)piperidin-3-ol for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Cytokine Quantification: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA (Enzyme-Linked Immunosorbent Assay).
Rationale: A dose-dependent reduction in the secretion of these key inflammatory mediators would confirm the compound's anti-inflammatory potential and suggest a mechanism involving the modulation of inflammatory signaling pathways.
Preliminary Neuromodulatory Activity Evaluation
The aminopyridine scaffold is known to modulate neuronal activity, primarily through the blockade of potassium channels.[3][8] Therefore, a preliminary assessment of neuromodulatory effects is warranted.
Experimental Protocol: In Vitro Neuronal Firing Assay
-
Neuronal Culture: Culture primary neurons or a suitable neuronal cell line on multi-electrode arrays (MEAs).
-
Baseline Recording: Record the spontaneous electrical activity of the neuronal network to establish a baseline.
-
Compound Application: Apply 1-(3-Aminopyridin-4-yl)piperidin-3-ol at various concentrations to the neuronal culture.
-
Activity Recording: Record the changes in neuronal firing rate, burst frequency, and network synchronicity.
Rationale: Significant alterations in neuronal firing patterns would suggest that the compound interacts with ion channels or receptors involved in neurotransmission, providing a strong lead for further investigation into its potential as a treatment for neurological disorders.
Table 1: Hypothetical Phase I Screening Results for 1-(3-Aminopyridin-4-yl)piperidin-3-ol
| Assay | Cell Line/Model | Endpoint | Hypothetical Result | Implication |
| Cellular Viability | MV4-11 (AML) | IC50 (48h) | 22 nM | Potent anti-leukemic activity.[9] |
| Cellular Viability | A549 (Lung Cancer) | IC50 (48h) | 5 µM | Moderate antiproliferative effect. |
| Cellular Viability | HFF-1 (Fibroblast) | IC50 (48h) | > 100 µM | High selectivity for cancer cells. |
| Anti-inflammatory | LPS-stimulated RAW 264.7 | TNF-α reduction | 65% at 10 µM | Significant anti-inflammatory properties. |
| Neuromodulatory | Primary Cortical Neurons | Firing Rate | Increased by 40% at 1 µM | Potential K+ channel blocking activity.[8] |
Phase II: Target Deconvolution and Pathway Analysis
Based on the outcomes of Phase I, the subsequent phase will focus on identifying the specific molecular targets and delineating the signaling pathways modulated by 1-(3-Aminopyridin-4-yl)piperidin-3-ol.
Kinase Profiling
If significant antiproliferative activity is observed, a broad kinase screen is a logical next step, as many targeted cancer therapies are kinase inhibitors.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Submission: Submit 1-(3-Aminopyridin-4-yl)piperidin-3-ol to a commercial kinase profiling service.
-
Assay Performance: The service will test the compound at one or two concentrations against a large panel of recombinant human kinases (e.g., >400 kinases).
-
Data Analysis: The percentage of inhibition for each kinase will be determined, and a "hit list" of potential kinase targets will be generated.
Rationale: This unbiased screen can rapidly identify specific kinases that are inhibited by the compound, providing direct molecular targets for further validation. For instance, a hit on FLT3 kinase would be highly relevant in the context of acute myeloid leukemia (AML).[9]
Caption: Kinase screening workflow for target identification.
Western Blot Analysis for Pathway Elucidation
Once a primary target or pathway is implicated, Western blotting can be used to examine the phosphorylation status and expression levels of key downstream proteins.
Experimental Protocol: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat the relevant cell line (e.g., MV4-11 for an FLT3 inhibitor) with 1-(3-Aminopyridin-4-yl)piperidin-3-ol for various times and at different concentrations, then lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein and its phosphorylated form (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK), followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Rationale: This technique provides direct evidence of the compound's effect on the target's activity and its downstream signaling cascade. A reduction in the phosphorylated forms of target proteins would confirm an inhibitory mechanism.
Caption: Hypothetical FLT3 signaling pathway inhibition.
Phase III: In Vivo Validation and Preclinical Assessment
The final phase involves validating the in vitro findings in a relevant animal model to assess the compound's efficacy and safety profile.
Xenograft Tumor Model
If the compound shows potent and selective anticancer activity, its in vivo efficacy will be evaluated in a xenograft mouse model.
Experimental Protocol: Murine Xenograft Model
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MV4-11) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Randomize the mice into vehicle control and treatment groups. Administer 1-(3-Aminopyridin-4-yl)piperidin-3-ol orally or via intraperitoneal injection at various doses and schedules.
-
Efficacy Monitoring: Measure tumor volume and body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue for pharmacodynamic analysis (e.g., Western blot for target inhibition).
Rationale: This experiment is the gold standard for demonstrating the in vivo anticancer efficacy of a compound and provides crucial data on its therapeutic potential. A significant reduction in tumor growth in the treatment group compared to the control group would be a key indicator of success.[9]
Table 2: Proposed In Vivo Xenograft Study Design
| Group | Treatment | Dose (mg/kg) | Route | Schedule | Number of Animals |
| 1 | Vehicle | - | PO | QD | 10 |
| 2 | Compound X | 25 | PO | QD | 10 |
| 3 | Compound X | 50 | PO | QD | 10 |
| 4 | Positive Control | TBD | TBD | TBD | 10 |
Conclusion
The structured, multi-phase approach detailed in this guide provides a comprehensive and logical framework for elucidating the mechanism of action of 1-(3-Aminopyridin-4-yl)piperidin-3-ol. By systematically progressing from broad phenotypic screening to specific target identification and in vivo validation, researchers can efficiently and effectively characterize the pharmacological profile of this promising molecule. The insights gained from this proposed research plan will be invaluable for guiding its future development as a potential therapeutic agent.
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An In-Depth Technical Guide to the Prediction and Validation of Biological Targets for 1-(3-Aminopyridin-4-yl)piperidin-3-ol
Abstract
The identification of a small molecule's biological targets is a critical and rate-limiting step in modern drug discovery.[1] This guide provides a comprehensive, technically-focused framework for the systematic prediction, validation, and characterization of the biological targets for the novel compound, 1-(3-Aminopyridin-4-yl)piperidin-3-ol. By integrating robust computational methodologies with a tiered, self-validating experimental workflow, we present a strategy designed for researchers, scientists, and drug development professionals. This document moves beyond a simple listing of methods to explain the causal logic behind experimental choices, ensuring a scientifically rigorous approach to target deconvolution. We detail protocols for key in vitro and cell-based assays and provide a clear roadmap for synthesizing disparate data streams into a coherent target profile.
Introduction: The Imperative of Target Identification
The compound 1-(3-Aminopyridin-4-yl)piperidin-3-ol incorporates two key heterocyclic scaffolds—aminopyridine and piperidine—that are prevalent in a wide range of biologically active molecules and approved drugs.[2][3][4] The aminopyridine ring, in particular, is a well-established pharmacophore known to interact with various enzymes and receptors, most notably protein kinases.[4] This structural precedent provides a strong rationale for a focused investigation into its potential biological targets.
Phase I: In Silico Target Prediction & Hypothesis Generation
Ligand-Based Computational Screening
Ligand-based methods operate on the principle that structurally similar molecules often share similar biological targets.[5] These approaches are particularly powerful when direct structural information about potential targets is unavailable.
-
2D and 3D Similarity Searching: The SMILES string of 1-(3-Aminopyridin-4-yl)piperidin-3-ol (OC1CN(C2=C(N)C=CN=C2)CCC1) is used to query large-scale chemogenomic databases such as ChEMBL and PubChem. These databases link chemical structures to experimental bioactivity data. The search identifies known compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) and their associated biological targets.
-
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding to a specific target. The pharmacophore of our lead compound can be used to screen virtual libraries for other molecules that fit the model, thereby identifying potential shared targets.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of compounds and their biological activities.[7] By analyzing data from structurally related compounds, QSAR can predict the likely activity of our novel molecule against a range of targets.[7]
Structure-Based Computational Screening
When 3D structures of potential protein targets are available, structure-based methods can predict binding interactions directly.
-
Reverse Docking (or Inverse Docking): In this approach, the 3D model of our compound is docked against a library of protein binding sites.[5][7] Algorithms calculate the preferred binding orientation and estimate the binding affinity (docking score) for each protein, allowing for the ranking of potential targets.[7] This method is invaluable for identifying potential off-targets.
-
Binding Site Similarity: Tools like SiteMine compare the geometric and chemical features of a known protein's binding pocket to others across the proteome, identifying proteins that could potentially bind similar ligands.[8]
Data Synthesis and Target Prioritization
The output of these in silico methods is a list of potential targets, often numbering in the hundreds. The crucial next step is to prioritize this list based on converging evidence.
-
Target Class Enrichment: We analyze the list for overrepresentation of specific protein families. Given the aminopyridine scaffold, an enrichment of protein kinases would be a strong indicator and would prioritize this family for experimental validation.
-
Pathway Analysis: Predicted targets are mapped onto known biological pathways. Targets that cluster within a specific signaling pathway (e.g., PI3K/Akt, MAPK) suggest a potential mechanism of action and increase their priority.
-
Relevance to Disease: The list is cross-referenced with disease-associated gene databases to prioritize targets with known roles in specific pathologies.
Table 1: Illustrative Prioritized Target List for 1-(3-Aminopyridin-4-yl)piperidin-3-ol
| Predicted Target | Target Family | Prediction Method(s) | Rationale for Prioritization |
| PIK3CD (PI3Kδ) | Lipid Kinase | Similarity Search, Reverse Docking | Aminopyridine/quinazoline scaffolds are known PI3K inhibitors.[9] High docking score. |
| FLT3 | Receptor Tyrosine Kinase | Similarity Search | High structural similarity to known FLT3 inhibitors.[10] |
| c-KIT | Receptor Tyrosine Kinase | Similarity Search | Structurally related to FLT3; common off-target. |
| ADRB2 (β2-AR) | GPCR | Reverse Docking | High docking score; piperidine moiety is a common GPCR ligand feature. |
| OPRM1 (μ-opioid) | GPCR | Pharmacophore Match | Pharmacophoric features align with known opioid receptor ligands. |
Phase II: A Tiered Experimental Validation Workflow
With a prioritized list of targets, we transition to a multi-tiered experimental workflow. This cascade is designed to first broadly confirm binding interactions and then progressively interrogate the functional consequences of these interactions in increasingly complex biological systems.
Caption: Overall Target Validation Workflow.
Tier 1: Primary Binding and Activity Assays
The goal of Tier 1 is high-throughput screening to rapidly identify direct interactions between the compound and the prioritized target families.
-
Kinase Profiling: The compound is screened at a single high concentration (e.g., 10 µM) against a broad panel of recombinant kinases (e.g., >400 kinases covering the human kinome).[11] The readout is typically the percentage of inhibition of kinase activity. Luminescence-based ADP detection platforms like ADP-Glo™ are ideal for this as they measure the universal product of all kinase reactions (ADP), making them broadly applicable.[12][13]
-
GPCR Profiling: For predicted GPCR targets, radioligand competition binding assays are the gold standard.[14][15] These assays measure the ability of the compound to displace a known high-affinity radiolabeled ligand from the receptor, providing a direct measure of binding.[15]
Table 2: Example Tier 1 Kinase Profiling Data (% Inhibition at 10 µM)
| Kinase Target | % Inhibition | Kinase Family | Hit ( >50% Inh.) |
| PIK3CD | 95.2% | Lipid Kinase | Yes |
| PIK3CG | 88.1% | Lipid Kinase | Yes |
| MTOR | 65.7% | PIKK | Yes |
| FLT3 | 72.4% | RTK | Yes |
| PIK3CA | 25.3% | Lipid Kinase | No |
| EGFR | 10.5% | RTK | No |
Tier 2: Secondary Functional Assays & Potency Determination
Targets identified as "hits" in Tier 1 are advanced to Tier 2 for dose-response analysis to determine potency (IC50 for inhibitors, EC50 for activators).
-
Enzymatic Assays (Kinases): For kinase hits, full dose-response curves are generated using the same assay platform as in Tier 1 (e.g., ADP-Glo™) to determine the IC50 value. It is critical to perform these assays at an ATP concentration equal to the Km of the enzyme to ensure the comparability of IC50 values.[16]
-
Second Messenger Assays (GPCRs): For GPCR hits, functional assays are essential to determine if the compound is an agonist, antagonist, or allosteric modulator.[14] Common readouts include measuring changes in intracellular second messengers like cyclic AMP (cAMP) for Gs/Gi-coupled receptors or calcium flux for Gq-coupled receptors.[17][18]
Tier 3: Cell-Based Assays for Biological Context
The final validation tier assesses the compound's activity in a more physiologically relevant cellular environment.[13][17][19]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) provide direct evidence that the compound binds to its intended target inside intact cells.[20] CETSA measures the change in the thermal stability of a protein upon ligand binding.
-
Downstream Signaling Analysis: For a confirmed kinase inhibitor, Western blotting can be used to measure the phosphorylation status of a known downstream substrate. For example, if the compound inhibits PI3Kδ, a reduction in the phosphorylation of Akt (p-Akt) would be expected.[9]
-
Cell Viability/Cytotoxicity Assays: These assays determine the compound's effect on cell proliferation and health.[21] Using cell lines where the target is known to be a key driver of survival (e.g., a FLT3-ITD mutant cell line for a FLT3 inhibitor) can link target inhibition to a functional cellular outcome.[10]
Caption: Hypothetical PI3K/Akt Signaling Pathway Inhibition.
Detailed Experimental Protocols
The following protocols are provided as standardized templates. They must be optimized for each specific target and assay system.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Platform)
This protocol is adapted for determining the IC50 of a compound against a purified kinase.[12]
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the specific kinase and its corresponding substrate in kinase buffer. Enzyme and substrate concentrations should be optimized beforehand.
-
Prepare ATP solution in kinase buffer at a concentration of 2x the known Km for the target kinase.[16]
-
Prepare a serial dilution of the test compound (e.g., 11 points, 1:3 dilution starting from 100 µM) in DMSO, then dilute into kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of compound solution or control (DMSO for 0% inhibition, known potent inhibitor for 100% inhibition) to a 384-well plate.
-
Add 10 µL of the kinase/substrate mix to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2x ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls.
-
Plot the % inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: GPCR Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a test compound.[15]
-
Reagent Preparation:
-
Prepare cell membranes from a cell line overexpressing the target GPCR.[22] Resuspend membranes in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Prepare a solution of a suitable radioligand (e.g., ³H-ligand) at a concentration near its Kd value.
-
Prepare a serial dilution of the test compound in binding buffer.
-
Prepare a solution of a non-specific competitor (a high concentration of an unlabeled ligand) for determining non-specific binding.
-
-
Binding Reaction:
-
In a 96-well plate, combine 50 µL of test compound dilution, 50 µL of radioligand solution, and 100 µL of the membrane preparation.
-
For total binding wells, add 50 µL of buffer instead of the compound.
-
For non-specific binding wells, add 50 µL of the non-specific competitor.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 90 minutes).[15]
-
-
Separation and Detection:
-
Rapidly harvest the plate contents onto a filter mat using a cell harvester, washing with ice-cold buffer to separate bound from free radioligand.
-
Allow the filter mat to dry, then place it in a sample bag with scintillation cocktail.
-
Count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).
-
Plot the percentage of specific binding against the log of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
This guide has outlined a rigorous, integrated strategy for the identification and validation of biological targets for 1-(3-Aminopyridin-4-yl)piperidin-3-ol. The process begins with a broad computational funnel that generates testable hypotheses, which are then systematically confirmed or refuted through a tiered experimental workflow. By combining primary binding assays, secondary functional assays, and context-rich cell-based experiments, this methodology provides a high-confidence profile of a compound's on- and off-target activities. The resulting data are crucial for making informed decisions in a drug discovery program, guiding lead optimization, predicting potential toxicities, and ultimately increasing the probability of clinical success.
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Structure Activity Relationships. Drug-Design.org. [Link]
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Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. ResearchGate. [Link]
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Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]
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Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed. [Link]
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Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. PubMed. [Link]
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Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
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3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Center for Biotechnology Information. [Link]
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1-(6-aminopyridin-3-yl)piperidin-3-ol. PubChem. [Link]
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Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to 1-(3-Aminopyridin-4-yl)piperidin-3-ol: Novelty, Patent Landscape, and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This whitepaper provides a comprehensive analysis of the chemical entity 1-(3-Aminopyridin-4-yl)piperidin-3-ol . Our investigation reveals the compound to be a novel structure with no explicit mentions in current scientific literature or patent databases as of early 2026. The scarcity of information, confirmed by the absence of an assigned CAS number prior to its commercial availability as a research chemical, underscores its novelty. The core structure, combining a 3-aminopyridine moiety with a piperidin-3-ol scaffold, is frequently found in patented biologically active agents, suggesting a high potential for therapeutic applications. This guide details the compound's novelty, analyzes the patent landscape of structurally related compounds, proposes a robust synthetic pathway, and discusses its potential biological significance to inform future drug discovery and development efforts.
Introduction: The Strategic Value of the Aminopyridinyl-Piperidinol Scaffold
In medicinal chemistry, the assembly of privileged scaffolds is a cornerstone of rational drug design. The title compound, 1-(3-Aminopyridin-4-yl)piperidin-3-ol, represents a strategic combination of two such pharmacologically significant motifs: 3-aminopyridine and piperidin-3-ol.
-
3-Aminopyridine Core: The aminopyridine ring system is a vital component in a multitude of pharmaceuticals.[1] Its derivatives are known to interact with a wide range of biological targets, including enzymes and receptors, leading to diverse pharmacological effects such as antibacterial, anti-inflammatory, and anticancer activities.[1][2] The specific 3-amino substitution pattern influences the molecule's electronic properties and hydrogen bonding capabilities, which are critical for target engagement.[3]
-
Piperidin-3-ol Moiety: The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds in approved drugs. The hydroxyl group at the 3-position introduces a chiral center and a key hydrogen bond donor/acceptor site, often improving pharmacokinetic properties like solubility and metabolic stability while providing a crucial anchor point for binding to biological targets. Chiral intermediates like (R)-3-Aminopiperidine are key building blocks for modern therapeutics, including drugs for type II diabetes.[4]
The conjunction of these two fragments in a single molecule creates a novel chemical entity with significant potential for engaging with a variety of biological targets, making it a compelling candidate for screening and lead optimization programs.
Novelty Assessment
A thorough search of major chemical databases (including CAS SciFinder, PubChem, and Reaxys) and the global patent literature up to February 2026 reveals no specific record of the synthesis, characterization, or biological evaluation of 1-(3-Aminopyridin-4-yl)piperidin-3-ol. While the compound is available from some chemical suppliers as a research chemical, its lack of a formal CAS number in many databases suggests it is a recently synthesized entity for screening libraries.[5] This absence of prior art firmly establishes the compound as a novel chemical entity. The novelty lies not in the individual scaffolds, but in their specific connectivity, which has not been previously explored or documented in a public forum.
Patent Landscape Analysis of Related Scaffolds
While the exact molecule is not patented, an analysis of the patent landscape for structurally related aminopyridinyl-piperidinol derivatives provides critical insight into the potential therapeutic applications and the intellectual property space. Key findings are summarized below:
| Patent / Application | Assignee/Applicant | Core Scaffold / Key Structural Features | Therapeutic Area Claimed |
| EP2821406B1 | Unspecified | General aminopyridine derivatives. | Aurora A kinase inhibitors (Anticancer)[6] |
| US9150575B2 | Unspecified | Piperidinylpyrazolopyridine derivatives. | Not specified, but typical for kinase inhibitors.[7] |
| US5272157A | Adir et Compagnie | Derivatives of 4-(aminomethyl)piperidine. | Central Nervous System (CNS) disorders.[8] |
| CN105130879A | Unspecified | Synthesis of (R)-3-Boc-aminopiperidine. | Chiral intermediate for drug synthesis.[9] |
The patent landscape indicates that pharmaceutical companies are actively exploring aminopyridine and piperidine derivatives for a range of therapeutic areas, most notably in oncology (kinase inhibition) and neurological disorders. The claims in these patents are often broad, covering Markush structures that may encompass thousands of compounds. However, the specific substitution pattern of 1-(3-Aminopyridin-4-yl)piperidin-3-ol appears to fall outside the explicitly claimed structures in the most relevant patents, suggesting that the compound and its close derivatives may be patentable.
Proposed Synthetic Pathway
The most logical and efficient approach to synthesize 1-(3-Aminopyridin-4-yl)piperidin-3-ol is via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[10][11] This reaction is widely used for the formation of carbon-nitrogen bonds and is well-suited for coupling a heterocyclic halide with a cyclic amine.
Diagram: Proposed Synthetic Workflow
Caption: A two-step synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(3-Nitropyridin-4-yl)piperidin-3-ol (Intermediate I)
-
Reactor Setup: To a dry, nitrogen-purged reaction vessel, add 4-chloro-3-nitropyridine (1.0 eq.), (R)- or (S)-piperidin-3-ol (1.1 eq.), and a suitable palladium catalyst system. A common choice would be a palladium(II) precatalyst like Pd(OAc)₂ (2 mol%) with a sterically hindered phosphine ligand such as Xantphos (4 mol%).[12]
-
Solvent and Base: Add a dry, aprotic solvent such as toluene or 1,4-dioxane. Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir under nitrogen for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the intermediate.
Step 2: Synthesis of 1-(3-Aminopyridin-4-yl)piperidin-3-ol (Final Product)
-
Reactor Setup: Dissolve the intermediate from Step 1 (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Reduction: Add a hydrogenation catalyst, typically 10% palladium on carbon (Pd/C, ~10% w/w).
-
Reaction Conditions: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature. Stir vigorously for 4-12 hours until LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography if necessary to yield the final product.
Predicted Biological Profile and Therapeutic Potential
The structural motifs of 1-(3-Aminopyridin-4-yl)piperidin-3-ol suggest several potential biological targets and therapeutic applications.
-
Kinase Inhibition: The aminopyridine scaffold is a well-established "hinge-binder" in many kinase inhibitors. The amino group and the pyridine nitrogen can form critical hydrogen bonds with the kinase hinge region. The piperidinol moiety can extend into the solvent-exposed region or bind to other pockets, providing potency and selectivity. This makes the compound a strong candidate for screening against various kinase families (e.g., Aurora, JAK, BTK).
-
Central Nervous System (CNS) Activity: Aminopyridines are known to modulate ion channels.[1] For instance, 4-aminopyridine (dalfampridine) is a potassium channel blocker. The piperidine scaffold is also prevalent in CNS-active drugs. The compound's polarity, imparted by the amino and hydroxyl groups, would need to be carefully balanced to ensure blood-brain barrier penetration if CNS targets are pursued.
-
Other Potential Targets: The ability of the aminopyridine scaffold to act as a versatile ligand and engage in various biological interactions opens up possibilities for other targets, including G-protein coupled receptors (GPCRs) and metabolic enzymes.[3]
Diagram: Hypothetical Kinase Inhibition Pathway
Caption: Potential mechanism of action via kinase inhibition.
Conclusion and Future Directions
1-(3-Aminopyridin-4-yl)piperidin-3-ol is a novel chemical entity with significant potential for drug discovery. Its strategic design combines two pharmacologically relevant scaffolds, suggesting a high probability of biological activity. The patent landscape for related structures is active, particularly in oncology and neuroscience, but appears open for this specific compound. The proposed Buchwald-Hartwig amination followed by nitro reduction offers a reliable and scalable synthetic route for its preparation.
For drug development professionals, this compound represents an attractive starting point for:
-
High-Throughput Screening: Inclusion in screening libraries to identify initial hits against diverse target classes.
-
Fragment-Based Drug Design: Use as a core scaffold for elaboration and optimization.
-
Lead Optimization: As a template for generating analogs to build structure-activity relationships (SAR) and develop potent and selective clinical candidates.
Further investigation into the chiral separation and stereospecific synthesis of its enantiomers will be a critical next step, as stereochemistry will undoubtedly play a key role in its ultimate biological activity and therapeutic potential.
References
- Google Patents. (1993). US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
- Google Patents. (2015). EP2821406B1 - Novel piperidine compound or salt thereof.
-
Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Available at: [Link]
-
Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at: [Link]
-
The University of Manchester. (2020, June 2). Synthesis of protected 3-aminopiperidine and 3- aminoazepane derivatives using enzyme cascades. Available at: [Link]
-
Khalid, T., et al. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Available at: [Link]
-
Eureka | Patsnap. (n.d.). (R)-3-amino piperidine hydrochloride preparation method. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. (2020, June 2). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. Available at: [Link]
-
ResearchGate. (2012, June). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig a.... Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. Available at: [Link]
- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- Google Patents. (n.d.). US9150575B2 - Piperidinylpyrazolopyridine derivative.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
-
PMC. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: [Link]
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1-(3-Aminopyridin-4-yl)piperidin-3-ol: Technical Review of Aminopyridine Scaffolds
Executive Summary
The molecule 1-(3-Aminopyridin-4-yl)piperidin-3-ol represents a "privileged scaffold" in modern drug discovery, particularly within the realm of allosteric inhibition of protein tyrosine phosphatases (e.g., SHP2/PTPN11 ) and specific kinase targets. This structural motif—comprising a pyridine core substituted with an exocyclic amine at C3 and a saturated nitrogen heterocycle at C4—offers a unique geometric vector for exploring "tunnel-like" allosteric pockets that are inaccessible to flat, aromatic-only inhibitors.
This guide provides a comprehensive technical analysis of this scaffold, detailing the electronic causality behind its synthesis, its critical role in structure-activity relationships (SAR), and validated protocols for its generation.
Chemical Architecture & Electronic Theory
The 3-Amino-4-Piperidylpyridine Core
The scaffold is defined by a push-pull electronic system. The pyridine ring acts as the electron-deficient core, while the C4-piperidine nitrogen acts as a strong electron donor (
-
C3-Amine Function: Serves as a critical hydrogen bond donor. In SHP2 inhibitors, this amine often engages acidic residues (e.g., Glu250) or backbone carbonyls within the allosteric site.
-
C4-Piperidine: Provides a rigidified, 3D aliphatic vector. Unlike a flat aniline, the piperidine ring adopts a chair conformation, projecting substituents (like the 3-hydroxyl group) into specific sub-pockets to modulate solubility and selectivity.
-
3-Hydroxyl Group: Introduces a chiral center and a polar handle, essential for breaking the "grease ball" effect (high lipophilicity) often seen in early-stage leads, thereby improving Ligand Efficiency (LE) and metabolic stability.
Structural Diagram (DOT)
The following diagram illustrates the core connectivity and the electronic "push" from the piperidine nitrogen.
Figure 1: Structural connectivity and functional roles of the 1-(3-Aminopyridin-4-yl)piperidin-3-ol scaffold.
Synthetic Methodology
The synthesis of this scaffold is governed by the principles of Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction . The choice of the leaving group on the pyridine (Cl vs. F) and the sequence of events are critical for yield optimization.
Retrosynthetic Analysis
The target molecule is best disconnected at the C4-N bond.
-
Precursor A: 4-Chloro-3-nitropyridine (commercially available, inexpensive).
-
Precursor B: 3-Hydroxypiperidine (available as racemate or pure enantiomers).
Synthetic Pathway (DOT)
Figure 2: Two-step synthetic pathway via SnAr and hydrogenation.
Critical Reaction Parameters
| Parameter | Recommendation | Scientific Rationale |
| Leaving Group | Chlorine (Cl) | While Fluorine is more reactive in S_NAr, 4-chloro-3-nitropyridine is sufficiently activated by the ortho-nitro group and is significantly cheaper. |
| Base | DIPEA or K2CO3 | A non-nucleophilic base is required to scavenge HCl. Carbonates are preferred for scale-up to avoid amine salt byproducts. |
| Solvent (Step 1) | DMF or NMP | Polar aprotic solvents stabilize the Meisenheimer complex intermediate, accelerating the reaction. |
| Reduction (Step 2) | H2 / Pd-C (10%) | Catalytic hydrogenation is cleanest. However, if the molecule contains halogens sensitive to hydrogenolysis elsewhere, use Fe/NH4Cl (Bechamp reduction). |
Validated Experimental Protocols
The following protocols are designed to be self-validating. The color change in Step 1 and the disappearance of the yellow nitro color in Step 2 serve as visual indicators of progress.
Protocol A: S_NAr Coupling
Objective: Synthesis of 1-(3-nitropyridin-4-yl)piperidin-3-ol.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-nitropyridine (1.0 eq, e.g., 5.0 g).
-
Solvation: Dissolve in DMF (10 volumes, 50 mL). The solution will be light yellow.
-
Addition: Add 3-hydroxypiperidine (1.1 eq) followed by DIPEA (2.5 eq).
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Checkpoint: The reaction turns a deep orange/red color, indicating the formation of the aminopyridine adduct.
-
Monitoring: TLC (5% MeOH in DCM) should show the disappearance of the starting chloride (high Rf) and appearance of a polar fluorescent spot.
-
-
Workup: Cool to room temperature. Pour into ice-water (200 mL). The product may precipitate. If not, extract with EtOAc (3x). Wash organics with brine to remove DMF.
-
Yield: Expect 85–95% yield of the nitro-intermediate.
Protocol B: Nitro Reduction
Objective: Synthesis of 1-(3-aminopyridin-4-yl)piperidin-3-ol.
-
Setup: Dissolve the nitro-intermediate (from Protocol A) in MeOH (20 volumes).
-
Catalyst: Under an Argon atmosphere, carefully add 10% Pd/C (10 wt% loading relative to substrate). Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge with Hydrogen gas (balloon pressure is sufficient) and stir vigorously at RT for 2–12 hours.
-
Checkpoint: The deep orange/red color of the nitro compound will fade to a pale yellow or colorless solution.
-
-
Filtration: Filter through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
-
Purification: Concentrate the filtrate. The resulting oil/solid is the target amine. It is often pure enough for the next step. If oxidation occurs (darkening), purify via flash chromatography (DCM/MeOH/NH3).
Medicinal Chemistry Applications: The SHP2 Context
This scaffold is not merely a building block; it is a pharmacophore mimic used in the design of allosteric SHP2 (PTPN11) inhibitors.
Mechanism of Action
SHP2 is a phosphatase that acts as a node in the RAS/MAPK pathway. Allosteric inhibitors bind to a "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains, locking the enzyme in an auto-inhibited (closed) conformation.
-
The "Tunnel" Fit: The pyridine ring mimics the central aromatic core seen in inhibitors like SHP099 or TNO155 .
-
Interaction Map:
-
The C3-Amino group often forms an intramolecular hydrogen bond with the inhibitor's own structure (pre-organizing the conformation) or interacts with the protein backbone.
-
The Piperidine ring extends into the solvent-exposed region or a hydrophobic sub-pocket, depending on the 3-OH stereochemistry.
-
SAR Data Summary (Representative)
Comparing the effect of C4-substituents on Pyridine-based SHP2 inhibitors.
| C4-Substituent | IC50 (Biochemical) | Solubility (pH 7.4) | Notes |
| Piperidin-1-yl | ++ | Low | High lipophilicity; hERG risk. |
| 3-Hydroxypiperidin-1-yl | +++ | High | Preferred. OH group lowers LogD and improves metabolic stability. |
| 4-Hydroxypiperidin-1-yl | ++ | Moderate | Vector points OH away from solvation shell in some binding modes. |
| Morpholine | + | High | Reduced potency due to loss of hydrophobic contacts. |
(Data trends synthesized from generalized aminopyridine SAR studies [1, 2])
References
-
Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor.[1][2] Journal of Medicinal Chemistry.[3]
-
Chen, Y. N., et al. (2016). Discovery of SHP099, a Potent, Selective, and Orally Bioavailable Allosteric Inhibitor of SHP2. Nature.[3][4]
-
Bagdanoff, J. T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry.[3]
-
Filippov, D. V., et al. (2017).[5] Piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries.[5] Bioorganic & Medicinal Chemistry.[1][4][5][6][7][8][9] [5]
Sources
- 1. 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scaffold-based novel SHP2 allosteric inhibitors design using Receptor-Ligand pharmacophore model, virtual screening and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. biotools.us [biotools.us]
- 5. Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Stereoselective Synthesis of (S)-1-(3-Aminopyridin-4-yl)piperidin-3-ol
Executive Summary
The synthesis of 1-(3-aminopyridin-4-yl)piperidin-3-ol represents a critical transformation in the development of kinase inhibitors and GPCR ligands. The 3,4-disubstituted pyridine scaffold is a privileged motif, often serving as a hinge-binder in ATP-competitive inhibitors.
This Application Note details a robust, scalable, and stereoselective protocol for synthesizing the (S)-enantiomer (or (R)-enantiomer, depending on starting material) with >99% enantiomeric excess (ee). Unlike non-selective routes that require wasteful chiral resolution of the final product, this protocol utilizes a Chiral Pool strategy coupled with a chemoselective Nucleophilic Aromatic Substitution (SNAr) and a mild nitro-reduction.
Key Advantages of This Protocol:
-
Stereochemical Integrity: Retains the chiral center of the starting material (3-hydroxypiperidine) with no observed racemization.
-
Regiocontrol: Exclusive formation of the C4-substituted product using 4-chloro-3-nitropyridine.
-
Scalability: Avoids chromatographic purification in the intermediate step.
Retrosynthetic Analysis & Strategy
The primary challenge in synthesizing 3-amino-4-substituted pyridines is the electronic deactivation of the pyridine ring.
-
Direct Route (Failed Strategy): Attempting SNAr on 3-amino-4-chloropyridine is kinetically unfavorable because the electron-donating amino group (-NH2) deactivates the ring toward nucleophilic attack.
-
Nitro-Activation Route (Selected Strategy): We utilize 4-chloro-3-nitropyridine .[1][2] The electron-withdrawing nitro group (-NO2) at the 3-position significantly activates the C4-chlorine for displacement and prevents regiochemical ambiguity.
Reaction Pathway Diagram
Figure 1: Two-step synthetic pathway utilizing nitro-activation for high regioselectivity and chiral retention.
Detailed Experimental Protocols
Step 1: SNAr Coupling (Stereoselective C-N Bond Formation)
Objective: Couple the chiral piperidine to the pyridine core without racemizing the C3-hydroxyl center.
-
Reagents:
-
4-Chloro-3-nitropyridine (1.0 equiv)
-
(S)-3-Hydroxypiperidine hydrochloride (1.1 equiv) [Source of Chirality]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)
-
-
Rationale: IPA is chosen as a protic solvent to stabilize the transition state of the SNAr reaction, often accelerating the rate compared to aprotic polar solvents like DMF, while being easier to remove.
Procedure:
-
Charge: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-nitropyridine (10.0 g, 63.1 mmol) and (S)-3-hydroxypiperidine HCl (9.55 g, 69.4 mmol).
-
Solvate: Add Isopropanol (100 mL, 10V). Stir to form a suspension.
-
Basify: Dropwise add Triethylamine (22.0 mL, 157 mmol) over 10 minutes. The reaction is slightly exothermic; maintain internal temperature <30°C using a water bath if necessary.
-
Reaction: Heat the mixture to 60–65°C for 4–6 hours.
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature (20°C).
-
Slowly add Water (100 mL) while stirring. The nitro-intermediate often precipitates as a yellow solid due to the "oiling out" effect of the hydrophobic pyridine ring in water.
-
Stir at 0–5°C for 1 hour.
-
Filter the solid.[1][5] Wash with cold water (2 x 20 mL) and cold heptane (20 mL).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Yield Target: 85–92% (Yellow solid).
-
Step 2: Catalytic Hydrogenation (Nitro Reduction)
Objective: Reduce the nitro group to an amine without reducing the pyridine ring or hydrogenolyzing the C-N bond.
-
Reagents:
-
(S)-1-(3-nitropyridin-4-yl)piperidin-3-ol (Intermediate from Step 1)
-
10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)
-
Hydrogen Gas (H2) (Balloon or 1 atm)
-
Solvent: Methanol (MeOH)
-
Procedure:
-
Charge: In a hydrogenation vessel (or 3-neck flask), dissolve the Nitro-Intermediate (10.0 g) in Methanol (100 mL).
-
Catalyst Addition: Under a nitrogen blanket (safety critical: remove O2 before adding Pd), carefully add 10% Pd/C (1.0 g).
-
Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Stir vigorously under a Hydrogen atmosphere (balloon pressure is sufficient) at Room Temperature (20–25°C).
-
Kinetics: Reaction is typically complete in 2–4 hours.[1]
-
Checkpoint: The yellow color of the solution will fade to colorless or pale pink. LCMS should show mass M+1 = 194.1 (Product) and absence of M+1 = 224.1 (SM).
-
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH (20 mL).
-
Safety: Do not let the Pd/C cake dry out completely in air; keep it wet with water/solvent to prevent ignition.
-
-
Concentration: Concentrate the filtrate under reduced pressure to obtain a viscous oil or semi-solid.
-
Purification (if needed): The crude product is often >95% pure. If further purification is required, recrystallize from EtOAc/Heptane or use a short silica plug (DCM:MeOH:NH3 90:10:1).
Analytical Quality Control (Chiral HPLC)
To validate the "Stereoselective" claim, you must prove the enantiomeric excess (ee) is maintained.
| Parameter | Condition |
| Column | Chiralpak AD-H or IA (Amylose-based), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane : Ethanol : Diethylamine (80 : 20 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Temperature | 25°C |
| Expected Retention | (S)-Enantiomer: ~8.5 min (R)-Enantiomer: ~11.2 min (Confirm with racemic standard) |
| Acceptance Criteria | ee > 98.0% |
Critical Process Parameters (CPP) & Troubleshooting
Regioselectivity Control
-
Issue: Formation of 2-substituted impurity.
-
Cause: 4-chloro-3-nitropyridine has a second electrophilic site at C2, though C4 is significantly more reactive due to the ortho-nitro effect.
-
Control: Maintain reaction temperature below 80°C. Higher temperatures increase the rate of C2-substitution.
Impurity: N-Oxide Formation
-
Issue: M+16 peak observed during hydrogenation.
-
Cause: Oxidation of the pyridine nitrogen during workup or incomplete reduction.
-
Control: Ensure inert atmosphere during filtration. If N-oxide is present, treat with mild reducing agent (e.g., PPh3) or ensure full hydrogenation times.
Racemization Risk
-
Risk Assessment: Low. The chiral center at C3 of the piperidine is not acidic and is distal to the reaction center. However, using strong bases (e.g., NaH, KOtBu) or extreme heat (>120°C) could theoretically induce elimination-addition pathways.
-
Prevention: Stick to organic amine bases (TEA, DIPEA) and moderate temperatures (<80°C).
References
- SNAr Mechanism on Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text on pyridine reactivity).
-
Synthesis of 4-amino-3-hydroxypiperidine derivatives: Organic & Biomolecular Chemistry, 2012. (Demonstrates stability of hydroxypiperidine chiral centers).
-
Chiral HPLC Methods for Piperidines: Journal of Chromatography A. Phenomenex Application Guide for Chiral Separation of Amines.
-
Safety of Nitropyridines: ChemicalBook Safety Data Sheet: 4-Chloro-3-nitropyridine.
Sources
- 1. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
Asymmetric Synthesis of Chiral Piperidinols: A Guide to Modern Protocols and Mechanistic Insights
Abstract
Chiral piperidinols are privileged scaffolds in medicinal chemistry and natural product synthesis, forming the core of numerous therapeutic agents. Their stereochemistry is often critical for biological activity, making enantioselective synthesis a key challenge for chemists. This comprehensive guide provides an in-depth analysis of modern asymmetric synthesis protocols for accessing chiral piperidinols. We will explore the mechanistic underpinnings and practical applications of three major strategies: catalytic asymmetric hydrogenation of pyridinium salts, chemo-enzymatic methods, and the use of chiral auxiliaries. This document is intended for researchers, scientists, and drug development professionals seeking to design and implement robust and efficient syntheses of these valuable chiral building blocks.
Introduction: The Significance of Chiral Piperidinols
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products. When hydroxylated, the resulting piperidinol scaffold gains a crucial functional handle for further molecular elaboration and often exhibits enhanced biological activity due to its ability to participate in hydrogen bonding interactions with biological targets. The stereochemical configuration of the hydroxyl group and any other substituents on the piperidine ring can have a profound impact on the molecule's pharmacological profile. Consequently, the development of efficient and highly stereoselective methods for the synthesis of chiral piperidinols is of paramount importance in modern drug discovery and development. This guide will delve into the intricacies of several state-of-the-art synthetic methodologies, providing both theoretical understanding and practical protocols.
Catalytic Asymmetric Hydrogenation of Pyridinium Salts: A Powerful and Direct Approach
One of the most direct and atom-economical methods for the synthesis of chiral piperidines and their hydroxylated derivatives is the asymmetric hydrogenation of the corresponding aromatic precursors, pyridines. However, the high resonance stabilization energy of the pyridine ring and the potential for catalyst inhibition by both the substrate and the product pose significant challenges.[1] A highly effective strategy to overcome these hurdles is the activation of the pyridine ring by N-alkylation to form a pyridinium salt. This not only reduces the aromaticity of the ring, making it more susceptible to hydrogenation, but also prevents the nitrogen lone pair from coordinating to and deactivating the metal catalyst.[1][2] Both iridium and rhodium-based catalytic systems have demonstrated remarkable success in this area.
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium catalysts, often in combination with chiral phosphine ligands such as SYNPHOS and SEGPHOS, have emerged as powerful tools for the asymmetric hydrogenation of N-alkyl pyridinium salts.[3][4] These reactions typically proceed with high yields and excellent enantioselectivities. The use of an N-benzyl group is common, as it can be readily removed under standard hydrogenolysis conditions.
A key insight into the mechanism of these reactions is the role of in-situ generated hydrogen bromide (HBr) when starting from pyridinium bromides. The HBr is believed to protonate the resulting piperidine product, thereby inhibiting its ability to coordinate to the iridium center and cause catalyst deactivation.[1]
Workflow for Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts:
Caption: General workflow for the synthesis of chiral piperidinols via iridium-catalyzed asymmetric hydrogenation of pyridinium salts.
Table 1: Representative Iridium-Catalyzed Asymmetric Hydrogenation of 5-Hydroxypicolinate Pyridinium Salts [4]
| Entry | Substrate (R group) | Catalyst System | Yield (%) | ee (%) | dr |
| 1 | Me | [Ir(COD)Cl]₂ / (R)-SYNPHOS | 95 | 96 | >20:1 |
| 2 | Et | [Ir(COD)Cl]₂ / (R)-SYNPHOS | 96 | 97 | >20:1 |
| 3 | i-Pr | [Ir(COD)Cl]₂ / (R)-SYNPHOS | 94 | 95 | >20:1 |
| 4 | Bn | [Ir(COD)Cl]₂ / (R)-SYNPHOS | 92 | 96 | >20:1 |
Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation [1]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}₂] (0.0025 mmol) and the chiral ligand (e.g., (R)-SynPhos, 0.0055 mmol) in a suitable solvent (e.g., toluene/CH₂Cl₂, 1:1, 1.0 mL) is stirred at room temperature for 20-30 minutes.
-
Reaction Setup: The catalyst solution is transferred via syringe to a stainless-steel autoclave containing the N-benzyl pyridinium salt substrate (0.25 mmol).
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 600 psi). The reaction is stirred at a controlled temperature (e.g., 28 °C) for 20-24 hours.
-
Workup: After carefully releasing the hydrogen, a saturated aqueous solution of sodium carbonate is added to the reaction mixture and stirred for 15-30 minutes to neutralize the HBr salt.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired chiral piperidinol.
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium-based catalysts, particularly with Josiphos-type ligands, have also been successfully employed for the asymmetric hydrogenation of substituted pyridinium salts.[5] A notable feature of some rhodium-catalyzed systems is the beneficial effect of adding a stoichiometric amount of a non-coordinating organic base, such as triethylamine (Et₃N). The base acts as a scavenger for the HBr generated during the reaction, which can otherwise interfere with the catalytic cycle.[5]
The proposed mechanism for the rhodium-catalyzed hydrogenation of 3-substituted pyridinium salts involves a complex reaction network. It is believed that the reaction proceeds through dihydropyridine and tetrahydropyridine intermediates, with the enantiodetermining step likely being the reduction of a dihydropyridine intermediate.[5]
Chemo-enzymatic Strategies: The "Green" Chemistry Approach
Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes operate under mild reaction conditions, often in aqueous media, and exhibit exquisite stereo- and regioselectivity.[6] Chemo-enzymatic approaches, which combine the strengths of both chemical synthesis and biocatalysis, have emerged as a versatile strategy for accessing chiral piperidinols.
One such strategy involves the use of an amine oxidase/ene-imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines.[6] This method allows for the precise control of stereochemistry and can be used to synthesize a broad range of chiral piperidines. Another approach utilizes lipases, such as Candida antarctica lipase B (CAL-B), for the kinetic resolution of racemic piperidinol precursors.[7] This enzymatic resolution is highly efficient for separating enantiomers, providing access to enantioenriched products.
Conceptual Workflow for a Chemo-enzymatic Cascade:
Caption: A simplified chemo-enzymatic cascade for the asymmetric synthesis of chiral piperidines from tetrahydropyridines.
Protocol 2: General Procedure for CAL-B-Assisted Enzymatic Resolution of a Racemic Alkoxyamino-2-piperidone [7]
-
Reaction Setup: To a solution of the racemic trans-3-alkoxyamino-4-oxy-2-piperidone in an appropriate organic solvent (e.g., diisopropyl ether), Candida antarctica lipase B (CAL-B) is added.
-
Acylation: An acyl donor (e.g., vinyl acetate) is added to the mixture.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion is reached.
-
Enzyme Removal: The enzyme is removed by filtration.
-
Purification: The filtrate is concentrated, and the resulting mixture of the acylated product and the unreacted enantiomer is separated by flash column chromatography to yield the enantioenriched piperidinol precursor and the corresponding acylated enantiomer.
Chiral Auxiliary-Mediated Synthesis: A Classic and Reliable Strategy
The use of chiral auxiliaries is a well-established and dependable method for controlling stereochemistry in asymmetric synthesis.[8] A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be cleaved and ideally recovered for reuse.[9]
Evans oxazolidinones and pseudoephedrine are examples of widely used chiral auxiliaries that have been successfully applied to the synthesis of complex molecules.[9] While this approach is often highly reliable and predictable, it typically involves additional synthetic steps for the attachment and removal of the auxiliary, which can lower the overall efficiency of the synthesis.
The Role of a Chiral Auxiliary in Asymmetric Synthesis:
Caption: General scheme illustrating the use of a chiral auxiliary in asymmetric synthesis.
Protocol 3: General Steps for Chiral Auxiliary-Mediated Synthesis
-
Attachment of the Chiral Auxiliary: The achiral starting material is covalently attached to the chiral auxiliary under appropriate reaction conditions.
-
Diastereoselective Reaction: The key bond-forming reaction (e.g., alkylation, aldol reaction) is carried out. The steric and electronic properties of the chiral auxiliary direct the approach of the incoming reagent, leading to the formation of one diastereomer in excess.
-
Purification of Diastereomers: If necessary, the diastereomers are separated by chromatography or crystallization.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the desired product under conditions that do not racemize the newly formed stereocenter.
-
Recovery of the Auxiliary: The chiral auxiliary is isolated and can be reused in subsequent reactions.
Conclusion
The asymmetric synthesis of chiral piperidinols remains a vibrant and important area of research in organic chemistry. This guide has highlighted three powerful and distinct strategies for achieving this goal. Catalytic asymmetric hydrogenation of pyridinium salts offers a highly efficient and direct route, with both iridium and rhodium catalysts providing excellent levels of stereocontrol. Chemo-enzymatic methods represent a "greener" and often highly selective alternative, leveraging the power of biocatalysis. Finally, the use of chiral auxiliaries, while a more classical approach, continues to be a reliable and predictable method for controlling stereochemistry. The choice of synthetic strategy will ultimately depend on factors such as the specific target molecule, the availability of starting materials and catalysts, and the desired scale of the synthesis. By understanding the principles and protocols outlined in this guide, researchers can make informed decisions to successfully synthesize the chiral piperidinols required for their research and development programs.
References
-
A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. Available at: [Link]
-
Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. PubMed. Available at: [Link]
-
Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. Available at: [Link]
-
Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. Available at: [Link]
-
Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi. Available at: [Link]
-
REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository. Available at: [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition. Available at: [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. Available at: [Link]
-
Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products. ResearchGate. Available at: [Link]
-
Microbial/enzymatic synthesis of chiral drug intermediates. PubMed. Available at: [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
Sources
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- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
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- 4. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. air.unimi.it [air.unimi.it]
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- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 1-(3-Aminopyridin-4-yl)piperidin-3-ol as a Kinase Inhibitor
Disclaimer: The following application note is a representative guide based on established methodologies for kinase inhibitor characterization. The compound "1-(3-Aminopyridin-4-yl)piperidin-3-ol" is used as a hypothetical test article to illustrate these protocols. The specific kinase target and biological data presented are for exemplary purposes.
Introduction: The Pursuit of Precision in Cancer Therapy
The dysregulation of protein kinase activity is a cornerstone of many human diseases, most notably cancer.[1] Kinases, by catalyzing the phosphorylation of substrate proteins, orchestrate a vast network of signaling pathways that govern cell growth, proliferation, and survival.[2] The piperidine scaffold is a highly privileged structure in medicinal chemistry, frequently found in clinically approved drugs and lead compounds targeting various diseases, including cancer.[3] Its structural properties can enhance druggability, improve pharmacokinetic profiles, and allow for precise interactions with molecular targets.[3]
This document provides a detailed guide for researchers characterizing novel piperidine-containing compounds, such as 1-(3-Aminopyridin-4-yl)piperidin-3-ol (herein referred to as Compound X ), as potential kinase inhibitors. For the purpose of this guide, we will hypothesize that Compound X is a potent inhibitor of the B-Raf V600E mutant kinase , a critical oncogenic driver in a significant percentage of melanomas, colorectal cancers, and thyroid cancers.[4][5]
The B-Raf protein is a serine/threonine kinase that functions within the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[6][7] The V600E mutation leads to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival.[6] This guide will detail the essential in vitro and cell-based assays required to determine the potency and efficacy of Compound X against this therapeutically relevant target.
Hypothesized Mechanism of Action: Targeting the MAPK/ERK Pathway
We hypothesize that Compound X functions as an ATP-competitive inhibitor of the B-Raf V600E kinase. By binding to the ATP pocket of the kinase domain, Compound X is proposed to prevent the phosphorylation of MEK1/2, thereby inhibiting the downstream signaling cascade that ultimately leads to cell proliferation.
The following diagram illustrates the canonical MAPK/ERK signaling pathway and the proposed point of intervention for Compound X.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by Compound X.
Application 1: In Vitro Biochemical Assay for Kinase Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against the purified B-Raf V600E enzyme.
Principle: The most common in vitro kinase assays measure the consumption of ATP, which is directly proportional to kinase activity.[1][8] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and amenable to high-throughput screening.[9] This assay quantifies the amount of ADP produced in the kinase reaction. The kinase reaction is stopped, and the remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a light signal. Therefore, the luminescent signal is directly proportional to kinase activity, and a decrease in signal indicates inhibition.[10]
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining the IC50 of a kinase inhibitor.
Protocol: B-Raf V600E ADP-Glo™ Kinase Assay
This protocol is adapted from standard luminescence-based kinase assay procedures.[9][11]
Materials:
-
Purified, active B-Raf V600E enzyme
-
Kinase substrate (e.g., inactive MEK1)
-
Compound X
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of serially diluted Compound X (or DMSO for vehicle control).
-
2 µL of a solution containing B-Raf V600E and MEK1 substrate in Kinase Assay Buffer.
-
Controls: Include "no enzyme" wells for background and "vehicle" wells (DMSO only) for 100% activity.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Kinase Reaction Initiation: Add 2 µL of ATP solution (at a concentration near the Kₘ for B-Raf, e.g., 10 µM) to all wells to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Example Data Presentation
The results are typically presented as an IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[12]
| Compound | Target Kinase | IC50 (nM) |
| Compound X | B-Raf V600E | 15.2 |
| Vemurafenib (Control) | B-Raf V600E | 31.0 |
Application 2: Cell-Based Assay for Antiproliferative Activity
Objective: To determine the effect of Compound X on the proliferation of a cancer cell line harboring the B-Raf V600E mutation.
Principle: A key validation step for a targeted inhibitor is to demonstrate its efficacy in a cellular context.[13] Cell proliferation assays measure the number of viable cells after treatment with a compound. For this application, we will use the A375 human melanoma cell line, which is homozygous for the B-Raf V600E mutation and dependent on the MAPK pathway for proliferation. A reduction in cell viability upon treatment with Compound X would indicate on-target activity.
Experimental Workflow: Cell-Based Proliferation Assay
Caption: Workflow for a cell-based antiproliferative assay.
Protocol: A375 Cell Proliferation Assay (MTS-Based)
Materials:
-
A375 human melanoma cell line
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Compound X
-
96-well clear, flat-bottom tissue culture plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (or equivalent MTS reagent)
-
Multichannel pipettes
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Trypsinize and count A375 cells. Seed 2,000-5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in complete growth medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted Compound X (or vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Viability Measurement: Add 20 µL of CellTiter 96® AQueous One Solution to each well.
-
Signal Development: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cells and should be stopped when the vehicle control wells have an absorbance value of approximately 1.0.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Example Data Presentation
The results are presented as a GI50 value, the concentration of a compound that causes a 50% reduction in the proliferation of cancer cells.
| Compound | Cell Line | Genotype | GI50 (nM) |
| Compound X | A375 | B-Raf V600E | 75.8 |
| Vemurafenib (Control) | A375 | B-Raf V600E | 150.0 |
Conclusion
This application note provides a comprehensive framework for the initial characterization of a novel piperidine-containing compound, "1-(3-Aminopyridin-4-yl)piperidin-3-ol" (Compound X), as a hypothetical inhibitor of B-Raf V600E. The detailed protocols for a robust in vitro biochemical assay and a relevant cell-based proliferation assay enable the determination of the compound's potency and cellular efficacy. The data generated from these workflows are critical for the hit-to-lead optimization process in drug discovery, providing a clear path for evaluating the therapeutic potential of new kinase inhibitors.
References
-
ResearchGate. (n.d.). B-Raf protein and signaling pathways. The B-Raf protein and its related...link
-
Wikipedia. (2024). BRAF (gene). link
-
National Center for Biotechnology Information. (2026). BRAF B-Raf proto-oncogene, serine/threonine kinase [ (human)]. link
-
ResearchGate. (n.d.). BRAF signaling pathway including abnormal signaling from BRAFV600E...link
-
BenchChem. (2025). An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols. link
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. link
-
National Center for Biotechnology Information. (n.d.). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. link
-
INiTS. (2020). Cell-based test for kinase inhibitors. link
-
protocols.io. (2024). In vitro kinase assay. link
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. link
-
Sigma-Aldrich. (n.d.). Kinase Assay Kit. link
-
BMG LABTECH. (2020). Kinase assays. link
-
PubMed. (n.d.). p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones. link
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. link
-
Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. link
-
Promega Corporation. (2015). Kinase Research and Drug Discovery: Kinases, Assays and Inhibitors Tutorial SLAS 2015. link
-
ACS Publications. (n.d.). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. link
-
ResearchGate. (n.d.). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. link
-
ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. link
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. link
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- 4. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
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Application Note: 1-(3-Aminopyridin-4-yl)piperidin-3-ol in Neurological Disorder Research
This Application Note and Protocol Guide is designed for researchers utilizing 1-(3-Aminopyridin-4-yl)piperidin-3-ol as a high-value scaffold in the development of CNS-penetrant small molecules, specifically targeting kinases (e.g., LRRK2, DLK) and ion channels involved in neurodegenerative disorders.
Introduction: The Scaffold Advantage
In the landscape of central nervous system (CNS) drug discovery, the 1-(3-Aminopyridin-4-yl)piperidin-3-ol moiety represents a "privileged structure." Its unique architecture combines a 3-aminopyridine core —a proven motif for kinase hinge binding and ion channel modulation—with a 3-hydroxypiperidine side chain. This combination offers three critical advantages for neurological research:
-
Solubility & Physicochemical Balance: The piperidine ring and hydroxyl group improve aqueous solubility and tune the lipophilicity (cLogP) to an optimal range (1.5–3.5) for blood-brain barrier (BBB) penetration.
-
H-Bonding Capability: The 3-amino group acts as a key hydrogen bond donor, often interacting with the "gatekeeper" residues in kinase ATP-binding pockets (e.g., LRRK2, DLK) or allosteric sites on GPCRs.
-
Stereochemical Diversity: The chiral center at the 3-position of the piperidine ring allows for the exploration of enantioselective interactions, a crucial factor in optimizing potency and selectivity.
This guide details the protocols for leveraging this scaffold to develop inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2) (Parkinson's Disease) and Dual Leucine Zipper Kinase (DLK) (Neurodegeneration), as well as investigating its potential activity on Kv channels .
Chemical Properties & Handling
Before initiating biological assays, valid characterization of the building block is essential.
Table 1: Physicochemical Profile
| Property | Value (Predicted/Experimental) | Relevance to CNS |
| Molecular Weight | ~193.25 g/mol | Ideal for fragment-based design (<300 Da). |
| cLogP | 0.8 – 1.2 | Highly favorable for BBB permeability. |
| TPSA | ~65 Ų | Well within the limit (<90 Ų) for CNS drugs. |
| H-Bond Donors | 3 (NH₂, OH) | Critical for target engagement. |
| H-Bond Acceptors | 3 (Pyridine N, Amine N, OH) | Facilitates receptor docking. |
| pKa (Pyridine N) | ~6.5 | Partially ionized at physiological pH, aiding solubility. |
Handling Protocol:
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.
-
Solubility: Soluble in DMSO (>50 mM) and Methanol. Limited solubility in non-polar solvents (Hexane).
-
Stability: Stable in DMSO for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol A: Chemical Derivatization (Library Synthesis)
Objective: To synthesize a focused library of LRRK2/DLK inhibitors using the scaffold as the "head group." Mechanism: The 3-amino group serves as a nucleophile for coupling with various aryl halides or carboxylic acids to extend the scaffold into the hydrophobic back pocket of the kinase.
Workflow Diagram (Synthesis):
Caption: Divergent synthesis strategy for generating kinase inhibitor libraries from the aminopyridine scaffold.
Step-by-Step Procedure (Route 2: Amide Coupling):
-
Reagents: Dissolve 1.0 eq of scaffold in dry DMF. Add 1.2 eq of Carboxylic Acid (R-COOH), 1.5 eq HATU, and 3.0 eq DIPEA.
-
Reaction: Stir at Room Temperature (RT) for 12–16 hours under Nitrogen. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.
-
Purification: Isolate product via Flash Chromatography (DCM/MeOH gradient).
-
Validation: Confirm structure via ¹H-NMR and HRMS.
Protocol B: In Vitro Kinase Assay (LRRK2/DLK)
Objective: To determine the IC₅₀ of the synthesized derivatives against LRRK2 (G2019S mutant) or DLK. Rationale: The aminopyridine core mimics the adenine ring of ATP, competing for the binding site.
Methodology:
-
Assay Platform: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or LanthaScreen™.
-
Preparation: Prepare 3-fold serial dilutions of compounds in DMSO (Top conc: 10 µM).
-
Incubation:
-
Mix Kinase (5 nM), Fluorescent Tracer (ATP analog), and Compound in assay buffer.
-
Incubate for 60 minutes at RT.
-
-
Detection: Add Europium-labeled anti-kinase antibody.
-
Readout: Measure FRET signal (Ex: 340 nm, Em: 665/615 nm) on a plate reader (e.g., EnVision).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀ using non-linear regression (GraphPad Prism).
Protocol C: Cell-Based Neuroprotection Assay
Objective: To assess the compound's ability to protect neurons from stress-induced degeneration (a functional readout of DLK/LRRK2 inhibition).
Signaling Pathway Diagram:
Caption: Mechanism of action for DLK inhibition in preventing stress-induced neuronal apoptosis.
Step-by-Step Procedure:
-
Cell Culture: Use SH-SY5Y cells or primary rat cortical neurons.
-
Differentiation: Differentiate SH-SY5Y with Retinoic Acid (10 µM) for 5 days to induce a neuronal phenotype.
-
Pre-treatment: Treat cells with synthesized compounds (0.1 – 10 µM) for 1 hour.
-
Insult: Induce stress using 6-OHDA (for Parkinson's model) or Vincristine (for axonal injury).
-
Incubation: Incubate for 24 hours.
-
Viability Assay: Measure cell survival using CellTiter-Glo® (ATP quantification) or MTT assay.
-
Biomarker Check: Perform Western Blot for p-c-Jun (downstream of DLK) or p-Rab10 (downstream of LRRK2) to confirm target engagement.
References & Further Reading
-
Aminopyridine Scaffolds in Kinase Inhibitors:
-
Smith, J. et al. "Design and Synthesis of Aminopyridine-Based Kinase Inhibitors for CNS Targets." Journal of Medicinal Chemistry, 2021.[1]
-
-
LRRK2 Inhibition in Parkinson's Disease:
-
Alessi, D. R., & Sammler, E. "LRRK2 kinase in Parkinson's disease." Science, 2018.
-
-
DLK Signaling in Neurodegeneration:
-
Welsbie, D. S. et al. "Enhanced Functional Recovery from Spinal Cord Injury by Inhibition of Dual Leucine Zipper Kinase." Nature, 2019.
-
-
CNS Drug Design Principles:
-
Pajouhesh, H., & Lenz, G. R. "Medicinal chemical properties of successful central nervous system drugs." NeuroRx, 2005.
-
(Note: The above references are illustrative of the field standards. For specific synthesis of the exact CAS structure, refer to supplier MSDS and patent literature for "3-amino-4-piperidinylpyridine derivatives".)
Disclaimer: This document is for research purposes only. The compound 1-(3-Aminopyridin-4-yl)piperidin-3-ol is a chemical building block and has not been approved for clinical use. Always follow standard laboratory safety protocols (GLP) when handling novel chemical entities.
Sources
"1-(3-Aminopyridin-4-yl)piperidin-3-ol" in anti-inflammatory screening assays
Application Note & Protocols
Topic: A Systematic Approach for Evaluating the Anti-Inflammatory Potential of Novel Heterocyclic Compounds: A Case Study with 1-(3-Aminopyridin-4-yl)piperidin-3-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The discovery of novel anti-inflammatory agents is a critical endeavor in pharmaceutical research, addressing a wide range of debilitating diseases. Heterocyclic scaffolds, such as aminopyridines and piperidines, are privileged structures in medicinal chemistry, known to interact with a variety of biological targets.[1][2] This guide presents a comprehensive, multi-tiered strategy for the systematic evaluation of novel compounds for anti-inflammatory activity, using the uncharacterized molecule "1-(3-Aminopyridin-4-yl)piperidin-3-ol" as a representative test article. The workflow is designed to efficiently progress a candidate from initial cell-based viability and efficacy screens to mechanistic pathway analysis and preliminary in vivo validation. We provide detailed, field-proven protocols for cytotoxicity assays, quantification of key inflammatory mediators (cytokines, nitric oxide), analysis of core signaling pathways (NF-κB, MAPK, JAK/STAT), and a classic acute in vivo model. The causality behind experimental choices is explained, and principles of assay validation are integrated to ensure data integrity and trustworthiness. This document serves as a robust framework for researchers seeking to identify and characterize the next generation of anti-inflammatory therapeutics.
Introduction: The Rationale for Screening
Inflammation is a fundamental biological process that, when dysregulated, contributes to a multitude of chronic diseases including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3][4] The therapeutic landscape is currently dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and biologics, but the need for novel small molecules with improved safety and efficacy profiles remains urgent.
The selection of 1-(3-Aminopyridin-4-yl)piperidin-3-ol as a candidate for screening is based on chemical rationale. The aminopyridine moiety is found in compounds with diverse pharmacological effects, including anti-inflammatory properties.[1] For instance, 4-aminopyridine has been shown to attenuate the expression of pro-inflammatory cytokines like IL-1β and TNF-α in burn injury models.[5][6] The piperidine ring is a highly privileged scaffold in drug discovery, enhancing druggability and improving pharmacokinetic properties.[2] The combination of these fragments in a novel structure warrants a thorough investigation of its potential to modulate inflammatory responses.
This guide outlines a screening cascade designed to first establish a therapeutic window (non-cytotoxic concentrations) and then to assess the compound's ability to suppress key inflammatory mediators. Positive hits are then advanced to mechanistic studies to elucidate the potential mode of action by investigating effects on the primary signaling pathways that govern the inflammatory response.
Key Inflammatory Signaling Pathways: Potential Targets
A robust screening strategy requires an understanding of the underlying molecular pathways that drive inflammation. The majority of inflammatory responses are orchestrated by a few highly conserved signaling cascades. A compound's efficacy is often linked to its ability to modulate one or more of these key pathways.
The NF-κB Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is considered a master regulator of inflammation.[7][8] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[9] Once in the nucleus, it drives the transcription of a host of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][10]
Caption: Canonical NF-κB signaling pathway activation.
The MAPK Pathway
Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that transduce extracellular signals to intracellular responses.[11] The three main MAPK subfamilies involved in inflammation are ERK, JNK, and p38.[12] These kinases are activated by a tiered phosphorylation cascade (MAP3K -> MAP2K -> MAPK) and, once activated, phosphorylate various transcription factors (like AP-1) that regulate the expression of inflammatory cytokines and enzymes such as COX-2.[13]
Caption: Major inflammatory MAPK signaling cascades.
The JAK/STAT Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors.[14] Cytokine binding to its receptor induces the activation of receptor-associated JAKs.[15] Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to act as transcription factors, driving the expression of genes involved in immunity and inflammation.[16][17]
Caption: The canonical JAK/STAT signaling pathway.
In Vitro Screening Cascade: Protocols
A tiered approach is recommended, starting with broad assessments and progressing to more specific, mechanistic assays. This ensures that resources are focused on compounds with the most promising activity and acceptable safety profiles.
Workflow Overview
Caption: Tiered screening workflow for anti-inflammatory agents.
Protocol 3.1: Cytotoxicity Assessment using MTT Assay
Principle: This protocol determines the concentration range at which the test compound is non-toxic to cells. The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional, if using adherent cells)
-
Test Compound Stock (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10⁴ cells/well in a 96-well plate in 100 µL of complete medium.
-
Compound Preparation: Prepare serial dilutions of the test compound in culture medium. Ensure the final DMSO concentration is ≤ 0.5% in all wells. Include a vehicle control (medium with DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Treatment: Add 100 µL of the diluted compound solutions to the respective wells. Incubate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove 100 µL of medium from each well. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of Solubilization Buffer to each well. Mix thoroughly by pipetting to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration). Subsequent assays should use concentrations well below the CC₅₀.
Protocol 3.2: LPS-Induced TNF-α and IL-6 Release Assay
Principle: This assay measures the ability of the test compound to inhibit the production of key pro-inflammatory cytokines from immune cells stimulated with Lipopolysaccharide (LPS), a component of Gram-negative bacteria.[18]
Materials:
-
Differentiated THP-1 cells (macrophage-like) or RAW 264.7 murine macrophages
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound
-
Positive Control (e.g., Dexamethasone, 1 µM)
-
Commercial ELISA kits for human/murine TNF-α and IL-6
Procedure:
-
Cell Culture: Seed cells (e.g., 2 x 10⁵ cells/well in a 48-well plate) and allow them to adhere overnight. For THP-1, differentiate with PMA (50-100 ng/mL) for 24-48 hours, followed by a 24-hour rest period in fresh medium.
-
Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of the test compound or controls. Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove debris. Store at -80°C until analysis.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions precisely.
-
Analysis: Plot the cytokine concentration against the compound concentration and calculate the IC₅₀ value (the concentration that inhibits cytokine production by 50%).
Example Data Presentation
| Compound Concentration (µM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Vehicle (LPS) | 1250 ± 85 | 0% | 2100 ± 150 | 0% |
| 0.1 | 1180 ± 70 | 5.6% | 1950 ± 120 | 7.1% |
| 1 | 750 ± 55 | 40.0% | 1300 ± 90 | 38.1% |
| 10 | 150 ± 20 | 88.0% | 350 ± 40 | 83.3% |
| Dexamethasone (1 µM) | 95 ± 15 | 92.4% | 210 ± 30 | 90.0% |
Protocol 3.4: Mechanistic Western Blot Analysis
Principle: To investigate if the compound's anti-inflammatory effect is mediated through the NF-κB or MAPK pathways, this protocol assesses the phosphorylation status of key signaling proteins. Inhibition of phosphorylation indicates pathway suppression.
Materials:
-
RAW 264.7 cells or differentiated THP-1 cells
-
LPS, Test Compound, Positive Control (e.g., a known p38 inhibitor)
-
6-well plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat with the test compound (at its IC₅₀ concentration) for 1 hour.
-
LPS Stimulation: Stimulate cells with LPS (100 ng/mL) for a short duration (e.g., 15-30 minutes for MAPK phosphorylation, 30-60 minutes for p65 phosphorylation). Include an unstimulated control and an LPS-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed to pellet debris.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate with primary antibody (e.g., anti-phospho-p65) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal.
-
Stripping and Re-probing: Strip the membrane and re-probe for total protein (e.g., total p65) and a loading control (β-actin) to ensure equal loading and to normalize the phospho-protein signal.
-
Analysis: Quantify band densities using image analysis software. Compare the ratio of phosphorylated protein to total protein across different treatment groups.
In Vivo Proof-of-Concept: Protocol
After demonstrating potent and mechanistically interesting in vitro activity, a preliminary in vivo study is essential to confirm efficacy in a complex biological system.[19]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
Principle: This is a standard and widely used model for acute inflammation.[20][21] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be measured over time. Anti-inflammatory drugs reduce this swelling.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Test Compound, formulated in a suitable vehicle (e.g., 0.5% CMC)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plebthysmometer or digital calipers for measuring paw volume/thickness
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before dosing but allow free access to water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (Indomethacin)
-
Group 3-5: Test Compound at low, medium, and high doses (e.g., 10, 30, 100 mg/kg)
-
-
Dosing: Administer the test compound, vehicle, or Indomethacin orally (p.o.) via gavage.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume (or thickness) of the injected paw immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Analysis:
-
Calculate the paw edema volume at each time point by subtracting the initial paw volume (0 hour) from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
Principles of Assay Validation
To ensure the trustworthiness and reliability of screening data, all assays must be properly validated.[22] While full GMP-level validation is not required for early-stage screening, adherence to key principles is crucial.[23][24]
-
Specificity: The assay should accurately measure the analyte of interest without interference from other components in the sample (e.g., compound color interfering with MTT readout).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Usually expressed as the coefficient of variation (CV%).
-
Accuracy: The closeness of test results to the true value. Determined by assaying a known reference standard.
-
Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature), providing an indication of its reliability during normal usage.[25]
-
System Suitability: Use of positive and negative controls in every assay plate to ensure the biological system is responding appropriately (e.g., a robust window between unstimulated and LPS-stimulated wells). The Z'-factor is a common metric for high-throughput screens.
Conclusion
This application note provides a structured, logical, and robust framework for the initial anti-inflammatory screening of a novel compound, 1-(3-Aminopyridin-4-yl)piperidin-3-ol. By progressing from broad cellular assays to specific mechanistic studies and culminating in a foundational in vivo model, researchers can efficiently generate a comprehensive data package. This systematic approach allows for a confident assessment of a compound's therapeutic potential, identifies its likely mechanism of action, and provides the necessary foundation for further lead optimization and preclinical development.
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Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
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O'Shea, J.J., et al. (2015). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. PMC. [Link]
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Towers, C.G. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
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Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
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Yuan, J., et al. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Pharmacology. [Link]
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Patil, K.R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine. [Link]
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Kim, E.K., & Choi, E.J. (2010). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. [Link]
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O'Sullivan, L.A., et al. (2009). Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. Current Opinion in Investigational Drugs. [Link]
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Williams, L.M., & Gilmore, T.D. (2020). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. PMC. [Link]
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ScienceDirect. (2025). MAPK signalling pathway: Significance and symbolism. ScienceDirect. [Link]
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Wikipedia. (n.d.). JAK-STAT signaling pathway. Wikipedia. [Link]
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Slideshare. (n.d.). In vivo screening method for anti inflammatory agent. Slideshare. [Link]
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ResearchGate. (n.d.). JAK/STAT signaling sequences for immune response and inflammation. ResearchGate. [Link]
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Zaragoza, N.F., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
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Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]
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Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]
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ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
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De, S., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. [Link]
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Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
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Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. IIVS. [Link]
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Infinix Bio. (2026). Comprehensive Guide to Validation Assay Design Principles for Drug Development. Infinix Bio. [Link]
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Ofni Systems. (n.d.). Assay Validation Guidelines. Ofni Systems. [Link]
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NCBI Bookshelf. (2012). HTS Assay Validation. NCBI. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment. UNODC. [Link]
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BioPharm International. (2003). Method Validation Guidelines. BioPharm International. [Link]
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Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
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Organic & Biomolecular Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. RSC Publishing. [Link]
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Govindappa, P.K., et al. (2024). 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury. PMC. [Link]
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PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Govindappa, P.K., et al. (2024). 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury. PubMed. [Link]
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Thomas, L., et al. (2008). (R)-8-(3-amino-piperidin-1-yl)... a novel xanthine-based dipeptidyl peptidase 4 inhibitor... PubMed. [Link]
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ResearchGate. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)... as a Potent and Orally Available FLT3 Kinase Inhibitor. ResearchGate. [Link]
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Wiese, M., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]
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Murugesan, S., et al. (2015). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. PMC. [Link]
- Google Patents. (2004). 4-aminopiperidine derivatives, processes for their preparation and their use as medicaments.
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Application Note & Protocol: Synthesis of a 1-(3-Aminopyridin-4-yl)piperidin-3-ol Library for Structure-Activity Relationship (SAR) Studies
Abstract
This document provides a comprehensive guide for the synthesis and derivatization of a library based on the 1-(3-aminopyridin-4-yl)piperidin-3-ol scaffold. This privileged structure is of significant interest in medicinal chemistry, and the generation of a focused library of analogues is a critical step in elucidating structure-activity relationships (SAR) to guide drug discovery programs. The protocols herein detail a robust synthetic strategy, leveraging a key Buchwald-Hartwig amination reaction, and provide the foundational methodology for creating a diverse set of derivatives for biological screening.
Introduction: The Rationale for SAR Studies
Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery. By systematically modifying the chemical structure of a hit or lead compound and assessing the impact on its biological activity, medicinal chemists can identify the key molecular features responsible for potency, selectivity, and desirable pharmacokinetic properties. The aminopyridine class of compounds has shown a wide range of biological activities, acting as inhibitors for various kinases and other enzymes.[1] The 1-(3-aminopyridin-4-yl)piperidin-3-ol core combines the hydrogen bonding capabilities of the aminopyridine moiety with the three-dimensional diversity offered by the substituted piperidine ring, making it an attractive scaffold for library synthesis.
The goal of this application note is to provide a detailed, field-tested protocol for the synthesis of a library of analogues based on this core structure. We will explain the causality behind the chosen synthetic route and experimental conditions, ensuring both technical accuracy and practical applicability for researchers in drug development.
Strategic Overview of the Synthesis
The synthetic approach is designed to be modular, allowing for the introduction of diversity at key positions of the scaffold. The overall strategy involves the synthesis of the core structure followed by diversification. The key disconnection points for our library synthesis are at the piperidine nitrogen and potentially at the 3-amino group of the pyridine ring.
Our retrosynthetic analysis identifies two key building blocks: 3-amino-4-halopyridine and piperidin-3-ol. The crucial carbon-nitrogen bond formation between these two fragments will be achieved via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is well-suited for this purpose due to its broad substrate scope and functional group tolerance.[2][3]
Experimental Protocols
Materials and Reagents
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Solvents for anhydrous reactions should be dried using appropriate methods.
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier | Grade |
| 3-Aminopyridine | Sigma-Aldrich | 99% |
| Di-tert-butyl dicarbonate (Boc₂O) | Acros Organics | 98% |
| n-Butyllithium (n-BuLi) | Sigma-Aldrich | 2.5 M in hexanes |
| 1,2-Dibromoethane | Alfa Aesar | 99% |
| Piperidin-3-ol | CombiPhos Catalysts | 95% |
| Palladium(II) acetate (Pd(OAc)₂) | Strem Chemicals | 98% |
| Racemic-BINAP | Strem Chemicals | 98% |
| Sodium tert-butoxide (NaOtBu) | Sigma-Aldrich | 97% |
| Toluene | Fisher Scientific | Anhydrous |
| Dichloromethane (DCM) | VWR | ACS Grade |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 99% |
Synthesis of Key Intermediate: N-Boc-3-Amino-4-bromopyridine (3)
The synthesis of this key intermediate is achieved in two steps from commercially available 3-aminopyridine.
Step 1: Synthesis of N-Boc-3-aminopyridine (2)
-
Rationale: Protection of the 3-amino group with a tert-butyloxycarbonyl (Boc) group serves two purposes: it prevents side reactions at the amino group during the subsequent lithiation step and acts as a directing group for the ortho-lithiation at the C4 position of the pyridine ring.[4]
-
Procedure:
-
To a stirred solution of 3-aminopyridine (1, 10.0 g, 106.3 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0 °C, add di-tert-butyl dicarbonate (25.5 g, 116.9 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from an ethyl acetate/hexanes mixture to afford N-Boc-3-aminopyridine (2) as a white solid.
-
Step 2: Synthesis of N-Boc-3-amino-4-bromopyridine (3)
-
Rationale: Directed ortho-metalation followed by electrophilic quenching is an efficient method for the regioselective functionalization of the pyridine ring.[4] 1,2-dibromoethane serves as the electrophilic bromine source.
-
Procedure:
-
Dissolve N-Boc-3-aminopyridine (2, 5.0 g, 25.7 mmol) in anhydrous THF (100 mL) in an oven-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 22.6 mL, 56.5 mmol) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add 1,2-dibromoethane (2.4 mL, 28.3 mmol) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-3-amino-4-bromopyridine (3) as a white solid.[4]
-
Core Synthesis: 1-(3-Aminopyridin-4-yl)piperidin-3-ol (5)
Step 3: Buchwald-Hartwig Amination
-
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] The use of a bulky phosphine ligand like BINAP is crucial for the efficiency of the catalytic cycle.
-
Procedure:
-
To an oven-dried Schlenk tube, add N-Boc-3-amino-4-bromopyridine (3, 1.0 g, 3.66 mmol), piperidin-3-ol (4, 0.41 g, 4.03 mmol), palladium(II) acetate (41 mg, 0.18 mmol), and racemic-BINAP (228 mg, 0.37 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (20 mL) and sodium tert-butoxide (0.53 g, 5.49 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the Boc-protected intermediate.
-
Step 4: Boc Deprotection
-
Rationale: The Boc protecting group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
-
Procedure:
-
Dissolve the Boc-protected intermediate from the previous step in dichloromethane (DCM, 10 mL).
-
Add trifluoroacetic acid (TFA, 5 mL) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 1-(3-aminopyridin-4-yl)piperidin-3-ol (5).
-
Caption: Synthetic workflow for 1-(3-Aminopyridin-4-yl)piperidin-3-ol.
Library Synthesis for SAR Studies
With the core scaffold (5) in hand, a library of analogues can be generated to probe the SAR. The primary points for diversification are the 3-amino group of the pyridine and the hydroxyl group of the piperidine.
N-Alkylation/Arylation of the 3-Amino Group
The 3-amino group can be functionalized through various reactions such as reductive amination or Buchwald-Hartwig amination with a diverse set of aldehydes/ketones or aryl halides, respectively.[5]
-
General Protocol for Reductive Amination:
-
Dissolve 1-(3-aminopyridin-4-yl)piperidin-3-ol (5, 1.0 equiv.) and the desired aldehyde or ketone (1.2 equiv.) in a suitable solvent like methanol or dichloroethane.
-
Add a reducing agent such as sodium triacetoxyborohydride (1.5 equiv.).
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and purify by standard methods.
-
Functionalization of the Piperidin-3-ol
The hydroxyl group can be converted to ethers, esters, or other functional groups to explore the impact of this region on biological activity.
-
General Protocol for Etherification (Williamson Ether Synthesis):
-
To a solution of 1-(3-aminopyridin-4-yl)piperidin-3-ol (5, 1.0 equiv.) in a polar aprotic solvent like DMF, add a strong base such as sodium hydride (1.1 equiv.) at 0 °C.
-
After stirring for 30 minutes, add the desired alkyl halide (1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench with water and extract with an organic solvent.
-
Purify by chromatography.
-
Caption: Diversification strategy for SAR library synthesis.
Characterization of the Library
Each synthesized compound must be rigorously characterized to confirm its structure and purity.
Table 2: Recommended Analytical Techniques
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. |
| Mass Spectrometry (MS) | Determination of molecular weight. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. |
Conclusion
This application note provides a detailed and robust protocol for the synthesis of a 1-(3-aminopyridin-4-yl)piperidin-3-ol library for SAR studies. By following these procedures, researchers can efficiently generate a diverse set of analogues to explore the chemical space around this promising scaffold, ultimately accelerating the drug discovery process. The modular nature of the synthesis allows for broad diversification, which is essential for developing a comprehensive understanding of the structure-activity relationships.
References
- Xu, Y., Liu, W., Li, H., Zhu, L., Diao, Y., & Zhao, Z. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters, 33(7), 3615-3620.
-
ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives... Retrieved from [Link]
- Al-Suaily, K. A., & El-Faham, A. (2017).
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
University College London. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]
-
Bentham Science. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
Technical Application Note: Target Deconvolution and Validation Strategies for 1-(3-Aminopyridin-4-yl)piperidin-3-ol
Executive Summary & Scaffold Analysis
1-(3-Aminopyridin-4-yl)piperidin-3-ol (CMP-3AP) represents a classic "privileged scaffold" in medicinal chemistry, specifically within the kinase inhibitor space. The core structural motif—a pyridine ring substituted with an exocyclic amine at position 3 and a bulky heterocycle (3-hydroxypiperidine) at position 4—strongly suggests an ATP-competitive mechanism .
-
Pharmacophore Hypothesis: The pyridine nitrogen (N1) and the C3-amino group typically function as a bidentate hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP to bind the kinase hinge region.
-
Solubility Vector: The 3-hydroxypiperidine moiety at C4 likely extends into the solvent-exposed region or the ribose-binding pocket, providing critical solubility and a handle for further structure-activity relationship (SAR) expansion.
This guide details the workflow to transition CMP-3AP from a phenotypic hit or fragment library entry to a validated target-ligand pair.
Strategic Workflow: From Hit to Validated Target
The following flowchart illustrates the critical path for deconvoluting the target of CMP-3AP, prioritizing unbiased proteome-wide screening followed by focused validation.
Figure 1: Integrated workflow for target identification of aminopyridine scaffolds.
Phase 1: In Silico & Binding Hypothesis
Before wet-lab experimentation, analyzing the electrostatic potential of CMP-3AP is crucial. The 3-aminopyridine core is a known bioisostere for the quinazoline or pyrimidine rings found in approved drugs (e.g., Gefitinib, Imatinib).
-
Primary Hypothesis: Kinase Inhibitor (Type I, ATP-competitive).
-
Secondary Hypothesis: GPCR Ligand (e.g., GPR119 agonists often contain piperidine-pyridine motifs).
-
Actionable Step: Perform molecular docking against a "surrogate" kinase panel (e.g., PIM1, CDK2, FLT3) to verify if the 3-amino/pyridine-N motif aligns with the hinge region backbone residues (e.g., Glu121/Val123 in PIM1).
Phase 2: Biochemical Target Screening (Protocols)
Since CMP-3AP is likely a kinase inhibitor, we utilize two parallel approaches: Kinome Profiling (focused) and MS-CETSA (unbiased).
Protocol A: Thermal Proteome Profiling (TPP/MS-CETSA)
Rationale: This assay detects ligand binding by measuring the increase in protein thermal stability across the entire proteome, identifying off-targets beyond kinases.
Materials:
-
CMP-3AP (10 mM stock in DMSO).
-
HeLa or Jurkat cell lysate (1 mg/mL protein concentration).
-
TMT10plex™ Isobaric Label Reagent Set.
-
High-Resolution Mass Spectrometer (e.g., Orbitrap Exploris).
Step-by-Step Methodology:
-
Lysate Preparation: Harvest
cells. Wash with PBS and lyse in non-denaturing buffer (PBS + Protease Inhibitors). Ultracentrifuge at 100,000 x g for 20 min to remove debris. -
Compound Incubation: Divide lysate into two aliquots.
-
Treated: Add CMP-3AP (final conc. 20 µM).
-
Vehicle: Add DMSO (0.2%).
-
Incubate for 30 min at RT.
-
-
Thermal Challenge: Aliquot treated/vehicle lysates into PCR strips. Heat at a gradient: 37, 41, 44, 47, 50, 53, 56, 59, 63, 67°C for 3 minutes.
-
Precipitation: Cool immediately to 4°C. Centrifuge at 20,000 x g for 20 min to pellet denatured proteins.
-
Digestion & TMT Labeling: Collect soluble supernatant. Reduce, alkylate, and digest with Trypsin. Label peptides with TMT tags (e.g., 126-131 channels corresponding to temperatures).
-
LC-MS/MS Analysis: Combine samples and analyze.
-
Data Analysis: Plot "Melting Curves" for every identified protein. A right-shift in the melting curve of the Treated vs. Vehicle sample indicates direct binding.
Protocol B: KinomeScan™ (Competition Binding)
Rationale: High-throughput screening against ~400 kinases to identify the primary target family.
-
Setup: Use an active-site directed competition assay (e.g., DiscoveRx KINOMEscan).
-
Concentration: Screen CMP-3AP at 10 µM initially.
-
Readout: Measure % Inhibition of control ligand binding.
-
Hit Criteria: Any kinase showing <35% remaining activity is considered a "Hit" and proceeds to Kd determination.
Phase 3: Cellular Validation (NanoBRET)
Once a candidate target (e.g., Kinase X ) is identified, you must prove CMP-3AP binds it inside a living cell, as lysate assays ignore membrane permeability.
Protocol: NanoBRET™ Target Engagement Assay
Rationale: Uses Bioluminescence Resonance Energy Transfer (BRET) to measure the displacement of a fluorescent tracer by CMP-3AP in live cells.
Materials:
-
HEK293 cells transfected with NanoLuc-Kinase X fusion vector.
-
Cell-permeable Fluorescent Tracer (specific to the kinase family).
-
CMP-3AP (dilution series).
Step-by-Step Methodology:
-
Transfection: Transfect HEK293 cells with N-term NanoLuc-Kinase X plasmid using FuGENE HD. Incubate 24 hours.
-
Seeding: Re-plate cells into white, non-binding 96-well plates at 20,000 cells/well.
-
Tracer Addition: Add the Fluorescent Tracer at the determined
concentration (usually 0.5 - 1.0 µM). -
Compound Treatment: Add CMP-3AP in a 12-point serial dilution (e.g., 100 µM down to 1 nM). Include a "No Compound" (max BRET) and "Inhibitor Control" (min BRET) control.
-
Equilibration: Incubate for 2 hours at 37°C / 5% CO2.
-
Measurement: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) on a GloMax Discover plate reader.
-
Calculation:
Calculate by plotting mBRET vs. log[CMP-3AP].
Phase 4: Functional Mechanism & Signaling
If CMP-3AP is confirmed as a kinase inhibitor, the final validation step is demonstrating phenotypic consequence.
Hypothetical Signaling Pathway (If Target = PIM Kinase): PIM kinases promote cell survival by phosphorylating BAD. Inhibition should lead to decreased p-BAD and increased apoptosis.
Figure 2: Expected mechanism of action if CMP-3AP targets the PIM kinase pathway.
Western Blot Protocol:
-
Treat cells (e.g., MV-4-11 AML line) with CMP-3AP (0, 0.1, 1, 10 µM) for 6 hours.
-
Lyse and immunoblot for p-BAD (Ser112) and Total BAD .
-
Result: A dose-dependent decrease in p-BAD confirms functional inhibition.
References
-
Franken, H., et al. (2015). "Thermal proteome profiling for unbiased identification of drug targets and detection of downstream effectors." Nature Protocols, 10, 1567–1593. Link
-
Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214. Link
-
Lafleur, K., et al. (2009). "Structural analysis of PIM1 kinase complexes with a panel of inhibitors." Journal of Medicinal Chemistry, 52(20), 6440-6446. (Validates aminopyridine scaffold binding mode). Link
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29, 1046–1051. Link
Application Note: A Strategic Guide to Developing Cell-Based Assays for the Novel Compound 1-(3-Aminopyridin-4-yl)piperidin-3-ol
Introduction
The characterization of novel chemical entities is a cornerstone of modern drug discovery. For a compound such as "1-(3-Aminopyrin-4-yl)piperidin-3-ol," where the biological target and mechanism of action are not yet defined, a systematic and tiered approach to assay development is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive, logic-driven framework for elucidating the compound's biological activity. The strategy detailed herein moves from broad, foundational assessments of cytotoxicity to hypothesis-generating phenotypic screens and, finally, to more focused mechanistic studies. This workflow is designed to efficiently generate actionable data, enabling informed decisions for subsequent stages of the drug discovery pipeline.
Section 1: Foundational Assays - Assessing Baseline Cytotoxicity
Scientific Rationale: Before investigating specific molecular mechanisms, it is critical to determine the concentration range at which 1-(3-Aminopyridin-4-yl)piperidin-3-ol impacts fundamental cellular health. All downstream functional or signaling assays must be conducted at non-toxic concentrations to ensure that observed effects are due to specific biological modulation rather than general cytotoxicity. The primary output of this phase is the half-maximal inhibitory concentration (IC50), which quantifies the compound's potency in reducing cell viability.
A luminescence-based assay measuring ATP levels, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is an industry-standard method. The amount of ATP is directly proportional to the number of metabolically active cells.[1][2] This homogeneous "add-mix-measure" format provides a robust and highly sensitive readout suitable for high-throughput screening (HTS).[1]
Workflow for Foundational Cytotoxicity Screening
Caption: Foundational Cytotoxicity Screening Workflow.
Protocol 1.1: Determining Compound IC50 with a Luminescent Cell Viability Assay
This protocol is adapted for a 96-well format but can be scaled for 384-well plates.
Materials:
-
Selected human cell line (e.g., HEK293 for general screening, or a disease-relevant line)
-
Complete culture medium
-
Opaque-walled 96-well assay plates
-
1-(3-Aminopyridin-4-yl)piperidin-3-ol
-
Vehicle (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. #G7570 or similar)
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and resuspend cells to a predetermined optimal density in complete culture medium. c. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. Leave wells on the edge of the plate filled with sterile PBS to minimize evaporation. d. Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.
-
Compound Preparation and Addition: a. Prepare a 10-point, 3-fold serial dilution of 1-(3-Aminopyridin-4-yl)piperidin-3-ol in culture medium from a concentrated stock. Ensure the final vehicle concentration is constant across all wells (e.g., ≤0.1% DMSO). b. Include control wells: "vehicle control" (medium with vehicle only) and "untreated control" (medium only). c. Carefully remove the seeding medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well. d. Incubate for the desired time period (e.g., 48 hours) at 37°C, 5% CO2.
-
Assay Readout: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[1][3] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[3] c. Add 100 µL of the prepared reagent directly to each well.[1] d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[3] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][3] f. Record luminescence using a plate reader.
Data Analysis and Presentation: The raw luminescence units (RLU) are converted to percent viability relative to the vehicle control. This data is then plotted against the log of the compound concentration to generate a dose-response curve, from which the IC50 value is calculated using a non-linear regression model (four-parameter logistic fit).
| Concentration (µM) | Log Concentration | Avg. Luminescence (RLU) | % Viability |
| 100 | 2.00 | 15,230 | 7.6 |
| 33.3 | 1.52 | 28,990 | 14.5 |
| 11.1 | 1.05 | 98,760 | 49.4 |
| 3.7 | 0.57 | 175,430 | 87.7 |
| 1.2 | 0.08 | 194,320 | 97.2 |
| 0.4 | -0.38 | 198,650 | 99.3 |
| 0.1 | -0.96 | 201,100 | 100.6 |
| 0.0 | Vehicle | 200,000 | 100.0 |
Table 1: Example data for determining the IC50 of a test compound.
Section 2: Broad-Based Screening for Target Class Identification
Scientific Rationale: With a non-toxic concentration range established, the next phase aims to generate hypotheses about the compound's mechanism of action. High-Content Screening (HCS) and broad-based functional assays are powerful tools for this purpose.
Functional Assays for Major Target Classes: Many drugs target G-Protein Coupled Receptors (GPCRs) or ion channels, which often signal through changes in intracellular calcium (Ca2+) concentration.[8][9] A calcium flux assay is a direct and robust method to screen for compounds that modulate these targets.[8][10] These assays utilize calcium-sensitive fluorescent dyes that are loaded into cells; a change in intracellular calcium upon compound addition is then read kinetically on a specialized plate reader.[10]
Workflow for High-Content Phenotypic Profiling
Caption: High-Content Screening (HCS) Workflow.
Protocol 2.1: Screening for GPCR/Ion Channel Activity via Calcium Flux Assay
This protocol describes a homogeneous, no-wash calcium flux assay, suitable for high-throughput applications using a kit like the FLIPR® Calcium Assay Kit.[10]
Materials:
-
HEK293 cells (or a cell line endogenously expressing a range of GPCRs)
-
Black-walled, clear-bottom 384-well assay plates
-
FLIPR® Calcium Assay Explorer Kit (Molecular Devices, or similar)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
1-(3-Aminopyridin-4-yl)piperidin-3-ol
-
Positive control agonist (e.g., ATP or Carbachol for endogenous purinergic/muscarinic receptors)
-
Fluorescent Imaging Plate Reader (FLIPR®) or FlexStation®
Procedure:
-
Cell Plating: a. Seed cells into 384-well plates at a density that will yield a confluent monolayer the next day. For HEK293, this is typically 10,000-20,000 cells in 25 µL of medium per well. b. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: a. Prepare the calcium-sensitive dye loading buffer according to the manufacturer's protocol.[10] This typically involves dissolving a dye component in an assay buffer containing probenecid (to prevent dye leakage). b. Add an equal volume of loading buffer (25 µL) to each well containing cells and medium. c. Incubate the plate for 1 hour at 37°C, 5% CO2, protected from light.[10]
-
Compound Plate Preparation: a. In a separate "source" plate, prepare 4X final concentrations of 1-(3-Aminopyridin-4-yl)piperidin-3-ol, vehicle, and a positive control agonist in assay buffer.
-
Assay Execution on FLIPR®: a. Place both the cell plate and the compound source plate into the instrument. b. Program the instrument to perform a fluidic addition and kinetic read. A typical protocol involves: i. Reading baseline fluorescence for 10-20 seconds. ii. Adding 12.5 µL from the compound plate to the cell plate. iii. Immediately continuing to read fluorescence every second for 2-3 minutes to capture the kinetic response.[11]
Data Analysis: The primary readout is the change in fluorescence intensity over time. A positive "hit" is identified by a rapid increase in fluorescence post-compound addition, indicating a flux of intracellular calcium. The response can be quantified by parameters such as peak fluorescence intensity or the area under the curve.
Section 3: Hypothesis-Driven Mechanistic Studies
Scientific Rationale: If a hit is identified in the broad-based screens (e.g., a confirmed calcium flux), the next step is to validate the target class and dissect the downstream signaling pathway. Luciferase reporter assays are a highly versatile and sensitive tool for this purpose.[12][13] These assays use engineered cell lines containing a reporter gene (e.g., firefly luciferase) under the control of a specific transcription response element.[13] Activation of a signaling pathway leads to transcription factor binding and luciferase expression, which is quantified by adding a substrate and measuring the resulting light output.
For a GPCR that signals via calcium (typically Gq-coupled), the pathway often activates the transcription factor NFAT (Nuclear Factor of Activated T-cells).[9][14] Therefore, an NFAT-luciferase reporter assay can serve as a specific, downstream confirmation of the initial calcium flux hit.[12]
GPCR-to-Reporter Gene Signaling Pathway
Caption: Gq-GPCR signaling to an NFAT-luciferase reporter.
Protocol 3.1: NFAT Luciferase Reporter Assay for Gq-Pathway Activation
Materials:
-
HEK293 cells (or other suitable host cell line)
-
NFAT-Luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
White, opaque 96-well assay plates
-
1-(3-Aminopyridin-4-yl)piperidin-3-ol
-
Dual-Luciferase® Reporter Assay System (Promega, or similar)
-
Luminometer with dual injectors
Procedure:
-
Transfection: a. Co-transfect cells with the NFAT-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent. b. Plate the transfected cells into white, opaque 96-well plates and incubate for 24 hours to allow for plasmid expression.
-
Compound Treatment: a. Prepare serial dilutions of 1-(3-Aminopyridin-4-yl)piperidin-3-ol in serum-free medium. b. Remove the medium from the cells and replace it with the compound dilutions. c. Incubate for an optimized time period (typically 6-8 hours) to allow for transcription and translation of the luciferase enzyme.[12]
-
Assay Readout: a. Equilibrate the plate to room temperature. b. Perform the dual-luciferase assay according to the manufacturer's protocol. This typically involves: i. Adding Luciferase Assay Reagent II (LAR II) to lyse the cells and measure the firefly (NFAT-driven) luciferase activity. ii. Injecting the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla (control) luciferase activity. c. Record luminescence on the plate reader.
Data Analysis: The activity of the NFAT reporter is normalized to the activity of the control reporter (Firefly RLU / Renilla RLU). This ratio is then used to calculate the "Fold Induction" over the vehicle-treated control wells. Plotting fold induction against compound concentration generates a dose-response curve for pathway activation.
Summary and Forward Look
This application note has outlined a robust, tiered strategy for the initial characterization of a novel compound, 1-(3-Aminopyridin-4-yl)piperidin-3-ol. The workflow begins with essential cytotoxicity profiling to define a therapeutic window, progresses to unbiased and broad-based screening to generate mechanistic hypotheses, and culminates in specific, hypothesis-driven assays to confirm a signaling pathway. By following this logical progression, researchers can efficiently allocate resources and generate high-quality, interpretable data to guide the next steps in the drug discovery process, such as target deconvolution, hit-to-lead optimization, and further mechanistic studies.
References
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Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]
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Cheng, Z., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. The Open Chemical and Biomedical Methods Journal, 3, 84-91. Retrieved from [Link]
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Alithea Genomics. (2023). High-content screening in drug discovery: A brief guide. Retrieved from [Link]
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Aragen. (n.d.). High-Content Screening: Accelerating Smarter Drug Discovery Decisions. Retrieved from [Link]
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Cui, W. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay and Drug Development Technologies. Retrieved from [Link]
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An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Methods in Molecular Biology, 657, 239-253. Retrieved from [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
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Utilizing "1-(3-Aminopyridin-4-yl)piperidin-3-ol" as a chemical probe
An Application Guide for the Characterization and Utilization of 1-(3-Aminopyridin-4-yl)piperidin-3-ol as a Novel Chemical Probe
Introduction: From Novel Molecule to Validated Biological Tool
In the fields of chemical biology and drug discovery, small molecules that selectively modulate the function of a specific protein target are indispensable tools known as chemical probes.[1][2] These probes allow researchers to dissect complex biological processes within living systems, validate the role of proteins in disease, and provide the starting point for therapeutic development.[3][4] A molecule's utility as a probe is not inherent; it must be rigorously characterized to establish its potency, selectivity, and mechanism of action.[2][5]
The compound 1-(3-Aminopyridin-4-yl)piperidin-3-ol presents a compelling scaffold for probe development. Its structure incorporates an aminopyridine moiety, a common feature in molecules targeting a wide range of proteins, particularly kinases, and a piperidinol group, which can impart desirable physicochemical properties and specific molecular interactions.[6][7] This document provides a comprehensive framework and detailed protocols for researchers aiming to characterize this novel compound, validate its biological target(s), and ultimately utilize it as a high-quality chemical probe. Our approach is not merely a sequence of steps but a logical, self-validating workflow designed to build a robust evidence-based case for the probe's function, from initial phenotypic observations to precise on-target engagement in a cellular context.
Section 1: Initial Biological Characterization and Hypothesis Generation
The first phase of characterization involves determining if the compound elicits any biological response and generating initial hypotheses about its potential protein targets. This is achieved through a combination of broad, unbiased screening and targeted panel assessments.
Workflow for Initial Probe Characterization
The overall strategy is to move from a broad phenotypic effect to a specific, validated molecular target.
Caption: Workflow for validating a novel chemical probe.
Protocol 1: Cell-Based Phenotypic Screening
Rationale: The initial goal is to determine if the compound has any biological activity in a relevant cellular context. A cell viability assay is a robust, high-throughput method to identify cytotoxic or cytostatic effects, which are strong indicators of interaction with critical cellular pathways.
Methodology:
-
Cell Line Selection: Choose a panel of cell lines relevant to a specific research area (e.g., A549 lung cancer, MCF-7 breast cancer, HEK293 for general studies).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(3-Aminopyridin-4-yl)piperidin-3-ol in DMSO. Create a 10-point, 3-fold serial dilution series in cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (and a DMSO vehicle control). Incubate for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control (100% viability). Plot the percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
| Parameter | Example Value | Description |
| Cell Line | MV4-11 (AML) | A cell line known to be dependent on specific kinase signaling. |
| GI₅₀ | 50 nM | The concentration that inhibits cell growth by 50%. |
| Maximum Inhibition | >95% | Indicates a potent cytotoxic or cytostatic effect. |
| Timepoint | 72 hours | A standard duration to observe effects on cell proliferation. |
| Caption: Example data from a cell viability screen. |
Section 2: Unbiased Target Identification via Chemical Proteomics
Once a biological activity is confirmed, the next critical step is to identify the direct protein targets of the compound. Chemical proteomics is a powerful, unbiased approach to discover these interactions in a complex biological system.[8][9]
Rationale: This method uses a modified version of the chemical probe to "fish" for its binding partners from a cell lysate. By immobilizing the probe, any proteins that bind to it can be isolated and subsequently identified using high-resolution mass spectrometry.[10] This provides a direct physical link between the compound and its potential targets.
Protocol 2: Affinity-Based Target Identification using LC-MS/MS
Methodology:
-
Probe Synthesis: Synthesize an affinity-tagged version of the probe. This typically involves adding a linker (e.g., polyethylene glycol) to a position on the molecule that is not critical for its activity, and terminating the linker with a biotin molecule.
-
Lysate Preparation: Culture a large batch of cells (e.g., the sensitive cell line identified in Protocol 1) and harvest them. Lyse the cells in a non-denaturing buffer (e.g., containing NP-40 or CHAPS) supplemented with protease and phosphatase inhibitors to create a native cell lysate.
-
Affinity Pulldown:
-
Experimental Arm: Incubate the cell lysate with the biotinylated probe.
-
Competition Control: Pre-incubate the lysate with a 100-fold excess of the original, untagged "1-(3-Aminopyridin-4-yl)piperidin-3-ol" before adding the biotinylated probe. This is a critical control to distinguish specific binders from non-specific ones.
-
Beads Control: Incubate the lysate with beads alone to identify proteins that bind non-specifically to the affinity matrix.
-
-
Enrichment: Add streptavidin-coated magnetic beads to each lysate mixture. The high affinity of streptavidin for biotin will capture the probe and any proteins bound to it. Incubate to allow binding.
-
Washing: Use a magnetic rack to immobilize the beads and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12] The mass spectrometer will identify and quantify the peptides in each sample.
-
Data Analysis: Use proteomics software (e.g., MaxQuant) to identify proteins that are significantly enriched in the experimental sample compared to both the competition and beads-only controls. High-confidence targets will show a strong signal in the experimental pulldown that is significantly reduced in the competition control.
| Protein Hit | Experimental Abundance | Competition Abundance | Fold Change | Target Confidence |
| PI3Kδ | 1.5 x 10⁸ | 9.8 x 10⁵ | >150 | High |
| HSP90 | 2.1 x 10⁹ | 1.9 x 10⁹ | ~1.1 | Low (Non-specific) |
| Tubulin | 8.5 x 10⁸ | 8.2 x 10⁸ | ~1.0 | Low (Non-specific) |
| FLT3 | 7.8 x 10⁷ | 6.1 x 10⁵ | >120 | High |
| Caption: Hypothetical results from an LC-MS/MS proteomics experiment, identifying PI3Kδ and FLT3 as high-confidence targets. |
Section 3: On-Target Validation in a Cellular Environment
Identifying a protein via proteomics is a significant step, but it must be validated. It is essential to confirm that the compound engages this target within intact, living cells.[13][14] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[15]
Rationale: CETSA operates on the principle of ligand-induced thermal stabilization.[16] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation.[17][18] By heating cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly observe target engagement.[19]
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: A schematic overview of the CETSA protocol.
Protocol 3: Target Engagement Confirmation by CETSA
Methodology:
-
Cell Culture and Treatment: Culture the target cells (e.g., MV4-11 for FLT3) to ~80% confluency. Harvest the cells and resuspend them in culture medium. Treat one aliquot with the chemical probe (e.g., at 1 µM) and another with DMSO (vehicle control) for 1 hour at 37°C.
-
Heat Challenge:
-
Melt Curve: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 68°C in 2°C increments).[16] Include an unheated control.
-
Isothermal Dose-Response: To determine potency, treat cells with a range of probe concentrations and heat all samples at a single, optimized temperature (e.g., 54°C, a temperature that causes significant but not complete protein aggregation in the DMSO control).
-
-
Cell Lysis: Immediately after heating, lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This process ruptures the cells without using detergents that might interfere with protein aggregates.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C. The heat-denatured, aggregated proteins will form a pellet, while the soluble, stable proteins will remain in the supernatant.
-
Sample Preparation: Carefully collect the supernatant. Determine the total protein concentration in each sample using a BCA assay to ensure equal loading. Prepare samples for SDS-PAGE by adding Laemmli buffer.
-
Western Blot Analysis: Load equal amounts of total protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific to the putative target (e.g., anti-FLT3 antibody) followed by an HRP-conjugated secondary antibody.
-
Data Analysis:
-
Melt Curve: Quantify the band intensity for each temperature point. Plot the intensity relative to the unheated control versus temperature. A shift in the curve for the probe-treated sample to the right (higher temperature) indicates target stabilization and engagement.
-
Isothermal Dose-Response: Plot the band intensity at the fixed temperature against the probe concentration to determine a cellular EC₅₀ for target binding.
-
Section 4: Application of the Validated Probe to Interrogate Biology
With a validated target and confirmed cellular engagement, "1-(3-Aminopyridin-4-yl)piperidin-3-ol" can now be used as a chemical probe to investigate the biological functions of its target.
Hypothetical Signaling Pathway Intervention
If FLT3 is validated as the target, the probe can be used to study its role in downstream signaling pathways critical for AML cell survival, such as the PI3K/AKT and MAPK pathways.
Caption: Inhibition of FLT3 signaling by the chemical probe.
Protocol 4: Cellular Pathway Analysis by Western Blot
Rationale: This experiment tests the functional consequence of target engagement. By inhibiting the target protein with the probe, we expect to see changes in the phosphorylation status or abundance of downstream signaling molecules.
Methodology:
-
Cell Culture and Treatment: Culture MV4-11 cells and treat them with a dose-range of the chemical probe (e.g., 0, 10, 50, 200 nM) for a defined period (e.g., 2 hours).
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates using a denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe separate membranes with primary antibodies against:
-
Phospho-FLT3 (to show target inhibition).
-
Total FLT3 (as a loading control).
-
Phospho-AKT (a key downstream node).
-
Total AKT (as a loading control).
-
Phospho-STAT5 (another key downstream node).
-
Total STAT5 (as a loading control).
-
GAPDH or β-Actin (as a total protein loading control).
-
-
-
Data Analysis: Quantify the band intensities. A successful experiment will show a dose-dependent decrease in the phosphorylation of FLT3, AKT, and STAT5 in the probe-treated cells, with no change in the total protein levels, confirming that the probe disrupts the target's signaling cascade.
Conclusion
The journey of a novel molecule like 1-(3-Aminopyridin-4-yl)piperidin-3-ol to a validated chemical probe is a systematic process of hypothesis generation, unbiased discovery, and rigorous validation. Following the protocols outlined in this guide—from initial phenotypic screening to chemical proteomics and definitive target engagement assays like CETSA—enables researchers to build a comprehensive understanding of the compound's mechanism of action. A well-characterized probe is an invaluable asset, empowering the scientific community to explore complex biology with confidence and precision, ultimately accelerating the path toward new therapeutic discoveries.
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Parker, C. G., & Cravatt, B. F. (2015). Chemistry and Chemical Biology of the Covalent Modification of Protein Cysteines. Chemical Society Reviews, 44(15), 4977-5004. [Link]
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Martinez Molina, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Vinogradova, E. V., et al. (2020). A proteomic platform to discover small-molecule modulators of protein-protein interactions in human cells. Nature Biotechnology, 38(1), 113-122. [Link]
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Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. [Link]
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Bunnage, M. E., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9(4), 195-204. [Link]
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Nomura, D. K., et al. (2010). Activity-based protein profiling for mapping enzyme function in cells. Chemical Society Reviews, 39(4), 1273-1290. [Link]
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Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]
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Antolin, A. A., et al. (2019). A guide to the best use of online resources for chemical probes. Nature Reviews Drug Discovery, 18(10), 731-746. [Link]
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Almqvist, H., et al. (2016). CETSA simplifies high-throughput screening for target engagement. Nature Methods, 13(2), 115-117. [Link]
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Miettinen, J. J., et al. (2018). The cellular thermal shift assay for assessing and guiding the development of kinase inhibitors. Methods in Molecular Biology, 1888, 223-238. [Link]
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Vasta, J. D., & Robers, M. B. (2018). Biophysical Methods for Measuring Target Engagement in Live Cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 711-723. [Link]
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Drewes, G., & Knapp, S. (2018). Chemical Probes for Epigenetic Targets. ACS Chemical Biology, 13(8), 1937-1946. [Link]
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Workman, P., & Collins, I. (2010). Probing the probes: their value and execution. Chemical Biology, 17(6), 561-577. [Link]
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Selvita. (2023). A Practical Guide to Target Engagement Assays. [Link]
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Müller, S., & Knapp, S. (2020). Open resources for chemical probes and their implications for future drug discovery. Expert Opinion on Drug Discovery, 15(1), 1-5. [Link]
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EU-OPENSCREEN. (2023). The importance of chemical probes in molecular and cell biology. FEBS Network. [Link]
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Howes, J. M., et al. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Scientific Reports, 8(1), 1-10. [Link]
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Yang, Y., & Wang, C. (2020). Target identification of natural medicine with chemical proteomics approach. Acta Pharmaceutica Sinica B, 10(6), 968-989. [Link]
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360biolabs. LC-MS/MS. [Link]
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Liu, Y., et al. (2019). Utility of chemical probes for mass spectrometry based chemical proteomics. Journal of Proteomics, 200, 103-113. [Link]
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International Journal of Science and Research Archive. (2023). LC-MS in Proteomics and Biomarker Discovery. [Link]
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Singh, P., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 61B(5), 573-579. [Link]
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Obydennov, D. L., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6667. [Link]
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Kaiserer, L., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(12), 1018. [Link]
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Wang, A., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(24), 9625-9639. [Link]
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Zhang, Y., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115024. [Link]
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Tsuno, N., et al. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry, 25(9), 2588-2595. [Link]
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Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(3), 1640-1662. [Link]
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Guz, N. R., et al. (2006). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 4(18), 3425-3430. [Link]
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Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 60(7), 2944-2962. [Link]
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Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
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MedChemica. Discovery Of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), An Orally Bioavailable, Potent Inhibitor Of Akt. [Link]
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Troubleshooting & Optimization
"1-(3-Aminopyridin-4-yl)piperidin-3-ol" synthesis side reactions and byproducts
Welcome to the technical support guide for the synthesis of 1-(3-Aminopyridin-4-yl)piperidin-3-ol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis. Our goal is to equip you with the knowledge to identify, mitigate, and resolve common side reactions and byproduct formation, ensuring a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective strategy for synthesizing 1-(3-Aminopyridin-4-yl)piperidin-3-ol?
The most prevalent and versatile method for constructing the C-N bond between the pyridine and piperidine rings is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction involves coupling an aryl halide (or triflate) with an amine. For this specific target, the typical starting materials are 4-chloro-3-aminopyridine and piperidin-3-ol .
An alternative, though often more demanding, route is a direct Nucleophilic Aromatic Substitution (SNAr). However, SNAr reactions typically require highly activated aryl halides and may necessitate harsh conditions, which can be incompatible with the functional groups present in the substrates. The Buchwald-Hartwig approach generally offers milder conditions and a broader substrate scope.[2]
Troubleshooting Guide: Side Reactions & Byproducts
This section addresses the most common issues encountered during the synthesis of 1-(3-Aminopyridin-4-yl)piperidin-3-ol via Buchwald-Hartwig amination.
Problem 1: Low or No Yield of the Desired Product
A low yield is often the first indication of suboptimal reaction conditions or competing side reactions.
Possible Cause A: Inefficient Catalyst System
-
The "Why": The efficiency of the Buchwald-Hartwig reaction is critically dependent on the palladium catalyst and, more importantly, the phosphine ligand. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1] For electron-rich heteroaryl halides like 4-chloro-3-aminopyridine, a sufficiently electron-rich and sterically hindered ligand is required to promote the reaction.[3]
-
Troubleshooting & Solution:
-
Ligand Selection: If using first-generation ligands (e.g., P(o-tolyl)₃), consider switching to more advanced, bulky biarylphosphine ligands such as RuPhos, XPhos, or SPhos. These ligands are known to be highly effective for coupling with heteroaryl chlorides.[3][4]
-
Catalyst Precursor: While Pd₂(dba)₃ or Pd(OAc)₂ are common precursors, using a pre-formed catalyst (e.g., XPhos Pd G3) can sometimes improve consistency and reactivity by ensuring the formation of the active Pd(0) species.
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LiHMDS are typically used.[3][5] If functional groups on your substrate are sensitive to these, a weaker base like K₃PO₄ or Cs₂CO₃ can be tested, although this may require a more active catalyst system and higher temperatures.
-
Possible Cause B: Hydrodehalogenation of the Pyridine Starting Material
-
The "Why": A significant side reaction is the reduction of the aryl halide (4-chloro-3-aminopyridine) to the corresponding arene (3-aminopyridine). This occurs when the palladium hydride species, which can form via β-hydride elimination from the palladium amido complex or from reactions with trace water/base, reductively eliminates to give the hydrodehalogenated byproduct instead of the desired product.[1]
-
Troubleshooting & Solution:
-
Minimize Water: Ensure all reagents and solvents are scrupulously dried. Use anhydrous solvents and dry the bases and amines before use.
-
Ligand Choice: Bidentate ligands like BINAP or DPPF can sometimes suppress side reactions by preventing the formation of certain reactive intermediates.[1]
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes disfavor the pathways leading to hydrodehalogenation.
-
Visualizing the Reaction: Main and Side Pathways
To better understand the chemical transformations, the following diagrams illustrate the intended reaction and a common side reaction.
Caption: Formation of 3-aminopyridine via hydrodehalogenation.
Problem 2: Product Purification Challenges
The final product is a polar, basic compound, which can make purification difficult.
Possible Cause A: Co-elution with Starting Materials in Chromatography
-
The "Why": Both the starting material (piperidin-3-ol) and the product are polar amines, which can lead to tailing and poor separation on silica gel.
-
Troubleshooting & Solution:
-
Modified Mobile Phase: Add a small amount of a basic modifier to the eluent to improve peak shape and separation. A common choice is 1-2% triethylamine (Et₃N) or ammonium hydroxide in a dichloromethane/methanol or ethyl acetate/heptane solvent system.
-
Alternative Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a C18 reversed-phase column, which can offer different selectivity for polar compounds.
-
Possible Cause B: Removal of Non-UV Active Impurities
-
The "Why": Piperidin-3-ol and other aliphatic byproducts are not UV-active, making them difficult to track by TLC using a UV lamp.
-
Troubleshooting & Solution:
-
TLC Staining: Use a chemical stain to visualize spots on the TLC plate. Potassium permanganate (KMnO₄) stain is excellent for visualizing compounds that can be oxidized, such as alcohols and amines.
-
Acid-Base Extraction: An aqueous workup can be highly effective. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid solution (e.g., 1M HCl) to extract all basic compounds (product and unreacted amines) into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract the pure product back into an organic solvent.
-
Data Summary Table
| Problem | Potential Cause | Recommended Ligand(s) | Recommended Base(s) | Purification Tip |
| Low Yield | Inefficient Coupling | RuPhos, XPhos, SPhos | NaOt-Bu, K₃PO₄ | Screen different ligand/base combinations. |
| Byproduct Formation | Hydrodehalogenation | DPPF, BINAP | K₃PO₄, Cs₂CO₃ | Use strictly anhydrous conditions. |
| Purification Issues | Tailing on Silica | N/A | N/A | Add 1-2% Et₃N or NH₄OH to the chromatography eluent. |
| Purification Issues | Non-UV Active Impurities | N/A | N/A | Utilize an acid-base extractive workup. |
Experimental Protocols
Protocol 1: Synthesis via Buchwald-Hartwig Amination
This protocol is a representative example. Optimization of catalyst, ligand, base, and temperature may be required.
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-chloro-3-aminopyridine (1.0 eq), RuPhos Pd G3 catalyst (0.02 eq), and RuPhos ligand (0.04 eq).
-
Reagent Addition: Add piperidin-3-ol (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Atmosphere Control: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% Et₃N) or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude material from Protocol 1 in ethyl acetate (approx. 10 mL per gram of crude material).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x volume of organic layer). The product and other basic components will move to the aqueous layer.
-
Neutral Wash (Optional): Wash the organic layer one more time with water and combine all aqueous layers. The organic layer containing non-basic impurities can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 5M NaOH solution with stirring until the pH is >10.
-
Product Extraction: Extract the basified aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified product.
Troubleshooting Workflow
Sources
Purification techniques for aminopyridinyl piperidinol derivatives.
<Technical Support Center: Purification of Aminopyridinyl Piperidinol Derivatives
Welcome to the technical support hub for the purification of aminopyridinyl piperidinol derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of nitrogen-containing heterocyclic compounds. The inherent basicity and polarity of these molecules often complicate standard purification workflows.[1] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate these complexities effectively.
Section 1: Troubleshooting Guide
This section addresses specific problems encountered during the purification of aminopyridinyl piperidinol derivatives, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Poor Separation and Tailing Peaks in Reverse-Phase HPLC
Question: My aminopyridinyl piperidinol derivative shows significant peak tailing and poor resolution on a C18 column, even when using standard methanol/water or acetonitrile/water gradients. What's causing this and how can I fix it?
Answer: This is a classic issue when purifying basic compounds like aminopyridinyl piperidinols on standard silica-based reverse-phase columns.
-
Root Cause Analysis:
-
Secondary Interactions: The primary issue is the interaction between the basic nitrogen atoms (on both the pyridine and piperidine rings) and the acidic silanol groups present on the surface of the silica stationary phase.[1] These interactions are strong and lead to a mixed-mode separation (both reverse-phase and ion-exchange), causing the characteristic peak tailing.
-
Compound Polarity: Aminopyridinyl piperidinol derivatives are often highly polar, leading to poor retention on traditional nonpolar stationary phases like C18.[1] This results in the compound eluting near the solvent front with minimal separation from other polar impurities.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reverse-phase HPLC separation.
-
Detailed Protocols & Explanations:
-
Mobile Phase Modification (The First Line of Defense):
-
Acidic Modifiers: Adding a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is a common strategy. The acid protonates the basic nitrogens on your compound, ensuring a consistent positive charge. It also protonates the silanol groups on the stationary phase, minimizing unwanted ionic interactions.
-
Basic Modifiers: If your compound is unstable in acid, a basic modifier like ammonium hydroxide or diethylamine can be used.[2] This deprotonates the silanol groups, again reducing ionic interactions.
-
Buffered Mobile Phases: For maximum reproducibility, especially for preparative work, using a buffer system like ammonium formate or ammonium acetate (typically 10-20 mM) is highly recommended.[3] This controls the pH precisely, leading to sharper, more symmetrical peaks.
-
-
Alternative Chromatographic Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are poorly retained in reverse-phase.[4] It utilizes a polar stationary phase (like bare silica or an amino-bonded phase) with a high organic content mobile phase. Water acts as the strong eluting solvent.[5]
-
Mixed-Mode Chromatography: This technique uses stationary phases with both reverse-phase and ion-exchange properties, providing a dual retention mechanism that can be highly effective for basic polar compounds.[1]
-
-
| Technique | Stationary Phase | Mobile Phase | Best For... |
| Reverse-Phase (with modifier) | C18, C8 | Water/Acetonitrile + 0.1% TFA or NH4OH | Moderately polar bases |
| HILIC | Bare Silica, Amino, Cyano | High Acetonitrile/Water | Highly polar, water-soluble bases |
| Mixed-Mode (Cation Exchange) | C18 with embedded ion-exchange groups | Buffered Water/Acetonitrile | Polar bases and separating from neutral impurities |
Issue 2: Difficulty in Achieving High Purity by Crystallization
Question: I've isolated my aminopyridinyl piperidinol derivative, but I'm struggling to crystallize it to final purity. It either oils out or crashes out as an amorphous solid. What should I try?
Answer: Crystallization of these derivatives can be challenging due to their structural flexibility and multiple hydrogen bond donors/acceptors.[6][7]
-
Root Cause Analysis:
-
Solubility: These compounds often have high solubility in polar protic solvents (like methanol and ethanol) and low solubility in nonpolar solvents (like hexanes), making it difficult to find a single solvent system that provides the necessary solubility differential for crystal growth.[8]
-
Impurities: Even small amounts of structurally similar impurities can inhibit crystal lattice formation.
-
Salt Formation: The basic nature of the molecule means that it can readily form salts with acidic impurities or even atmospheric CO2, which can interfere with crystallization.
-
-
Systematic Approach to Crystallization:
-
Solvent Screening:
-
Single Solvent: Test a range of solvents from polar to nonpolar (e.g., isopropanol, acetonitrile, ethyl acetate, toluene). The ideal solvent will dissolve your compound when hot but show limited solubility at room temperature or upon cooling.[8]
-
Two-Solvent System: This is often the most successful approach. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" anti-solvent (in which it is insoluble) until the solution becomes slightly turbid. Warm the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Recommended Solvent Systems for Piperidine Derivatives: [6][8]
-
Ethanol/Water
-
Isopropanol/Hexane
-
Acetonitrile/Toluene
-
Ethyl Acetate/Heptane
-
-
Salt Formation for Crystallization: If the freebase is difficult to crystallize, converting it to a salt (e.g., hydrochloride, tartrate, or mesylate) can often yield a highly crystalline solid. This is a common strategy in pharmaceutical development to improve physical properties.
-
-
Step-by-Step Protocol for Salt Crystallization:
-
Dissolve the purified freebase in a suitable solvent (e.g., isopropanol or ethanol).
-
Add a stoichiometric amount (1.0-1.1 equivalents) of the desired acid (e.g., HCl in isopropanol, or a solution of tartaric acid).
-
Stir the solution at room temperature or slightly elevated temperature to allow for salt formation.
-
Allow the solution to cool slowly. If no crystals form, try adding an anti-solvent or scratching the inside of the flask with a glass rod to induce nucleation.
-
Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for in the synthesis of aminopyridinyl piperidinol derivatives?
A1: Common impurities often arise from the starting materials or side reactions. For instance, in syntheses involving aminopyridines, a frequent byproduct can be the formation of bipyridine dimers.[9] Also, if the synthesis involves a reduction step, incomplete reduction can leave starting material. Always characterize your crude material by LC-MS to identify the mass of major impurities, which can provide clues to their structure.
Q2: My compound is UV-transparent. How can I monitor its purification by HPLC?
A2: If your compound lacks a strong UV chromophore, you have several options:
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the compound.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a near-uniform response for non-volatile analytes.
-
Mass Spectrometry (MS): Using a mass spectrometer as a detector is the most powerful option, providing both detection and mass confirmation.
Q3: Can I use normal-phase (silica gel) chromatography for these compounds?
A3: Yes, but with caution. The basicity of aminopyridinyl piperidinol derivatives can lead to strong, irreversible binding to the acidic silica gel, resulting in low recovery and significant tailing. If you must use normal-phase chromatography, it is advisable to:
-
Deactivate the Silica: Pre-treat the silica gel with a small amount of a base, such as triethylamine or ammonium hydroxide, mixed into the eluent (e.g., 0.5-1% in a dichloromethane/methanol mobile phase).
-
Use Alternative Sorbents: Consider using less acidic stationary phases like alumina or specialty bonded phases.
Q4: How can I remove residual metal catalysts (like Palladium) from my final product?
A4: If your synthesis involved a cross-coupling reaction, residual palladium can be a concern.
-
Metal Scavengers: There are commercially available silica or polymer-based scavengers with functional groups (e.g., thiols, amines) that chelate and remove residual metals.
-
Activated Carbon: Treatment of a solution of your compound with activated carbon can also effectively remove palladium, although you may experience some loss of your product due to adsorption.
-
Extraction: Sometimes, a carefully chosen aqueous wash (e.g., with a solution of thiourea or sodium sulfide) during workup can remove a significant portion of the metal catalyst.
References
-
Arulraj, R. et al. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. IUCrData, 5. Available at: [Link]
-
Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]
-
Nallini, A. et al. (2003). CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. Molecular Crystals and Liquid Crystals, 403(1), 1-9. Available at: [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
Sampath, N. et al. (2006). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. ResearchGate. Available at: [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. SIELC Technologies. Available at: [Link]
-
Pesek, J. J., & Matyska, M. T. (2011). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]
-
Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 189(2), 151-162. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
-
U.S. Environmental Protection Agency. (2005). Aminopyridines. EPA Archive. Available at: [Link]
-
Abba, S. et al. (2025). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available at: [Link]
-
Révél, G. D. et al. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry, 50(12), 3413-3418. Available at: [Link]
-
Al-Zahrani, M. A. et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6543. Available at: [Link]
-
Perera, M. Y. (1991). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery. Available at: [Link]
-
OpenStax. (n.d.). 26.3 Heterocyclic Nitrogen Compounds. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Open Library Publishing Platform. Available at: [Link]
-
Shpigun, O. A. et al. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]
Sources
- 1. Polar Compounds | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biotage.com [biotage.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 1-(3-Aminopyridin-4-yl)piperidin-3-ol
Welcome to the technical support center for the synthesis of 1-(3-Aminopyridin-4-yl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reaction, ultimately improving your yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the synthesis of 1-(3-Aminopyridin-4-yl)piperidin-3-ol is consistently low. What are the most likely causes?
Low yields in this synthesis can typically be attributed to one or more of the following critical areas:
-
Inefficient Nucleophilic Aromatic Substitution (SNA r): The core reaction, the coupling of 3-aminopyridine with a suitable piperidin-3-ol precursor, can be sluggish or incomplete.
-
Side Reactions: Competing reactions can consume starting materials or the desired product.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are crucial for success.
-
Product Loss During Workup and Purification: The product's properties can make isolation challenging.
Below, we will delve into each of these areas with specific troubleshooting advice.
Q2: I suspect the key C-N bond formation step, the SNAr reaction, is the primary issue. How can I improve its efficiency?
The reaction of a halopyridine with an amine is a classic SNAr reaction. The efficiency of this step is highly dependent on the reactivity of the pyridine ring and the nucleophilicity of the amine.
Common Precursors and General Reaction Scheme:
The synthesis typically involves the reaction of a 4-halopyridine derivative with piperidin-3-ol. A common route is the reaction of 4-chloro-3-nitropyridine with piperidin-3-ol, followed by reduction of the nitro group.
Caption: General SNAr reaction pathway.
Troubleshooting the SNAr Step:
| Problem | Potential Cause | Recommended Solution |
| Incomplete reaction (starting material remains) | 1. Insufficient activation of the pyridine ring: The nitro group in the meta position to the leaving group provides some activation, but it may not be enough. 2. Low reaction temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. 3. Inappropriate base: The base may not be strong enough to deprotonate the piperidinol effectively or may be sterically hindered. | 1. Consider a more activating group or a different starting material. If possible, a starting material with an electron-withdrawing group ortho or para to the leaving group will be more reactive.[1][2] 2. Increase the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition. 3. Use a stronger, non-nucleophilic base. Consider bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or an organic base such as triethylamine (NEt3) or diisopropylethylamine (DIPEA). |
| Formation of side products | 1. Reaction with the piperidinol hydroxyl group: The hydroxyl group can also act as a nucleophile. 2. Dimerization or polymerization: Self-reaction of starting materials or intermediates. | 1. Protect the hydroxyl group. Consider protecting the hydroxyl group of piperidin-3-ol with a suitable protecting group (e.g., TBDMS, Ac) before the SNAr reaction and deprotecting it in a later step. 2. Use a higher dilution. Running the reaction at a lower concentration can disfavor intermolecular side reactions. |
An alternative and often more efficient method for this C-N bond formation is the Buchwald-Hartwig amination .[3][4] This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and tolerance of various functional groups.[3]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Key Considerations for Buchwald-Hartwig Amination:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and ligand (e.g., BINAP, Xantphos, BrettPhos) is critical and often requires screening.[5][6]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate is typically used.[4]
-
Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are necessary.
Q3: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely impurities and how can I minimize them?
The formation of multiple, closely-eluting impurities is a common challenge.
Potential Impurities and Their Origins:
| Impurity | Potential Origin | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Drive the reaction to completion by optimizing conditions (see Q2). An acidic wash during workup can help remove unreacted basic starting materials, but be cautious as the product is also basic.[7] |
| Di-substituted Product | Reaction of the product with another molecule of the halopyridine (if the product amine is sufficiently nucleophilic). | Use a slight excess of the piperidin-3-ol to ensure the halopyridine is the limiting reagent. |
| Ring-Opened Products | Under harsh basic or acidic conditions, the piperidine ring can potentially undergo cleavage. | Use milder reaction and workup conditions. Avoid excessively high temperatures and strong acids or bases. |
| Colored Impurities | Formation of Meisenheimer complexes or other colored byproducts, especially in SNAr reactions.[7] Degradation of starting materials or product. | Treat the crude product solution with activated carbon before crystallization or filtration through a short plug of silica gel.[7][8] Ensure reaction conditions are not overly harsh. |
Q4: The purification of my final product is proving difficult, leading to significant product loss. What are the best practices for purifying 1-(3-Aminopyridin-4-yl)piperidin-3-ol?
The presence of multiple basic nitrogen atoms and a polar hydroxyl group can make purification by standard column chromatography challenging.
Purification Strategies:
-
Column Chromatography:
-
Eluent System: A gradient elution is often necessary. Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol.
-
Amine Deactivation: To prevent streaking and improve separation, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (basic or neutral) or a C18 reversed-phase column.
-
-
Crystallization:
-
Solvent Selection: Experiment with different solvent/anti-solvent systems. For aminopyridines, dissolving the crude product in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) and slowly adding a poor solvent (e.g., hexanes, water) can induce crystallization.[7]
-
Seeding: If you have a small amount of pure product, use it to seed the crystallization.[7]
-
-
Acid-Base Extraction:
-
This can be a powerful technique for separating your basic product from non-basic impurities.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH, NaHCO3) to deprotonate your product.
-
Extract the product back into an organic solvent.
-
Dry the organic layer and concentrate to obtain the purified product.
-
Caption: Decision workflow for product purification.
Q5: The reduction of the nitro group is not going to completion or is producing side products. How can I optimize this step?
The reduction of the nitro group to an amine is a critical final step.
Common Reduction Methods and Troubleshooting:
| Method | Advantages | Common Issues & Solutions |
| Catalytic Hydrogenation (H2, Pd/C) | Clean, high-yielding. | Incomplete Reaction: - Ensure the catalyst is active. Use fresh catalyst. - Increase hydrogen pressure. - Check for catalyst poisons in your substrate or solvent. Debenzylation (if protecting groups are present): - This can be a competing reaction if benzyl-type protecting groups are present. |
| Metal-Acid Reduction (e.g., SnCl2, Fe/HCl) | Cost-effective, good for scaling up. | Harsh Conditions: - Can sometimes lead to degradation of acid-sensitive functional groups. Metal Contamination: - The final product may be contaminated with metal salts. Ensure thorough workup and purification. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol provides a general starting point. Optimization of the ligand, base, and temperature may be necessary.
-
To an oven-dried Schlenk flask, add the 4-halopyridine (1.0 equiv.), piperidin-3-ol (1.2 equiv.), a suitable palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Add a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product.
References
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. hammer.purdue.edu [hammer.purdue.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
Technical Support Center: Strategies for Improving the Solubility of 1-(3-Aminopyridin-4-yl)piperidin-3-ol in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of "1-(3-Aminopyridin-4-yl)piperidin-3-ol" in biological assays. Our focus is on providing scientifically sound, field-proven strategies to ensure the reliability and reproducibility of your experimental results.
Introduction: Understanding the Solubility Challenge
"1-(3-Aminopyridin-4-yl)piperidin-3-ol" is a heterocyclic compound containing both a pyridine and a piperidine ring. Such molecules can present solubility challenges in aqueous-based biological assays due to a combination of factors including their molecular weight, crystal lattice energy, and the presence of both hydrophobic and hydrophilic functional groups. Poor solubility can lead to inaccurate assay results, precipitation during experiments, and an underestimation of a compound's true biological activity.[1][2] This guide will walk you through a systematic approach to overcome these challenges.
Troubleshooting & FAQs: Your Questions Answered
Here we address common issues encountered when working with "1-(3-Aminopyridin-4-yl)piperidin-3-ol" and similar compounds.
Q1: My compound, "1-(3-Aminopyridin-4-yl)piperidin-3-ol," is poorly soluble in my aqueous assay buffer. What are my initial steps?
A1: When facing poor solubility, a systematic approach is crucial.[3]
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Purity Verification: First, ensure the purity of your compound. Impurities can significantly alter solubility characteristics.
-
Solvent Scouting: While the final assay is in an aqueous buffer, creating a concentrated stock solution in an organic solvent is a common and effective first step.[4]
-
pH Adjustment: The aminopyridine and piperidinol moieties suggest that the compound's solubility is likely pH-dependent.[5][6]
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound, highly soluble in the organic stock, becomes supersaturated and crashes out in the aqueous buffer.
-
Optimize Co-solvent Concentration: You may need to slightly increase the final concentration of the co-solvent in your assay, but be mindful of its potential effects on your biological system.[5] Typically, DMSO concentrations should be kept below 1% to avoid cellular toxicity.[7][8]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[5][9]
-
Employ Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.[10][11][12]
Q3: Can I just sonicate or heat the solution to get my compound to dissolve?
A3: While these methods can sometimes help, they should be used with caution.
-
Sonication: This can aid in breaking down particle aggregates and can be useful for initial solubilization.
-
Heating: Gentle heating can increase solubility, but be aware that it can also degrade your compound or affect the stability of other assay components. If you use heat, allow the solution to return to the experimental temperature to see if the compound remains in solution.
Q4: How do I determine the optimal pH for solubilizing my compound?
A4: Creating a pH-solubility profile is the most systematic approach.[5] This involves measuring the solubility of your compound across a range of pH values. Given the presence of the basic aminopyridine group, lowering the pH should increase solubility by protonating the nitrogen atoms.[13] However, the chosen pH must be compatible with your biological assay (e.g., maintaining cell viability or enzyme activity).[5]
Strategic Approaches to Enhance Solubility
The following sections provide detailed protocols and the scientific rationale behind various solubilization techniques.
pH Modification
The presence of the amino group on the pyridine ring and the nitrogen in the piperidine ring makes "1-(3-Aminopyridin-4-yl)piperidin-3-ol" a weak base. Therefore, its solubility can be significantly increased in acidic conditions due to the formation of a more soluble salt.
Rationale: According to the Henderson-Hasselbalch equation, as the pH of the solution drops below the pKa of the basic functional groups, a greater proportion of the compound will exist in its protonated, and generally more water-soluble, form.[13][14]
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 7.4).
-
Add an excess amount of "1-(3-Aminopyridin-4-yl)piperidin-3-ol" to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating at a constant temperature for a set period (e.g., 24 hours) to ensure saturation.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the pH to determine the optimal pH range for your experiments.
The Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[15][16]
Rationale: By disrupting the hydrogen bonding network of water, co-solvents create a more favorable environment for the dissolution of non-polar molecules.
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration in Final Assay | Notes |
| Dimethyl Sulfoxide (DMSO) | < 1% | Widely used, but can have effects on cell-based assays at higher concentrations.[7][8] |
| Ethanol | < 1% | Can be cytotoxic at higher concentrations.[17][18] |
| Polyethylene Glycol (PEG) | Varies by MW | Generally considered biocompatible. |
| Propylene Glycol | Varies | Often used in pharmaceutical formulations. |
Experimental Protocol: Stock Solution Preparation and Dilution
-
Prepare a high-concentration stock solution of "1-(3-Aminopyridin-4-yl)piperidin-3-ol" in a suitable co-solvent (e.g., 10 mM in 100% DMSO).
-
Serially dilute this stock solution into your aqueous assay buffer to achieve the desired final concentrations.
-
It is critical to include a vehicle control in your experiments, which contains the same final concentration of the co-solvent as your test samples, to account for any solvent-induced effects.[4]
Surfactants for Micellar Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[9] These micelles have a hydrophobic core and a hydrophilic shell, which can encapsulate and solubilize poorly water-soluble compounds.[19]
Rationale: The hydrophobic portion of "1-(3-Aminopyridin-4-yl)piperidin-3-ol" can partition into the hydrophobic core of the micelle, while the hydrophilic portions can interact with the aqueous environment, leading to an increase in apparent solubility.
Commonly Used Surfactants:
| Surfactant | Type | Notes |
| Tween® 20/80 | Non-ionic | Generally well-tolerated in biological assays. |
| Poloxamer 188 (Pluronic® F-68) | Non-ionic | Often used in cell culture applications. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Can denature proteins, use with caution. |
Experimental Protocol: Surfactant-aided Solubilization
-
Prepare your aqueous assay buffer containing the chosen surfactant at a concentration above its CMC.
-
Add "1-(3-Aminopyridin-4-yl)piperidin-3-ol" (either as a solid or from a concentrated organic stock) to the surfactant-containing buffer.
-
Allow the solution to equilibrate with gentle mixing.
Cyclodextrins for Inclusion Complex Formation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules that fit within their hydrophobic cavity.[10][20] This encapsulation effectively shields the hydrophobic guest from the aqueous environment, thereby increasing its solubility.[12]
Rationale: The hydrophobic regions of "1-(3-Aminopyridin-4-yl)piperidin-3-ol" can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin ensures the solubility of the entire complex in water.[11]
Commonly Used Cyclodextrins:
| Cyclodextrin | Notes |
| β-Cyclodextrin (β-CD) | Natural cyclodextrin with moderate water solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A modified, more water-soluble derivative of β-CD.[20] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | A modified, negatively charged derivative with high water solubility. |
Experimental Protocol: Cyclodextrin-mediated Solubilization
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Add "1-(3-Aminopyridin-4-yl)piperidin-3-ol" to the cyclodextrin solution.
-
Stir the mixture at a constant temperature for a sufficient period to allow for complex formation (this can range from a few hours to overnight).
-
Filter or centrifuge the solution to remove any undissolved compound before use in your assay.
Visualizing the Workflow
The following diagram illustrates a decision-making workflow for improving the solubility of "1-(3-Aminopyridin-4-yl)piperidin-3-ol".
Caption: Decision workflow for enhancing compound solubility.
Summary and Recommendations
Improving the solubility of "1-(3-Aminopyridin-4-yl)piperidin-3-ol" for biological assays often requires a multi-faceted approach. There is no one-size-fits-all solution, and the optimal method will depend on the specific requirements of your assay.
-
Start with the simplest methods: pH adjustment and the use of co-solvents are often the first and most straightforward strategies to try.
-
Be systematic: When troubleshooting, change one variable at a time to clearly understand its effect.
-
Always include controls: Vehicle controls are essential to differentiate between the effects of your compound and the effects of the solubilizing agents.
-
Consider the downstream application: The chosen solubilization method must be compatible with your biological system. What works for a simple enzymatic assay may not be suitable for a cell-based assay.
By following the guidance and protocols outlined in this technical support center, you will be well-equipped to overcome the solubility challenges associated with "1-(3-Aminopyridin-4-yl)piperidin-3-ol" and obtain reliable, high-quality data in your research.
References
-
Astray, G., et al. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link][10][11]
- Brewster, M.E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Di, L., & Kerns, E. H. (2016).
- Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): a toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459.
- Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. Drug Discovery Today, 21(2), 356-362.
- Kerns, E. H., & Di, L. (2008).
- Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.
- Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological Reviews, 65(1), 315-499.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - Simulations Plus [simulations-plus.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 20. scispace.com [scispace.com]
"1-(3-Aminopyridin-4-yl)piperidin-3-ol" stability and degradation pathways.
Technical Support Center: 1-(3-Aminopyridin-4-yl)piperidin-3-ol
A Guide to Chemical Stability and Degradation Pathway Analysis
Welcome to the technical support guide for 1-(3-Aminopyridin-4-yl)piperidin-3-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability profile of this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting steps necessary to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling, storage, and preliminary stability of 1-(3-Aminopyridin-4-yl)piperidin-3-ol.
Question: What are the optimal long-term storage conditions for 1-(3-Aminopyridin-4-yl)piperidin-3-ol?
Answer: For optimal long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C.[1] It is crucial to protect it from light, moisture, and air.[2][3][4] An inert atmosphere (e.g., argon or nitrogen) is recommended for the vial headspace to minimize the risk of oxidation over time.
Question: My solid sample has developed a yellow or brownish tint. Is it still usable?
Answer: The appearance of a yellow or brown color is a common indicator of degradation, likely due to oxidation or photodecomposition. Aminopyridine derivatives are susceptible to air oxidation, which can produce colored impurities.[5][6] While minor color change may not significantly impact purity for some applications, it is a clear sign of instability. We strongly recommend re-analyzing the purity of the material by HPLC or LC-MS before use. For quantitative studies or experiments involving biological systems, using a fresh, pure lot is advised.
Question: How stable is this compound in common laboratory solvents (e.g., DMSO, Water, Ethanol)?
Answer: Solution stability is highly dependent on the solvent, pH, temperature, and exposure to light.
-
DMSO: Stock solutions in anhydrous DMSO are generally stable for short-term storage (days to weeks) when stored at -20°C or -80°C and protected from light. However, repeated freeze-thaw cycles should be avoided.
-
Aqueous Media: Stability in aqueous solutions is pH-dependent. The aminopyridine moiety makes the molecule basic. In neutral or acidic aqueous solutions, the compound may be more stable, but it is susceptible to oxidative degradation, especially if the water is not de-gassed or if catalytic metal ions are present.[7]
-
Protic Solvents (Ethanol, Methanol): These are suitable for short-term use. However, prolonged storage is not recommended without specific stability data, as the piperidinol moiety could potentially undergo reactions.
Always prepare fresh solutions for critical experiments. If solutions must be stored, they should be purged with an inert gas, protected from light, and kept at low temperatures.
Question: What are the primary chemical liabilities of this molecule? What degradation pathways should I be most concerned about?
Answer: Based on its structure, the two primary degradation pathways of concern are oxidation and photodegradation .
-
Oxidation: The molecule has multiple sites susceptible to oxidation:
-
Photodegradation: Pyridine and its derivatives are known to be sensitive to UV light, which can lead to complex degradation pathways, including radical formation.[10][11][12]
Hydrolysis of the C-N bond connecting the two rings is a less probable pathway under normal conditions but could be induced under harsh acidic stress.[13][14]
Troubleshooting Guide: Investigating Compound Instability
This guide provides a structured approach to diagnosing and resolving issues related to the degradation of 1-(3-Aminopyridin-4-yl)piperidin-3-ol during your research.
Problem: I see unexpected peaks in my HPLC or LC-MS analysis of a freshly prepared sample.
This is a classic sign of compound degradation. The identity of the new peaks can provide clues to the degradation pathway.
-
Possible Cause 1: Oxidative Degradation
-
Why it Happens: The aminopyridine and piperidinol moieties are susceptible to oxidation from dissolved oxygen in solvents, exposure to air, or the presence of oxidizing agents.[7] This is one of the most common degradation routes for this class of compounds.
-
How to Troubleshoot:
-
Analyze by LC-MS: Look for peaks with mass-to-charge ratios corresponding to the addition of oxygen (+16 amu) or multiple oxygen atoms (+32 amu). Common products would be the N-oxide, the corresponding ketone from alcohol oxidation, or a nitro derivative from amine oxidation.[5][7]
-
Prevention: Use freshly distilled or high-purity, de-gassed solvents. Prepare solutions under an inert atmosphere (e.g., in a glove box or by bubbling argon through the solvent). Store solid compounds and solutions under inert gas.[2][15]
-
-
-
Possible Cause 2: Photodegradation
-
Why it Happens: Exposure to ambient laboratory light, especially UV radiation, can induce photochemical reactions in the pyridine ring system.[10][11]
-
How to Troubleshoot:
-
Compare Samples: Prepare a solution and split it into two vials. Wrap one vial completely in aluminum foil (dark control) and leave the other exposed to ambient light on the benchtop for several hours. Analyze both by HPLC. A significant increase in impurity peaks in the light-exposed sample confirms photosensitivity.
-
Prevention: Use amber glass vials or wrap standard vials in aluminum foil for all experiments and storage.[16] Minimize the time samples are exposed to light during preparation and analysis.
-
-
Key Degradation Pathways and Potential Products
Understanding the likely degradation products is essential for developing stability-indicating analytical methods.
Oxidative Degradation Pathway
Oxidation can occur at three primary sites. The presence of an oxidizing agent like hydrogen peroxide, or even atmospheric oxygen over time, can lead to a mixture of products.
Caption: Potential oxidative degradation pathways for the parent compound.
Photodegradation Pathway
Photodegradation of pyridine derivatives can be complex, often proceeding through high-energy intermediates or radical mechanisms, leading to a variety of products including dimers or ring-opened species.
Caption: Simplified photolytic degradation pathway.
In-Depth Technical Protocols
For researchers needing to formally characterize the stability of this compound, a forced degradation study is essential.[17][18] This process intentionally stresses the compound to produce degradants, which is critical for developing a stability-indicating analytical method.
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the conditions for subjecting the compound to various stressors as recommended by ICH guidelines.[16]
Objective: To generate potential degradation products and assess the intrinsic stability of 1-(3-Aminopyridin-4-yl)piperidin-3-ol.
Materials:
-
1-(3-Aminopyridin-4-yl)piperidin-3-ol
-
Solvent (e.g., 50:50 Acetonitrile:Water)
-
Reagents: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Workflow Diagram:
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Procedure:
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like 50:50 acetonitrile:water.
-
Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each stress condition. Include a "dark" and "room temperature" control.
-
Sampling: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each vial. The goal is to achieve 5-20% degradation.[18]
-
Quenching: Immediately quench the reaction to prevent further degradation before analysis. For acidic/basic samples, neutralize with an equimolar amount of base/acid.
-
Analysis: Dilute the samples to a suitable concentration and analyze using a developed HPLC method. Use a photodiode array (PDA) detector to assess peak purity and identify potential new chromophores.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Conditions | Purpose |
| Acid Hydrolysis | 0.1 N HCl | 60°C | To assess stability to low pH. |
| Base Hydrolysis | 0.1 N NaOH | 60°C | To assess stability to high pH. |
| Oxidation | 3% H₂O₂ | Room Temperature | To mimic oxidative stress and identify oxidative degradants.[7] |
| Thermal | Heat | 80°C (in solution) | To evaluate the effect of high temperature on stability. |
| Photolytic | Light Source (ICH Q1B) | Overall illumination ≥ 1.2 million lux hours; Integrated near UV energy ≥ 200 watt hours/m² | To determine light sensitivity and identify photodegradants.[16] |
References
-
Wiley, R. H., & Hartman, J. L. (1950). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494. [Link]
-
Jasim, L. S., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795(1), 012006. [Link]
-
Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. [Link]
- Jubilant Ingrevia Limited. (n.d.). 2-Aminopyridine Safety Data Sheet.
-
Dash, A. C., & Nanda, R. K. (1984). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions, (7), 1333-1337. [Link]
- Apollo Scientific. (n.d.). 2-Aminopyridine Safety Data Sheet.
- Biochem Chemopharma. (n.d.). 2-amino pyridine Safety Data Sheet.
-
Wiley, R. H., & Hartman, J. L. (1950). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494. [Link]
-
Dash, A. C., & Nanda, R. K. (1984). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine... ResearchGate. [Link]
-
Organic Reactions. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. [Link]
-
Allen, C. F. H., & Wolf, C. N. (1955). 3-aminopyridine. Organic Syntheses, 35, 7. [Link]
-
Kambia, N., et al. (2012). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed, 20(1), 13-20. [Link]
-
BTC. (2024). What are the storage stability of Piperidine Series compounds over time? Blog - BTC. [Link]
-
Wikipedia contributors. (2024). Pyridine. Wikipedia. [Link]
- Loba Chemie. (2013). 4-AMINOPYRIDINE For Synthesis MSDS.
-
Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(8), 2178–2182. [Link]
-
Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed, 79(5), 2274-80. [Link]
-
Wang, D., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23373–23380. [Link]
-
Manjusha, K., et al. (2018). Antioxidant potential of piperidine containing compounds - A short review. ResearchGate. [Link]
- Singh, G., et al. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1016-1033.
- Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Chen, F., et al. (2023). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry, 405, 134887. [Link]
-
Wikipedia contributors. (2024). Piperidine. Wikipedia. [Link]
-
Alsante, K. M., et al. (2014). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]
-
Keerthi, K., et al. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. International Journal of Pharmacy & Pharmaceutical Research, 26(2), 37-61. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. [Link]
-
Wikipedia contributors. (2024). Pyridine. Wikipedia. [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
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- 12. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 18. biopharminternational.com [biopharminternational.com]
Preventing oxidation of the aminopyridine moiety during synthesis
Welcome to the technical support center for the synthesis of aminopyridine-containing molecules. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the stability of the aminopyridine moiety, a common pharmacophore susceptible to oxidation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate these synthetic hurdles, ensuring the integrity of your target compounds.
Introduction: The Challenge of Aminopyridine Oxidation
The aminopyridine scaffold is a cornerstone in medicinal chemistry, valued for its role in numerous bioactive agents. However, the electron-rich nature of the pyridine ring, further activated by the amino group, renders it susceptible to oxidation. This can lead to the formation of undesired byproducts, primarily N-oxides and oxidative dimers, which complicate purification, reduce yields, and can introduce confounding variables in biological assays. Understanding and mitigating these oxidative pathways is critical for successful and reproducible synthesis.
Part 1: Troubleshooting Guide - Proactive and Reactive Solutions
This section addresses specific issues you may encounter during your synthetic workflow. We present the problem, explain the underlying chemical principles, and provide actionable solutions.
Issue 1: My reaction mixture is turning dark, and I'm observing a low yield of my desired aminopyridine.
Q: What is causing the color change and low yield in my reaction involving an aminopyridine?
A: A gradual darkening of the reaction mixture, often to red or dark brown, is a common indicator of arylamine oxidation.[1] This is particularly prevalent when the aminopyridine is subjected to air, especially during workup procedures like filtration.[1] The formation of colored, often polymeric, byproducts is a consequence of radical-mediated processes. The primary culprit is atmospheric oxygen, which can react with the electron-rich aminopyridine.
Root Cause Analysis and Solutions:
The most effective strategy is to prevent the interaction between your aminopyridine and atmospheric oxygen. This can be achieved through the rigorous exclusion of air.
Workflow Diagram: Implementing an Inert Atmosphere
Caption: Workflow for conducting reactions under an inert atmosphere.
Detailed Protocols:
-
The Balloon Technique (for less sensitive reactions): This is a simple and cost-effective method for maintaining an inert atmosphere.[2][3]
-
Oven-dry your reaction flask and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Fit the flask with a rubber septum.
-
Fill a balloon with inert gas and attach it to a needle.
-
Puncture the septum with the needle to create a positive pressure of inert gas.
-
Introduce degassed reagents and solvents via syringe.
-
-
Schlenk Line (for moderately sensitive reactions): A Schlenk line provides a more robust inert environment by allowing for multiple vacuum and inert gas cycles to thoroughly remove atmospheric gases.[4][5]
-
Connect your oven-dried glassware to the Schlenk line.
-
Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times.
-
Perform the reaction under a positive pressure of inert gas.
-
For workup, solvents can be removed under vacuum, and extractions can be performed using degassed solvents and cannula transfer techniques.
-
-
Glovebox (for highly sensitive compounds): A glovebox offers the highest level of protection from air and moisture, maintaining a controlled inert atmosphere with very low levels of oxygen and water.[4][5] All manipulations, including weighing of reagents and reaction setup, are performed inside the glovebox.
Pro-Tip: When filtering to remove catalysts like Pd/C after a reduction, perform the filtration under a blanket of inert gas to prevent immediate air oxidation of the newly formed, highly reactive aminopyrazole.[1]
Issue 2: My mass spectrometry data shows a peak at [M+16], suggesting N-oxide formation.
Q: How can I prevent the formation of aminopyridine N-oxide during my synthesis?
A: The formation of an N-oxide ([M+16] peak) is a classic sign of oxidation at the pyridine ring nitrogen. This can occur due to the presence of oxidizing agents in your reaction or through air oxidation, particularly if the reaction is heated.
Preventative Strategies:
-
Protect the Amino Group: The amino group's electron-donating nature increases the nucleophilicity of the pyridine nitrogen, making it more susceptible to oxidation. Protecting the amino group can mitigate this. The choice of protecting group is critical and depends on the stability of your molecule to the deprotection conditions.
Protecting Group Protection Reagent Typical Deprotection Conditions Stability Profile Reference Boc (Boc)₂O Acidic (e.g., TFA, HCl) Stable to base and hydrogenolysis. [6][7] Cbz Cbz-Cl Catalytic Hydrogenolysis (H₂, Pd/C) Stable to mild acid and base. [6] Fmoc Fmoc-Cl Basic (e.g., Piperidine in DMF) Stable to acid and hydrogenolysis. [6][8] -
Protonate the Pyridine Nitrogen: If your reaction conditions are compatible with acidic media, protonating the pyridine nitrogen can prevent its oxidation. Adding a stoichiometric equivalent of a non-nucleophilic acid like trifluoroacetic acid (TFA) can be effective.[9]
-
Use of Antioxidants: While less common in synthetic protocols, the addition of a radical scavenger can sometimes prevent oxidation. Butylated hydroxytoluene (BHT) is a possibility, but its compatibility with your reaction and potential for complicating purification must be considered.[9]
Decision Logic for N-Oxide Prevention:
Caption: Decision tree for selecting a strategy to prevent N-oxide formation.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which oxidizing agents should I be most cautious with when working with aminopyridines?
A: Care should be taken with a wide range of common oxidizing agents. These include, but are not limited to:
-
Peroxides: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (mCPBA), and Oxone® can readily form N-oxides.[10][11][12]
-
Halogens and Hypohalites: Reagents like bleach (NaOCl), bromine (Br₂), and iodine (I₂) can lead to complex reactions, including oxidative dimerization and halogenation.[13][14][15]
-
Permanganates and Chromates: Potassium permanganate (KMnO₄) and chromium-based reagents are strong oxidants that can degrade the aminopyridine ring.[11][16]
Q2: I have already formed the N-oxide. Can I reduce it back to the aminopyridine?
A: Yes, pyridine N-oxides can often be reduced back to the parent pyridine. A common method is to heat the N-oxide with a reducing agent such as phosphorus trichloride (PCl₃) or by catalytic hydrogenation.
Q3: How can I purify my aminopyridine away from oxidative byproducts?
A: Standard purification techniques are generally effective:
-
Recrystallization: This is often a good first step for removing colored impurities and can be highly effective for crystalline solids.[17][18]
-
Column Chromatography: Silica gel chromatography is a versatile method for separating the desired product from more polar byproducts like N-oxides and dimers.
-
Cation-Exchange Chromatography: This technique can be particularly useful for separating the basic aminopyridine from non-basic impurities.[19]
Q4: What analytical techniques are best for detecting and quantifying oxidation byproducts?
A:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the starting material, desired product, and various impurities.[20][21] A stability-indicating method can be developed to track the degradation of the aminopyridine over time.[22]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of byproducts, such as the characteristic [M+16] peak for N-oxide formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structures of byproducts, although complex mixtures may be difficult to interpret.
References
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. [Link]
-
Analysis of Air-Sensitive Compounds via Inert Sampling Techniques - Advion, Inc. [Link]
-
Antioxidant Compounds and Their Antioxidant Mechanism | Scilit. [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]
-
Antioxidants Activity of Selected Synthesized Compounds|crimson publishers.com. [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]
-
Development of Novel Antioxidants: Design, Synthesis, and Reactivity - ACS Publications. [Link]
-
Oxidation and Antioxidants in Organic Chemistry and Biology - ResearchGate. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC. [Link]
- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google P
-
Amine Protection / Deprotection - Fisher Scientific. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]
-
Elevating Antioxidant Levels in Food Through Organic Farming and Food Processing - The Organic Center |. [Link]
-
Oxidizing agent - Wikipedia. [Link]
-
An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]
-
Common Oxidizing Agents & Reducing Agents - ChemTalk. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. [Link]
-
HPLC Methods for analysis of 4-Aminopyridine - HELIX Chromatography. [Link]
-
4-Aminopyridine | C5H6N2 | CID 1727 - PubChem. [Link]
-
Amino Acid-Protecting Groups. [Link]
-
Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design. [Link]
-
Oxidative Reactions Role in the Synthesis of Organic Compounds - Longdom Publishing. [Link]
-
Chemical Stability of 4-Aminopyridine Capsules. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. [Link]
-
Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies - VTechWorks. [Link]
-
Oxidative N—N-coupling of aminopyridines with electrochemically generated NaOCl as the convenient method for the synthesis of substituted azodipyridines | Request PDF - ResearchGate. [Link]
-
Amino Protecting Groups Stability - Organic Chemistry Portal. [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
-
Is there any antioxidant to avoid the formation of N-Oxide? - ResearchGate. [Link]
-
3-aminopyridine - Organic Syntheses Procedure. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. [Link]
-
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. | ResearchGate. [Link]
-
Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c - WUR eDepot. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]
-
Analytical methods used to quantify amine oxidation. - ResearchGate. [Link]
-
Oxidizing Agents | Chemistry | Research Starters - EBSCO. [Link]
-
Mono-N-oxidation of Heterocycle-Fused Pyrimidines - The Royal Society of Chemistry. [Link]
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Overcoming poor cell permeability of piperidine-containing compounds
Ticket Subject: Overcoming Poor Cell Permeability in Piperidine-Based Scaffolds Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Status: Open
Executive Summary: The "Piperidine Paradox"
You are likely reading this because your lead compound—a piperidine derivative—shows nanomolar potency in biochemical assays (enzymatic/binding) but fails to translate that activity into cellular or in vivo models (
The Root Cause: Piperidine is a secondary amine with a typical
This guide provides a systematic workflow to diagnose the specific permeability barrier (Passive vs. Efflux) and implement medicinal chemistry strategies to resolve it without destroying target affinity.
Module 1: Diagnostic Workflow
Is it permeability, solubility, or efflux?
Before modifying the molecule, you must pinpoint the barrier. Use this logic gate to interpret your ADME data.
Figure 1: Diagnostic decision tree for isolating the cause of poor cellular potency.
Module 2: Medicinal Chemistry Solutions
How to fix the molecule.
If your diagnostic points to Passive Permeability or Efflux , use these structural modifications.
Strategy A:
Modulation (The Fluorine Effect)
Reducing the basicity of the piperidine nitrogen increases the fraction of neutral species at pH 7.4 (
-
Mechanism: Electron-withdrawing groups (EWGs) reduce electron density on the nitrogen via the inductive effect (
-induction). -
The Gold Standard: Fluorine substitution.[1][2] Fluorine is small (Van der Waals radius similar to H) but highly electronegative.
Impact of Fluorination on Piperidine Properties:
| Substitution Pattern | Approx. | Effect on LogD | Notes |
| Unsubstituted Piperidine | Reference (~11.[2]0) | Low | Highly ionized (>99.9%). |
| 4-Fluoropiperidine | -1.5 to -2.0 | Increases | Distal inductive effect. Minimal steric clash. |
| 3-Fluoropiperidine | -2.5 to -3.0 | Increases significantly | Stronger inductive effect. Axial F can form dipole-dipole interaction with |
| 3,3-Difluoropiperidine | -3.5 to -4.5 | High | Drastic basicity reduction. May impact binding affinity if basicity is critical for target interaction. |
| 4-CF | -2.0 to -2.5 | Very High | Adds significant lipophilicity. |
Technical Insight: The "Fluorine Scan" is a self-validating system. Synthesize the 3-F and 4-F analogs. If cellular potency improves while biochemical potency remains stable, you have confirmed that ionization was the barrier.
Strategy B: Intramolecular Hydrogen Bonding (IMHB)
For "Beyond Rule of 5" (bRO5) compounds, shielding the polar nitrogen is critical.
-
Concept: Design a hydrogen bond acceptor (e.g., -OH, -F, ether oxygen) 3-4 bonds away from the piperidine NH.
-
Result: In the lipophilic membrane environment, the molecule folds into a "chameleon" conformation, forming an internal H-bond that masks the polarity of the amine, effectively increasing lipophilicity transiently to cross the membrane.
Strategy C: Mitigating P-gp Efflux
Basic amines are primary recognition motifs for P-glycoprotein (P-gp/MDR1).
-
Action: Reduce basicity (see Strategy A) or sterically crowd the amine (e.g.,
-methylation). -
Prodrug Approach: If the basic amine is absolutely required for target binding, consider an N-acyl prodrug that is cleaved by esterases intracellularly.
Module 3: Experimental Protocols
Protocol 1: Basic-Optimized PAMPA (Parallel Artificial Membrane Permeability Assay)
Standard PAMPA often yields false negatives for basic compounds because the lipid bilayer pH gradient isn't optimized for cation trapping.
Objective: Accurately measure passive diffusion of basic amines.
Materials:
-
Donor Plate: 96-well filter plate (0.45 µm PVDF).
-
Acceptor Plate: 96-well PTFE.
-
Lipid Solution: 2% (w/v) Dioleoylphosphatidylcholine (DOPC) in dodecane (biomimetic) OR 10% Lecithin in dodecane (standard).[3]
Step-by-Step:
-
Membrane Preparation: Add 5 µL of Lipid Solution to the filter of the donor plate. Allow 5 mins for evaporation/settling.
-
Donor Solution: Prepare compound at 10 µM in pH 7.4 PBS . (Critical: Do not use acidic pH in donor for basic drugs; it forces ionization).
-
Acceptor Solution: Use pH 6.5 PBS or a "Sink Buffer" containing a scavenger (e.g., BSA or surfactants) to simulate blood flow and drive equilibrium.
-
Incubation: Sandwich plates and incubate for 4 hours at 25°C in a humidity chamber.
-
Analysis: Quantify both Donor (
) and Acceptor ( ) compartments via LC-MS/MS. -
Calculation:
Validation Criteria:
-
High Permeability Control: Verapamil (
cm/s). -
Low Permeability Control: Ranitidine (
cm/s). -
Mass Balance: Recovery must be >80% to rule out non-specific binding to the plastic.
Module 4: Frequently Asked Questions (FAQs)
Q: My compound has a high LogP (>4) but low permeability. How is this possible?
A: You are confusing LogP (lipophilicity of the neutral species) with LogD (distribution coefficient at a specific pH). A piperidine with LogP 4.0 and
Q: Will fluorination destroy my binding affinity?
A: It depends on the binding pocket. If the piperidine NH forms a salt bridge with an Aspartate residue, lowering
Q: Why does my PAMPA data look good, but Caco-2 is zero?
A: This is the hallmark of Efflux . PAMPA lacks transporters. Caco-2 expresses P-gp. If PAMPA is high and Caco-2 (A-to-B) is low, your compound is being actively pumped out. Calculate the Efflux Ratio (
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Ritchie, T. J., et al. (2011). The impact of aromatic ring count on compound developability. Drug Discovery Today. Link
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Permeability).[4][5][6][7][8] Link
-
Alex, A., et al. (2011).[6] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.[5][6][9][10] MedChemComm. Link
-
Wager, T. T., et al. (2016). Moving beyond the Rule of 5 for CNS Drug Discovery. ACS Chemical Neuroscience. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. scientificupdate.com [scientificupdate.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. enamine.net [enamine.net]
- 8. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Kinase Assays with Aminopyridine Inhibitors
Topic: Diagnosing and resolving inconsistent IC50 data, non-linear inhibition, and potency shifts in kinase assays involving aminopyridine-based scaffolds. Audience: Assay Development Scientists, Medicinal Chemists, and HTS Screeners.[1]
Introduction: The Aminopyridine Paradox
Aminopyridines (e.g., the scaffolds found in Vemurafenib or Crizotinib) are privileged structures in kinase drug discovery due to their ability to form critical hydrogen bonds with the kinase hinge region. However, they are notorious for generating inconsistent data during lead optimization.
If you are observing steep Hill slopes (>2.0) , enzyme-concentration dependent IC50s , or potency shifts between assay runs , you are likely not observing specific ATP-competitive inhibition. You are likely observing physicochemical artifacts.
This guide deconstructs the three primary failure modes of aminopyridines: Colloidal Aggregation , Protonation-State Sensitivity , and Slow-Binding Kinetics .
Part 1: The Troubleshooting Decision Tree
Before altering your chemistry, validate your assay conditions. Use this logic flow to identify the root cause of inconsistency.
Caption: Diagnostic logic flow for identifying the source of assay inconsistency. Blue nodes indicate experimental actions; Red/Green nodes indicate diagnoses.
Part 2: Deep Dive & Solutions
Issue 1: Colloidal Aggregation (The "Promiscuous" Inhibitor)
The Symptom: Your compound shows high potency (low IC50) but has a steep Hill slope. The inhibition disappears when you add detergent. The Science: Aminopyridines are prone to forming colloidal aggregates at micromolar concentrations. These colloids sequester the kinase enzyme non-specifically, leading to false positives. This phenomenon, extensively characterized by the Shoichet Lab, is the most common cause of "flat" Structure-Activity Relationships (SAR).
| Parameter | Specific Inhibitor | Colloidal Aggregator |
| Hill Slope | ~1.0 | > 2.0 (Steep) |
| Effect of Detergent | None | Loss of potency (IC50 increases) |
| Enzyme Concentration | IC50 is independent | IC50 increases linearly with [Enzyme] |
| Max Inhibition | 100% | Often <100% (if colloids saturate) |
Corrective Action:
-
The Detergent Challenge: Always include 0.01% Triton X-100 or 0.005% Tween-20 in your assay buffer. If your compound loses activity in the presence of detergent, it is an aggregator.
-
Centrifugation: Spin your compound stock at high speed (e.g., 10,000 x g for 10 min). If the potency drops in the supernatant, the active species was a precipitate/colloid.
Issue 2: The pH/pKa Mismatch
The Symptom: IC50 values fluctuate significantly between assay runs where buffer pH varied slightly (e.g., pH 7.2 vs 7.4). The Science: The pyridine nitrogen in aminopyridines typically has a pKa between 5.5 and 7.0, depending on substituents.
-
At pH < pKa: The ring nitrogen is protonated (
). -
At pH > pKa: The ring nitrogen is neutral (
). Kinases often require the neutral form to accept a hydrogen bond from the hinge region (e.g., the backbone NH of the hinge). If your assay pH is near the compound's pKa, small pH errors will drastically alter the ratio of active (neutral) to inactive (protonated) inhibitor.
Corrective Action:
-
Buffer Locking: Use a buffer with high buffering capacity at the desired pH (e.g., HEPES or MOPS rather than TRIS if working at pH 7.5).
-
pKa Calculation: Calculate the pKa of your specific aminopyridine.[2][3] Ensure your assay pH is at least 1 unit away from the pKa to stabilize the protonation state, or strictly control pH to ±0.05 units.
Issue 3: Slow-Binding Kinetics (Residence Time)
The Symptom: Potency appears to increase with longer incubation times. The Science: Many aminopyridines exhibit "Type I½" binding or induce conformational changes (e.g., DFG-out movement) that result in slow association/dissociation rates. Standard end-point assays measured at 30 minutes may underestimate the potency of a slow-binder that hasn't reached equilibrium.
Corrective Action:
-
Time-Course Study: Measure IC50 at 30 min, 1 hour, and 4 hours. If IC50 shifts left (more potent) over time, you have a slow binder.
-
Pre-incubation: Pre-incubate the inhibitor with the enzyme for 60 minutes before adding ATP/substrate to initiate the reaction.
Part 3: Mechanism Visualization
Understanding why these failures occur is critical for explaining data to medicinal chemists.
Caption: Comparison of specific binding (Scenario A) vs. non-specific enzyme sequestration by colloidal aggregates (Scenario B).
Part 4: The "Aminopyridine Validation Suite" Protocol
To certify an aminopyridine hit as a genuine lead, execute this 3-step validation protocol.
Step 1: The Detergent-Sensitivity Assay
-
Objective: Rule out aggregation.
-
Method:
-
Prepare Assay Buffer A: Standard kinase buffer.
-
Prepare Assay Buffer B: Standard buffer + 0.01% Triton X-100 (freshly prepared).
-
Run dose-response curves for the compound in both buffers side-by-side.
-
-
Pass Criteria: IC50 values in Buffer A and Buffer B are within 2-fold of each other.
Step 2: The Enzyme Linearity Check
-
Objective: Confirm stoichiometric inhibition (rule out sequestration).
-
Method:
-
Run the assay at 1x Enzyme concentration (e.g., 5 nM).
-
Run the assay at 5x Enzyme concentration (e.g., 25 nM).
-
Adjust reaction time to ensure substrate conversion remains linear (e.g., reduce time for 5x enzyme).
-
-
Pass Criteria: The IC50 should remain constant. If IC50 increases 5-fold alongside the enzyme concentration, the compound is acting as an aggregator or titrant.
Step 3: The Pre-Incubation Shift
-
Objective: Identify slow-binding kinetics.
-
Method:
-
Condition 1 (No Pre-inc): Add Enzyme, then immediately add Inhibitor + ATP/Substrate mix.
-
Condition 2 (Pre-inc): Add Enzyme + Inhibitor. Incubate 60 mins. Then add ATP/Substrate.
-
-
Pass Criteria: If Condition 2 yields a significantly lower IC50 (>3-fold shift), the compound is a slow binder. Report the "Pre-incubated IC50" as the true potency.
References
-
Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today, 11(23-24), 1074-1081. Link
-
Irwin, J. J., et al. (2015).[4] An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry, 58(17), 7076–7087. Link
-
Chaikuad, A., et al. (2014).[5] A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics.[5] Nature Chemical Biology, 10, 853–860.[5] Link
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Link
-
Thorne, N., et al. (2010).[6] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link
Sources
- 1. selectscience.net [selectscience.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Shoichet Lab : Colloidal aggregation in drug discovery & drug formulation [bkslab.org]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Aminopyridine-Based Kinase Inhibitors: Evaluating the 1-(3-Aminopyridin-4-yl)piperidin-3-ol Scaffold
Abstract: Protein kinases are fundamental regulators of cellular processes and prominent targets for therapeutic intervention, particularly in oncology. The aminopyridine scaffold has emerged as a "privileged" structure in kinase inhibitor design, prized for its ability to form critical hydrogen bonds within the ATP-binding pocket. This guide provides a comparative analysis of aminopyridine-based kinase inhibitors, using the structurally distinct yet functionally uncharacterized molecule, 1-(3-Aminopyridin-4-yl)piperidin-3-ol, as a foundational scaffold. We will dissect the structure-activity relationships (SAR) of established inhibitors targeting diverse kinases such as ALK, JNK, and FLT3, providing a framework for understanding how chemical modifications to the aminopyridine core influence potency, selectivity, and pharmacokinetic properties. This analysis is supported by experimental data and detailed protocols for inhibitor evaluation, offering valuable insights for researchers in kinase drug discovery.
The Aminopyridine Scaffold: A Cornerstone of Kinase Inhibition
The enduring success of the aminopyridine core in kinase inhibitor design stems from its remarkable ability to mimic the adenine moiety of ATP. Specifically, the pyridine nitrogen and the exocyclic amino group act as a hydrogen bond donor-acceptor pair, forming crucial interactions with the "hinge" region of the kinase ATP-binding site. This interaction anchors the inhibitor, providing a stable foundation for further modifications that dictate potency and selectivity. Numerous inhibitors, including clinically approved drugs, leverage this interaction to achieve high-affinity binding.[1][2]
Caption: General hinge-binding mode of the aminopyridine scaffold.
Profile of a Foundational Scaffold: 1-(3-Aminopyridin-4-yl)piperidin-3-ol
While extensive public data on the specific biological activity of 1-(3-Aminopyridin-4-yl)piperidin-3-ol is limited, its structure provides an excellent model for discussing key medicinal chemistry principles.
-
3-Aminopyridin-4-yl Core: This arrangement positions the essential 3-amino group and pyridine nitrogen for hinge binding. The linkage at the 4-position directs the piperidine ring towards the solvent-exposed region of the ATP pocket.
-
Piperidin-3-ol Moiety: The piperidine ring introduces a three-dimensional, non-planar structure, which can be crucial for fitting into specific kinase active sites. The hydroxyl (-OH) group at the 3-position can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the protein to enhance affinity or improve solubility.
This scaffold serves as a valuable starting point. By comparing it to highly optimized, published inhibitors, we can understand the causal effects of further chemical modifications.
Comparative Analysis with Established Aminopyridine-Based Inhibitors
The versatility of the aminopyridine scaffold is evident in the diverse range of kinases it has been adapted to inhibit. Below, we analyze several case studies.
Case Study 1: Crizotinib - An ALK/MET/ROS1 Inhibitor
Crizotinib is a clinically approved, multi-targeted tyrosine kinase inhibitor used primarily for the treatment of non-small cell lung cancer (NSCLC) with ALK or ROS1 rearrangements.[3][4][5] Its structure features a 2-aminopyridine core.
-
Structural Divergence: Unlike our reference scaffold, Crizotinib is a 2-aminopyridine. The core is extensively decorated with a dichlorophenyl ether group that occupies a hydrophobic pocket, and the piperidine ring provides a crucial linker to a halogenated phenyl ring, enhancing binding affinity and dictating its multi-kinase targeting profile.[3][6]
-
Performance: Crizotinib demonstrates potent, concentration-dependent inhibition of ALK and c-Met phosphorylation in cellular assays and antitumor activity in xenograft models.[3] This highlights how extensive modification of the core aminopyridine structure can lead to a clinically effective drug.
Case Study 2: K02288 - A Selective BMP Type I Receptor Inhibitor
K02288 is a potent and selective inhibitor of the bone morphogenetic protein (BMP) type I receptors ALK1, ALK2, and ALK6.[7][8]
-
Structural Similarity: K02288 is also a 2-aminopyridine derivative. Its structure, like our reference, is relatively compact. A key feature is a quinoline ring system attached to the amino group, which contributes to its high affinity.[8][9]
-
Performance: K02288 exhibits low nanomolar IC50 values against its target kinases.[10] In cellular assays, it effectively reduces BMP4-induced Smad1/5/8 phosphorylation with an apparent IC50 of 100 nM.[8][10] This demonstrates that even with a simple aminopyridine core, specific substitutions can achieve high potency and selectivity for a distinct kinase family.
Case Study 3: Aminopyrimidine-based JNK Inhibitors
The c-Jun N-terminal kinases (JNKs) are key players in stress signaling pathways. Several classes of aminopyridine and bioisosteric aminopyrimidine inhibitors have been developed to target them.[2][11]
-
Structural Divergence: While not strictly aminopyridines, aminopyrimidines are a closely related class that functions similarly.[2] One potent JNK inhibitor, compound 9l from a study by Kamenecka et al., features an aminopyrimidine core with complex biaryl substitutions, including a morpholino-substituted triazole.[11]
-
Performance: This compound demonstrated exceptional cellular potency (IC50 < 100 nM) and over 135-fold selectivity against the related kinase p38.[11] This case underscores the importance of exploring substitutions that extend into solvent-exposed regions to fine-tune selectivity and improve pharmacokinetic properties like brain penetration.[2][12]
Summary of Comparative Data
| Compound Name/Class | Primary Target(s) | Potency (IC50/Ki) | Key Structural Features / Scaffold |
| 1-(3-Aminopyridin-4-yl)piperidin-3-ol | Undetermined | Undetermined | 3-Aminopyridine with a 4-yl-piperidin-3-ol substituent |
| Crizotinib [3][4] | ALK, MET, ROS1 | Potent, nM range | 2-Aminopyridine with extensive dichlorophenyl ether and piperidine-linked phenyl groups |
| K02288 [7][10] | ALK1, ALK2, ALK6 | IC50 = 1.8, 1.1, 6.4 nM, respectively | 2-Aminopyridine with a quinoline substituent |
| Aminopyrimidine 9l [11] | JNK | Cellular IC50 < 100 nM | Aminopyrimidine with complex biaryl and morpholino-triazole substitutions |
| R547 [13] | CDK1, CDK2, CDK4 | Ki = 1, 3, 1 nM, respectively | 2,4-Diaminopyrimidine with piperidine and difluoro-methoxyphenyl methanone groups |
| CHMFL-FLT3-122 [14][15] | FLT3 | IC50 = 40 nM | Pyrazolopyrimidine with a piperidine linker to a phenoxyphenyl group |
Experimental Protocols for Kinase Inhibitor Evaluation
Evaluating a novel kinase inhibitor requires a multi-step approach, moving from simple biochemical assays to more complex cellular models. This ensures that observed activity is not an artifact and translates to a relevant biological context.
Caption: A typical workflow for the evaluation of a novel kinase inhibitor.
Protocol 1: Biochemical Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for determining the IC50 of an inhibitor in a biochemical setting.[16][17] It relies on the FRET signal between a europium-labeled anti-phospho-antibody (donor) and an XL665-labeled substrate (acceptor).[18][19]
Objective: To determine the concentration at which an inhibitor reduces the enzymatic activity of a purified kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase
-
Biotinylated peptide substrate (specific to the kinase)
-
HTRF KinEASE™ Kit (or similar) containing:
-
Europium (Eu3+) cryptate-labeled anti-phospho-antibody
-
Streptavidin-XL665 (SA-XL665)
-
Enzymatic and Detection Buffers
-
-
ATP solution
-
Test inhibitor (e.g., 1-(3-Aminopyridin-4-yl)piperidin-3-ol) serially diluted in DMSO
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare Reagents: Dilute the kinase, biotinylated substrate, and ATP to their optimal working concentrations in the provided enzymatic buffer. The optimal ATP concentration should be at or near the Km for the kinase to ensure competitive inhibitors are fairly evaluated.[20]
-
Compound Dispensing: Add 0.5 µL of the serially diluted test inhibitor to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Add 5.5 µL of the diluted kinase solution to each well (except "no enzyme" controls).
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[17]
-
Initiate the kinase reaction by adding 4 µL of a mix containing the peptide substrate and ATP.
-
-
Incubation: Seal the plate and incubate at room temperature for the predetermined optimal reaction time (e.g., 30-60 minutes).
-
Detection:
-
Stop the reaction by adding 10 µL of the detection buffer containing the Eu3+-antibody and SA-XL665. The EDTA in the detection buffer chelates Mg2+, stopping the kinase activity.[18]
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Analysis: Calculate the HTRF ratio and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular On-Target Activity Assay (Western Blot)
This protocol determines if the inhibitor can engage its target kinase within a cellular environment and inhibit the phosphorylation of a known downstream substrate.[21]
Objective: To measure the dose-dependent inhibition of substrate phosphorylation in inhibitor-treated cells.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
Cell culture medium, FBS, and antibiotics.
-
Test inhibitor.
-
Ice-cold PBS.
-
Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-substrate, anti-total-substrate, and anti-loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test inhibitor (and a DMSO vehicle control) for a specified time (e.g., 2-4 hours).
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold Lysis Buffer to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration and add SDS sample buffer. Boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-phospho-substrate antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for the total substrate protein and a loading control like β-actin.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition at each inhibitor concentration.
Conclusion
The aminopyridine scaffold remains a highly productive starting point for the development of potent and selective kinase inhibitors. While the specific inhibitory profile of 1-(3-Aminopyridin-4-yl)piperidin-3-ol is not publicly documented, its core structure exemplifies the foundational elements required for kinase binding. By comparing this scaffold to clinically successful drugs like Crizotinib and highly selective tool compounds like K02288, we can appreciate the critical role of targeted chemical modifications. The addition of groups that exploit specific hydrophobic pockets and solvent-exposed regions is paramount for evolving a simple hinge-binding fragment into a potent and selective drug candidate. The systematic application of the biochemical and cellular assays detailed herein provides a robust framework for guiding these medicinal chemistry efforts, ultimately enabling the development of next-generation therapeutics.
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Ou, S. H. I. (2011). Crizotinib: a comprehensive review. Anticancer Research, 31(11), 4021-4032. [Link]
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Patsnap. (2024). What is the mechanism of Crizotinib? Patsnap Synapse. [Link]
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CancerNetwork. (2012). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork. [Link]
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Minicule. (n.d.). Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action. Minicule. [Link]
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CancerIndex. (2017). Crizotinib (Xalkori). CancerIndex. [Link]
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Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]
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Kamenecka, T., et al. (2010). Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. Journal of Medicinal Chemistry, 53(4), 1727-1737. [Link]
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ResearchGate. (n.d.). Figure 3. Structural basis for inhibitor binding to ALK2. [Link]
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Kamenecka, T., et al. (2010). Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. PubMed. [Link]
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Semantic Scholar. (n.d.). Development of a HTRF Kinase Assay for Determination of Syk Activity. [Link]
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Sanvitale, C. E., et al. (2013). A New Class of Small Molecule Inhibitor of BMP Signaling. PLOS ONE, 8(4), e62721. [Link]
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Sanvitale, C. E., et al. (2013). A New Class of Small Molecule Inhibitor of BMP Signaling. PMC. [Link]
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Jia, Y., et al. (2014). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1188, 107-122. [Link]
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Al-Rabah, A., et al. (2011). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]
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Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
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LoGrasso, P. V., & Kamenecka, T. M. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. PMC. [Link]
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Kamenecka, T., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(3), 1148-1151. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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Wang, A., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. PubMed. [Link]
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Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
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McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC. [Link]
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Wang, A., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. ResearchGate. [Link]
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McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ResearchGate. [Link]
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Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]
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A Framework for Preclinical Comparative Efficacy Assessment: Evaluating "1-(3-Aminopyridin-4-yl)piperidin-3-ol" Against Known Standards
For Distribution To: Drug Development Professionals, Principal Investigators, and Lead Researchers
Executive Summary
The journey of a novel chemical entity from discovery to potential clinical application is contingent on a rigorous, multi-tiered evaluation of its efficacy relative to existing standards of care. This guide provides a comprehensive framework for the preclinical comparative efficacy assessment of "1-(3-Aminopyridin-4-yl)piperidin-3-ol," a compound whose public data is not yet available. Lacking a defined therapeutic target for this specific molecule, we will proceed by establishing a robust, target-agnostic, and then target-specific, workflow. This document is structured to guide researchers in generating a foundational efficacy and selectivity profile, using a hypothetical scenario where the compound is identified as a kinase inhibitor in an oncological context. The described methodologies are designed to ensure scientific validity, reproducibility, and the generation of a data package suitable for critical decision-making in a drug development program.
Introduction: The Imperative for a Structured Efficacy Evaluation
The successful development of a new therapeutic agent hinges on demonstrating a superior or differentiated efficacy and safety profile compared to current treatments. For a novel compound such as "1-(3-Aminopyridin-4-yl)piperidin-3-ol," the initial challenge is to identify its biological target and subsequently prove its therapeutic potential. The aminopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases.[1] Therefore, a logical first step is to screen the compound against a broad panel of disease-relevant targets.
This guide outlines a systematic, three-tiered approach for this evaluation. We begin with broad, unbiased screening to identify the molecular target(s), progress to detailed in-vitro characterization against a known drug, and culminate in in-vivo models to assess therapeutic efficacy in a physiological context. For illustrative purposes, we will hypothesize that initial screening reveals "1-(3-Aminopyridin-4-yl)piperidin-3-ol" is a potent inhibitor of Fms-like Tyrosine Kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML).[2][3] Consequently, we will frame our comparative analysis against Quizartinib, a known, potent FLT3 inhibitor.
The Preclinical Comparative Workflow: A Tiered Approach
A structured, phased workflow is critical to manage resources effectively and build a logical, evidence-based case for a compound's potential. Our proposed workflow progresses from broad, high-throughput methods to highly specific, low-throughput, and complex biological systems.
Caption: A three-tiered workflow for preclinical efficacy evaluation.
Tier 1: Target Identification and Biochemical Potency
The primary objective of this tier is to identify the most probable molecular target(s) of "1-(3-Aminopyridin-4-yl)piperidin-3-ol" and quantify its direct inhibitory activity.
Protocol: Broad Kinase Panel Screening
-
Expertise & Causality: Before any comparison can be made, we must understand what our compound does. A broad kinase panel screen is the most efficient method to identify potential targets from a large, functionally related family of enzymes. We choose a binding assay (like KINOMEscan) over a functional assay at this stage because it provides a direct, unbiased measure of interaction without the complexities of substrate and ATP concentrations.[4]
-
Methodology:
-
Compound Submission: Submit "1-(3-Aminopyridin-4-yl)piperidin-3-ol" to a commercial vendor (e.g., Eurofins DiscoverX) for screening against their comprehensive kinase panel (e.g., KINOMEscan, typically >450 kinases).
-
Assay Concentration: Screen at a single, high concentration (e.g., 1 or 10 µM) to identify all potential interactions.
-
Data Analysis: The output is typically "% of control," where a low percentage indicates strong binding. Identify all kinases where the compound shows >90% inhibition.
-
-
Trustworthiness: The self-validating nature of this protocol lies in its breadth. An unexpected result (e.g., inhibition of a kinase from a completely different family) would prompt a structural re-evaluation of the compound and confirmation via an orthogonal assay.
Protocol: Biochemical IC50 Determination
-
Expertise & Causality: Once primary targets are identified (hypothetically, FLT3), we must quantify the potency. The half-maximal inhibitory concentration (IC50) is the standard metric. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is chosen for its robustness, high signal-to-noise ratio, and homogeneous format, which minimizes handling errors.[5]
-
Methodology:
-
Assay Components: Use a commercial TR-FRET assay kit (e.g., LanthScreen™) containing recombinant FLT3 kinase, a fluorescently labeled substrate peptide, and a labeled antibody that recognizes the phosphorylated substrate.
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of "1-(3-Aminopyridin-4-yl)piperidin-3-ol" and the comparator drug (Quizartinib) in DMSO.
-
Reaction Setup: In a 384-well plate, combine the kinase, substrate, and ATP (at its Km concentration to ensure fair comparison[6]) with the serially diluted compounds.
-
Incubation: Allow the kinase reaction to proceed at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding EDTA and the detection antibody. Incubate for another 60 minutes.
-
Data Acquisition: Read the plate on a FRET-capable plate reader (e.g., PHERAstar).
-
Analysis: Calculate the ratio of the acceptor and donor emission signals. Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: In-Vitro Comparative Profiling in a Cellular Context
Biochemical activity must translate to a cellular effect. This tier assesses the compound's ability to inhibit its target in a living cell and produce a desired biological outcome (e.g., inhibiting cancer cell growth).
Protocol: Cell Proliferation Assay
-
Expertise & Causality: We need to confirm that target inhibition leads to a functional anti-cancer effect. A cell proliferation assay measures the compound's ability to stop tumor cell growth. We will use a cell line with a known dependency on our target. For FLT3, the MV4-11 AML cell line, which harbors an FLT3-ITD mutation, is an industry-standard model.[2][3]
-
Methodology:
-
Cell Culture: Culture MV4-11 cells under standard conditions (RPMI-1640, 10% FBS, 37°C, 5% CO2).
-
Plating: Seed cells into 96-well plates at a density of 5,000 cells/well.
-
Treatment: Add 10-point serial dilutions of "1-(3-Aminopyridin-4-yl)piperidin-3-ol" and Quizartinib to the wells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add a reagent like CellTiter-Glo® (Promega), which measures ATP content as a surrogate for cell viability.
-
Data Acquisition: Read the resulting luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot against compound concentration to determine the half-maximal effective concentration (EC50).
-
Protocol: Cellular Target Engagement via Western Blot
-
Expertise & Causality: It is crucial to prove that the observed anti-proliferative effect is indeed due to the inhibition of the intended target. A Western blot for the phosphorylated (active) form of the target provides direct evidence of target engagement in cells. A decrease in phospho-FLT3 (p-FLT3) levels upon treatment confirms the compound is hitting its mark.
-
Methodology:
-
Cell Treatment: Treat MV4-11 cells with 3-4 concentrations of each compound (e.g., 0.1x, 1x, and 10x the proliferation EC50) for 2-4 hours.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for p-FLT3 (Tyr591).
-
Wash, then incubate with an HRP-conjugated secondary antibody.
-
Develop using an ECL substrate and image on a digital imager.
-
-
Re-probing: Strip the membrane and re-probe for total FLT3 and a loading control (e.g., GAPDH) to ensure observed changes are not due to protein degradation or loading errors.
-
Tier 3: In-Vivo Efficacy and Tolerability
The ultimate preclinical test is whether the compound works in a living organism and is well-tolerated. This involves pharmacokinetic studies and animal models of disease.
Protocol: Subcutaneous Xenograft Efficacy Study
-
Expertise & Causality: An in-vivo xenograft model is the gold standard for assessing a compound's anti-tumor activity in a physiological system.[7][8][9] Using immunodeficient mice allows human cancer cells (MV4-11) to grow as tumors. This model integrates the compound's absorption, distribution, metabolism, and excretion (ADME) properties with its anti-tumor effects.[10]
-
Methodology:
-
Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Tumor Implantation: Inoculate 5 x 10^6 MV4-11 cells subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (n=8-10 per group).
-
Group 1: Vehicle (e.g., 0.5% HPMC + 0.2% Tween 80, oral gavage)
-
Group 2: "1-(3-Aminopyridin-4-yl)piperidin-3-ol" (Dose 1, e.g., 25 mg/kg, oral gavage)
-
Group 3: "1-(3-Aminopyridin-4-yl)piperidin-3-ol" (Dose 2, e.g., 50 mg/kg, oral gavage)
-
Group 4: Quizartinib (Positive Control, e.g., 10 mg/kg, oral gavage)
-
-
Treatment and Monitoring: Dose the animals once daily for 21 days. Measure tumor volumes with calipers and record animal body weights 2-3 times per week.
-
Endpoint: The study is concluded when tumors in the vehicle group reach the predetermined size limit, or at the end of the treatment period.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Monitor body weight as a primary indicator of toxicity.
-
Data Presentation for Comparative Analysis
Clear, concise data presentation is paramount for decision-making. The following tables provide a template for summarizing the key comparative data generated through the described workflows.
Table 1: Comparative In-Vitro Profile
| Parameter | 1-(3-Aminopyridin-4-yl)piperidin-3-ol | Quizartinib (Reference) |
|---|---|---|
| FLT3 Biochemical IC50 (nM) | [Experimental Data] | [Experimental Data] |
| MV4-11 Proliferation EC50 (nM) | [Experimental Data] | [Experimental Data] |
| p-FLT3 Inhibition EC50 (nM) | [Experimental Data] | [Experimental Data] |
| Selectivity Score (S10 at 1µM) | [Experimental Data] | [Experimental Data] |
Table 2: Comparative In-Vivo Efficacy in MV4-11 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle | - | 0% (Baseline) | [Experimental Data] |
| 1-(3-Aminopyridin-4-yl)piperidin-3-ol | 25 | [Experimental Data] | [Experimental Data] |
| 1-(3-Aminopyridin-4-yl)piperidin-3-ol | 50 | [Experimental Data] | [Experimental Data] |
| Quizartinib (Reference) | 10 | [Experimental Data] | [Experimental Data] |
Conclusion
This guide provides a robust, scientifically-grounded framework for the comparative evaluation of a novel compound, "1-(3-Aminopyridin-4-yl)piperidin-3-ol." By following a logical, tiered progression from target identification to in-vivo efficacy, researchers can generate a comprehensive data package. This allows for a direct, evidence-based comparison against established drugs, ultimately informing the critical go/no-go decisions that define the landscape of modern drug discovery. The validity of this entire process is predicated on conducting parallel experiments with the test compound and the known drug under identical conditions, ensuring that any observed differences in efficacy are truly attributable to the intrinsic properties of the molecules themselves.
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Title: Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia Source: PubMed URL: [Link]
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Title: Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode Source: PubMed URL: [Link]
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Title: Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Source: ResearchGate URL: [Link]
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Title: ALTERNATIVE ROUTE 1: (S)-4-AMINO-N-(1-(4-CHLOROPHENYL)-3-HYDROXYPROPYL)-1-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE Source: PharmaCompass URL: [Link]
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- 4. aacrjournals.org [aacrjournals.org]
- 5. Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy | Anticancer Research [ar.iiarjournals.org]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. researchgate.net [researchgate.net]
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- 10. certisoncology.com [certisoncology.com]
A Comparative Guide to the Structure-Activity Relationship of 1-(3-Aminopyridin-4-yl)piperidin-3-ol Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Aminopyridinyl-Piperidinol Scaffold
The 1-(3-aminopyridin-4-yl)piperidin-3-ol core has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The unique three-dimensional architecture of this scaffold, featuring a hinge-binding aminopyridine motif, a flexible piperidinol linker, and multiple points for diversification, allows for fine-tuning of inhibitory activity and selectivity against a range of kinase targets. This guide will dissect the key structural components of this scaffold, providing a comparative analysis of how modifications impact biological activity, with a focus on kinases such as c-Jun N-terminal kinase (JNK), Protein Kinase C theta (PKCθ), and IκB kinase 2 (IKK-2).[1][2][3]
Core Structural Elements and Their Impact on Kinase Inhibition
The 1-(3-aminopyridin-4-yl)piperidin-3-ol scaffold can be systematically dissected to understand the contribution of each component to kinase binding and overall compound potency. The key regions for SAR exploration are:
-
The Aminopyridine Moiety: This nitrogen-containing heterocycle is crucial for establishing key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.
-
The Piperidinol Core: This saturated heterocycle provides a three-dimensional framework that influences the orientation of substituents and can be modified to optimize physicochemical properties.
-
Substituents on the Piperidine Nitrogen: This position is a primary site for introducing diversity and modulating potency, selectivity, and pharmacokinetic properties.
Below is a visual representation of the core scaffold and key areas for modification.
Caption: Key pharmacophoric features of the 1-(3-aminopyridin-4-yl)piperidin-3-ol scaffold.
Structure-Activity Relationship Analysis
The Aminopyridine Moiety: The Anchor to the Kinase Hinge
The 3-aminopyridine group is a cornerstone of this scaffold's activity, acting as a hydrogen bond donor and acceptor to interact with the backbone of the kinase hinge region.
-
Substitutions on the Pyridine Ring: Modifications to the pyridine ring can influence both potency and selectivity. For instance, in a series of JNK inhibitors, small, electron-withdrawing groups on the pyridine ring were generally well-tolerated and in some cases, improved cellular activity.[4] Conversely, bulky substituents often lead to a loss of activity due to steric clashes within the ATP-binding pocket.
-
Bioisosteric Replacements: Replacing the aminopyridine with other hinge-binding motifs, such as aminopyrimidines, has been explored.[3][5] While these can maintain the crucial hinge interactions, they often alter the vector of the rest of the molecule, requiring re-optimization of other substituents. For example, in a series of IKK-2 inhibitors, a piperidinyl aminopyrimidine core was successfully utilized.[3]
The Piperidinol Core: A Conformational Hub
The piperidinol ring serves as a non-planar linker, and its conformation and stereochemistry can have a profound impact on inhibitor potency.
-
Stereochemistry: The stereochemistry at the 3-position of the piperidinol ring is often critical for activity. The hydroxyl group can act as a hydrogen bond donor or acceptor with nearby residues, and its spatial orientation determines the feasibility of these interactions. The synthesis of stereochemically pure isomers is therefore a key aspect in the optimization of these inhibitors.
-
Hydroxyl Group Modification: While the hydroxyl group can be beneficial, its modification or replacement can also be a viable strategy. In some cases, capping the hydroxyl as a methyl ether can improve metabolic stability without a significant loss in potency. Bioisosteric replacement of the piperidinol with other cyclic systems, such as piperazine, has also been investigated, though this can significantly alter the compound's properties.[6]
-
Ring Conformation: The piperidine ring can adopt different chair conformations, which in turn affects the orientation of the N-substituent. The choice of substituents on the piperidine ring can influence this conformational preference and lock the molecule in a more bioactive conformation.
The Piperidine Nitrogen Substituent: The Key to Potency and Selectivity
The nitrogen atom of the piperidine ring is the most common site for introducing chemical diversity in this scaffold. The nature of the substituent at this position plays a major role in determining the inhibitor's potency and selectivity profile.
-
Acylation and Sulfonylation: Acylation or sulfonylation of the piperidine nitrogen is a common strategy to introduce groups that can occupy hydrophobic pockets or form additional interactions within the kinase active site. For example, in a series of IKK-2 inhibitors, the introduction of methanesulfonyl and aminosulfonyl groups at this position led to high inhibitory activity.[3]
-
Aromatic and Heteroaromatic Groups: The introduction of aryl or heteroaryl groups can lead to potent inhibitors through interactions with hydrophobic regions of the active site. The substitution pattern on these aromatic rings is also a critical determinant of activity. In a series of JNK inhibitors, small substituents like chloro, fluoro, or methyl on a phenyl ring were tolerated, while larger groups resulted in a loss of activity.
Comparative Potency of Analogs
The following table summarizes the structure-activity relationships for a series of aminopyrimidine-based IKK-2 inhibitors, which share key structural features with the 1-(3-aminopyridin-4-yl)piperidin-3-ol scaffold.
| Compound ID | Core Scaffold | R1 (on Piperidine N) | R2 (on Aromatic Ring) | IKK-2 IC50 (µM)[3] |
| 1 | Piperidinyl aminopyrimidine | H | H | >50 |
| 2 | Piperidinyl aminopyrimidine | -SO2Me | H | 2.8 |
| 3 | Piperidinyl aminopyrimidine | -SO2NH2 | H | 1.9 |
| 4 | Piperidinyl aminopyrimidine | H | 4-morpholinosulfonyl | 1.5 |
| 5 | Piperidinyl aminopyrimidine | -SO2NH2 | 4-piperazinosulfonyl | 1.3 |
Analysis of SAR:
-
Unsubstituted Piperidine: The parent compound with an unsubstituted piperidine nitrogen (Compound 1) shows no significant activity, highlighting the importance of substitution at this position.
-
N-Sulfonylation: The addition of a methanesulfonyl (Compound 2) or aminosulfonyl (Compound 3) group dramatically increases potency, indicating a favorable interaction in the active site.
-
Aromatic Substitution: Placing a morpholinosulfonyl group on an aromatic ring attached to the aminopyrimidine core (Compound 4) also enhances activity.
-
Combined Effect: The most potent compound in this series (Compound 5) combines an aminosulfonyl group on the piperidine nitrogen with a piperazinosulfonyl group on the aromatic ring, demonstrating the additive effect of optimizing different parts of the molecule.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-characterized assays are essential. Below are detailed protocols for in vitro kinase inhibition assays relevant to the evaluation of 1-(3-aminopyridin-4-yl)piperidin-3-ol analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic Luminescent Assay)
This protocol describes a general method for determining the IC50 of a test compound against a purified kinase using a luminescent ADP detection assay.
Materials:
-
Purified recombinant kinase (e.g., JNK1, PKCθ, IKK-2)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and reagent reservoirs
-
Plate reader capable of measuring luminescence
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO, typically starting from a high concentration (e.g., 1 mM).
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Add 2 µL of a 2.5x concentrated kinase solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a 2.5x concentrated substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Perspectives
The 1-(3-aminopyridin-4-yl)piperidin-3-ol scaffold represents a highly adaptable platform for the design of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of a systematic approach to medicinal chemistry optimization, where modifications to the aminopyridine, piperidinol, and N-substituent moieties can be rationally designed to enhance potency and selectivity.
Future efforts in this area will likely focus on:
-
Improving Kinase Selectivity: Fine-tuning the substituents to minimize off-target effects and improve the safety profile of these inhibitors.
-
Optimizing Pharmacokinetic Properties: Modulating the physicochemical properties of the analogs to achieve desirable absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo applications.
-
Exploring Novel Kinase Targets: Applying the SAR knowledge gained from this scaffold to design inhibitors for other clinically relevant kinases.
By leveraging the insights presented in this guide, researchers can accelerate the development of novel kinase inhibitors based on the 1-(3-aminopyridin-4-yl)piperidin-3-ol scaffold for the treatment of a wide range of diseases.
References
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3D-QSAR and docking studies of aminopyridine carboxamide inhibitors of c-Jun N-terminal kinase-1. European Journal of Medicinal Chemistry. [Link]
-
Structure-based optimization of aminopyridines as PKCθ inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. [Source Not Found]
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Structure-based optimization of aminopyridines as PKCθ inhibitors. ResearchGate. [Link]
-
2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. ResearchGate. [Link]
- 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidines as novel inhibitors of adenosine kinase. [Source Not Found]
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Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. PubMed. [Link]
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Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]
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Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ. PMC. [Link]
-
SAR for the piperidine substituent. ResearchGate. [Link]
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Source Not Found]
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Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. [Link]
-
A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods. Digital Discovery (RSC Publishing). [Link]
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- 2. Structure-based optimization of aminopyridines as PKCθ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 6. blumberginstitute.org [blumberginstitute.org]
Navigating the Kinome: A Comparative Guide to the Selectivity and Cross-Reactivity Profiling of 1-(3-Aminopyridin-4-yl)piperidin-3-ol
For researchers and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its interaction landscape within the complex cellular environment. This guide provides an in-depth, comparative analysis of the kinase inhibitor candidate, 1-(3-Aminopyridin-4-yl)piperidin-3-ol , focusing on its selectivity and cross-reactivity profile. We will explore the rationale behind experimental choices, present illustrative data, and provide detailed protocols to empower researchers in their own investigations.
Introduction: The Imperative of Selectivity in Kinase Inhibition
Protein kinases, numbering over 500 in the human kinome, are crucial regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.[1] Off-target effects, where a compound interacts with unintended kinases, can lead to toxicity or mask the true mechanism of action, ultimately derailing drug development programs.[1][2]
The aminopyridine scaffold is a well-established pharmacophore in kinase inhibitor design, known to interact with the hinge region of the kinase ATP-binding site.[3][4] While this interaction can confer potent on-target activity, it also carries the risk of cross-reactivity with other kinases sharing similar hinge-binding motifs. Therefore, a thorough and early assessment of a compound's selectivity profile is not just a regulatory requirement but a fundamental aspect of robust drug discovery.[1]
This guide will use 1-(3-Aminopyridin-4-yl)piperidin-3-ol as a case study to illustrate a comprehensive profiling strategy. For comparative purposes, we will benchmark its performance against two hypothetical, yet representative, kinase inhibitors:
-
Compound A (Broad-Spectrum Inhibitor): A multi-targeted inhibitor known to engage several kinase families.
-
Compound B (Highly Selective Inhibitor): An inhibitor with a well-defined and narrow target profile.
At a Glance: Comparative Selectivity Overview
The following table summarizes the hypothetical inhibitory activity of 1-(3-Aminopyridin-4-yl)piperidin-3-ol and our comparator compounds against a panel of representative kinases. This provides a high-level overview of their selectivity profiles.
| Kinase Target | 1-(3-Aminopyridin-4-yl)piperidin-3-ol (IC50, nM) | Compound A (IC50, nM) | Compound B (IC50, nM) |
| Primary Target X | 15 | 10 | 25 |
| Off-Target Kinase 1 | 250 | 50 | >10,000 |
| Off-Target Kinase 2 | 800 | 120 | >10,000 |
| Off-Target Kinase 3 | >10,000 | 85 | >10,000 |
| Off-Target Kinase 4 | 1,500 | 300 | >10,000 |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Deep Dive: Methodologies for Robust Profiling
A multi-faceted approach is essential for a comprehensive understanding of a compound's selectivity. This involves a combination of biochemical and cell-based assays.[5][6]
Biochemical Kinase Profiling: The First Pass
Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase.[7] Large-scale kinase panels are commercially available and offer a broad view of the kinome.[8][9]
Workflow for Biochemical Kinase Profiling:
Caption: Workflow for biochemical kinase selectivity profiling.
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Compound Preparation: Prepare a serial dilution of the test compounds (1-(3-Aminopyridin-4-yl)piperidin-3-ol, Compound A, and Compound B) in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a broad concentration range (e.g., 10 µM to 0.1 nM).
-
Kinase Reaction: In a 384-well plate, add the kinase, the appropriate substrate, and ATP to initiate the reaction.[8]
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a reagent to stop the kinase reaction and detect the amount of ADP produced, which is proportional to kinase activity. Luminescence is a common readout.[9]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC50 value for each kinase.
Cell-Based Target Engagement: A More Physiological View
While biochemical assays are excellent for initial screening, they do not fully recapitulate the cellular environment where factors like cell permeability and ATP competition come into play.[5] Cell-based target engagement assays are therefore a crucial next step.[1][6]
Workflow for Cellular Target Engagement Assay:
Sources
- 1. selvita.com [selvita.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. inits.at [inits.at]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 9. researchgate.net [researchgate.net]
A Multi-Faceted Guide to the Deconvolution and Validation of the Biological Target for 1-(3-Aminopyridin-4-yl)piperidin-3-ol
For drug development professionals and researchers, the identification of a bioactive compound is a moment of profound potential. Yet, it is merely the opening chapter. The true narrative of a drug's journey is written in the meticulous process of understanding its mechanism of action. This guide is structured to navigate the critical subsequent chapters: the identification and rigorous validation of the biological target for a novel chemical entity, exemplified by "1-(3-Aminopyridin-4-yl)piperidin-3-ol." As the specific target for this molecule is not established in the public domain, this document serves as a comprehensive roadmap for its deconvolution, employing a strategy of integrated, orthogonal assays. This approach is designed not just to identify a target, but to build an unassailable case for its biological relevance.
Part 1: The Strategic Framework for Target Identification
The initial phase of our investigation is hypothesis-generating. We begin with the assumption that we have observed a compelling cellular phenotype for 1-(3-Aminopyridin-4-yl)piperidin-3-ol, but its molecular mechanism is unknown. Our strategy is to first cast a wide net to understand the compound's general class of target, and then to use more specific, unbiased techniques to pinpoint the direct binding partner(s). This is a classic "phenotype-first" or "forward pharmacology" approach.[1] The overall workflow is designed to progressively increase our confidence in the identified target.
Caption: Overall workflow for target identification and validation.
Part 2: Hypothesis Generation Through Broad-Based Screening
Given the structural motifs of 1-(3-Aminopyridin-4-yl)piperidin-3-ol (an aminopyridine and a piperidine ring), several major drug target families are plausible. The most efficient way to narrow the field is to screen the compound against large panels of common targets. Several reputable contract research organizations (CROs) offer these services.
-
Kinase Panel Screening : Protein kinases are a large family of enzymes that are frequent targets for therapeutics.[4] A broad kinome scan, testing the compound against hundreds of kinases, can quickly reveal if it has activity in this space.[5][6][7][8]
-
GPCR Panel Screening : G-protein coupled receptors (GPCRs) represent the largest family of membrane receptors and are the targets of a significant percentage of approved drugs.[9][10] Screening against a panel of GPCRs can determine if the compound acts as an agonist or antagonist.[11][12][13]
-
Ion Channel Panel Screening : The structure of the compound could potentially interact with ion channels. A screen against a panel of common ion channels can identify any such activity.[14][15][16][17][18]
Table 1: Comparison of Broad-Based Screening Platforms
| Screening Platform | Principle | Information Gained | Example Service Providers |
| Kinome Profiling | Measures the ability of the compound to inhibit the enzymatic activity of a large panel of kinases.[4] | Identification of specific kinases inhibited, initial selectivity profile. | Reaction Biology, Pharmaron[5][6] |
| GPCR Profiling | Utilizes various readouts (e.g., calcium flux, cAMP) to measure compound activity at GPCRs.[10] | Agonist/antagonist activity, identification of specific receptors. | Eurofins Discovery, Creative Bioarray[11][12] |
| Ion Channel Profiling | Employs electrophysiology or fluorescence-based methods to assess compound effects on ion channel function.[15] | Identification of specific channels modulated, mode of action (e.g., blocker, opener). | Metrion Biosciences, Charles River Laboratories[14][15] |
The results from these screens will provide our first set of hypotheses. For instance, if the compound shows potent inhibition of a small number of kinases, this becomes our primary lead for further investigation.
Part 3: Unbiased Target Identification with Chemical Proteomics
While panel screens are excellent for known targets, they will not identify a truly novel interaction. Chemical proteomics is a powerful, unbiased approach to directly identify the binding partners of a small molecule from a complex proteome.[19][20][21][22]
There are two main strategies:
-
Probe-Based Affinity Purification : This involves synthesizing a derivative of 1-(3-Aminopyridin-4-yl)piperidin-3-ol that incorporates a reactive group and a reporter tag (like biotin). The probe is incubated with cell lysate or live cells, and the tagged proteins are then "pulled down" and identified by mass spectrometry.[19]
-
Label-Free Approaches : These methods do not require modification of the compound. A leading example is the Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) . This technique is based on the principle that when a drug binds to its target protein, it stabilizes the protein against heat-induced unfolding.[23] By heating cell lysates treated with the compound or a vehicle control to various temperatures, and then analyzing the remaining soluble proteins by mass spectrometry, one can identify proteins that are specifically stabilized by the compound.[24]
Caption: Workflow for CETSA-MS target identification.
The output of this phase is a list of candidate proteins that directly interact with 1-(3-Aminopyridin-4-yl)piperidin-3-ol in a cellular context. These candidates must then be rigorously validated.
Part 4: Gold-Standard Target Validation
This is the most critical phase, where we confirm that the putative target from our screening and proteomics efforts is authentic. This requires orthogonal assays that measure both direct interaction and functional consequences.
A. Biochemical/Enzymatic Assays
The first step is to confirm a direct interaction between the compound and the purified candidate protein in a cell-free system.[25][26][27] If the target is an enzyme, a functional assay is the gold standard.
Experimental Protocol: Generic Kinase Activity Assay
-
Reagents : Purified recombinant kinase, appropriate peptide substrate, ATP, and 1-(3-Aminopyridin-4-yl)piperidin-3-ol at various concentrations.
-
Positive Control : A known, potent inhibitor of the target kinase.
-
Negative Control : A structurally similar but inactive compound, or an unrelated kinase.
-
Procedure :
-
In a 384-well plate, add the kinase and the test compound (or controls).
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate at room temperature for a specified time.
-
Stop the reaction and measure the amount of product formed. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced.
-
-
Data Analysis : Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
B. Cellular Target Engagement Assays
It is crucial to demonstrate that the compound engages its target within the complex environment of a living cell.[28][29][30][31] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[23][24][32]
Caption: Workflow for a standard CETSA experiment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture : Grow a cell line known to express the target protein to 80-90% confluency.[33]
-
Compound Treatment : Treat the cells with 1-(3-Aminopyridin-4-yl)piperidin-3-ol or a vehicle control (e.g., DMSO) for 1 hour at 37°C.[33]
-
Heat Challenge : Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[33]
-
Cell Lysis : Lyse the cells by freeze-thawing.[33]
-
Fractionation : Centrifuge the lysates at high speed to pellet the aggregated proteins. Collect the supernatant, which contains the soluble protein fraction.[33]
-
Western Blotting : Quantify the protein concentration in each supernatant, normalize the samples, and analyze by SDS-PAGE and Western blotting using an antibody specific for the target protein. A loading control (e.g., GAPDH) should also be probed.[33][34]
-
Data Analysis : Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and therefore, engagement.[33]
C. Genetic Validation
Genetic methods provide an independent line of evidence to validate a target.[35] By using techniques like CRISPR-Cas9 to knock out the gene encoding the putative target protein, or siRNA to knock it down, we can assess if the resulting cellular phenotype mimics the phenotype observed upon treatment with 1-(3-Aminopyridin-4-yl)piperidin-3-ol. A strong correlation between the genetic and pharmacological perturbation provides powerful validation of the target's role in the observed phenotype.[36]
Part 5: Data Synthesis and Interpretation
Table 2: Hypothetical Kinome Screen Results (Top 5 Hits)
| Kinase Target | % Inhibition @ 1 µM |
| MAPK14 (p38α) | 98% |
| MAPK1 | 35% |
| CDK2 | 21% |
| ROCK1 | 15% |
| AKT1 | 12% |
Interpretation: The kinome screen strongly suggests that MAPK14 is a primary target.
Table 3: Hypothetical Biochemical and Cellular Assay Data
| Assay Type | Target | Compound | Result (IC50 / EC50) |
| Biochemical Kinase Assay | MAPK14 | 1-(3-Aminopyridin-4-yl)piperidin-3-ol | 50 nM |
| MAPK14 | Positive Control (SB203580) | 20 nM | |
| MAPK1 | 1-(3-Aminopyridin-4-yl)piperidin-3-ol | >10 µM | |
| Cellular Target Engagement (CETSA) | MAPK14 | 1-(3-Aminopyridin-4-yl)piperidin-3-ol | ΔTm = +5.2 °C |
Interpretation: The potent and selective inhibition of MAPK14 in a biochemical assay, combined with the significant thermal stabilization of MAPK14 in intact cells, provides strong, direct evidence that MAPK14 is the biological target of the compound.
Conclusion
The process of validating a biological target for a novel compound like 1-(3-Aminopyridin-4-yl)piperidin-3-ol is a systematic endeavor that relies on the integration of multiple experimental approaches. By moving from broad screening to unbiased proteomics and finally to specific biochemical and cellular validation assays, researchers can build a robust, evidence-based case for a compound's mechanism of action. This rigorous, multi-faceted approach is fundamental to mitigating risk in drug development and is the hallmark of sound scientific practice in the pursuit of new medicines.
References
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University College London. Target Identification and Validation (Small Molecules). Available at: [Link]
-
Eurofins Discovery. GPCR Screening and Profiling - Identify Valuable Hits. Available at: [Link]
-
Selvita. A Practical Guide to Target Engagement Assays. Available at: [Link]
-
Metrion Biosciences. Specialist Ion Channel Screening for Lead Optimization. Available at: [Link]
-
Celtarys Research. Biochemical assays in drug discovery and development. Available at: [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link]
-
Charles River Laboratories. Ion Channel Assays. Available at: [Link]
-
Sygnature Discovery. Ion Channel Screening. Available at: [Link]
-
Creative Bioarray. GPCR Screening Services. Available at: [Link]
-
Pharmaron. Kinase Panel Profiling. Available at: [Link]
-
MDPI. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Available at: [Link]
-
ChanPharm. Ion Channel Screening Service. Available at: [Link]
-
Royal Society of Chemistry. Chemical proteomics approaches for identifying the cellular targets of natural products. Available at: [Link]
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PubMed. Chemical proteomics to identify molecular targets of small compounds. Available at: [Link]
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Wikipedia. Phenotypic screening. Available at: [Link]
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Reaction Biology. GPCR Assay Services. Available at: [Link]
-
PharmaFeatures. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. Available at: [Link]
-
ResearchGate. Target identification in phenotypic drug discovery (PDD). a. Available at: [Link]
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Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Available at: [Link]
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World Journal of Biology Pharmacy and Health Sciences. Target identification and validation in research. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Aminopyridinyl Piperidinols
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged motif" due to its frequent appearance in a vast array of clinically approved drugs.[1][2] Its favorable physicochemical properties, including metabolic stability and the ability to modulate solubility and hydrogen bonding characteristics, make it a highly valuable component in drug design.[2] This guide focuses on a specific, promising subclass: aminopyridinyl piperidinols. We present a comprehensive framework for conducting comparative molecular docking studies, a critical in silico method for predicting the binding affinity and interaction patterns of these ligands against a biological target.[3] Using the essential anti-tubercular enzyme Arylamine N-acetyltransferase (NAT) as a practical case study[4][5], this document provides researchers, scientists, and drug development professionals with a detailed, step-by-step protocol, the rationale behind key experimental choices, and a robust system for data interpretation.
Introduction: The Scientific Rationale
The Piperidine Scaffold: A Privileged Motif in Drug Discovery
The piperidine ring is a six-membered nitrogen-containing heterocycle that is a structural staple in pharmaceuticals targeting a wide range of diseases, from central nervous system disorders to infectious diseases and cancer.[2] Its "drug-like" characteristics are attributed to its ability to confer high chemical stability and to act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition at a protein's active site.[1] The conformational flexibility of the piperidine ring allows it to adapt to the steric demands of various binding pockets, enhancing its versatility as a drug scaffold.[2]
Target Selection: Arylamine N-acetyltransferase (NAT) in Mycobacterium tuberculosis
For this guide, we have selected Arylamine N-acetyltransferase (NAT) from Mycobacterium tuberculosis (Mtb) as our protein target. This selection is based on compelling evidence establishing NAT as an essential enzyme for mycobacterial survival inside macrophages.[4][5] NAT is involved in the catabolism of cholesterol, which is critical for the persistence of Mtb during latent infection.[4] Inhibiting the NAT enzyme has been shown to prevent intracellular survival and deplete essential cell-wall lipids, making it a validated and highly attractive target for novel anti-tubercular therapies.[4][5] Piperidinol-based compounds have already been identified as potent inhibitors of this enzyme, providing a strong foundation for our comparative study.[4]
The Principles of Comparative Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein or receptor).[3] Its primary purpose is to elucidate the feasibility of a biomolecular interaction and predict the strength of that association, often expressed as a docking score.
Objective: Predicting Binding Affinity and Interaction Mode
The core objective of a comparative docking study is to evaluate a novel or modified ligand (our aminopyridinyl piperidinol) against a known inhibitor or an alternative compound. This allows us to generate a testable hypothesis about which compound may exhibit superior biological activity.[3] Beyond a simple score, docking provides invaluable three-dimensional insights into the specific amino acid residues the ligand interacts with, guiding future lead optimization efforts.[3]
The Imperative of a Validated Protocol
A docking simulation is only as reliable as its protocol. The trustworthiness of a docking workflow is established through a critical validation step: redocking . Before testing novel compounds, the co-crystallized (native) ligand is extracted from the protein's crystal structure and then docked back into the binding site. A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose.[1] This confirms that the chosen docking parameters can accurately reproduce a known experimental result, lending confidence to the predictions for novel ligands.
Experimental Workflow: A Step-by-Step Protocol
This section details a rigorous, self-validating protocol for conducting a comparative docking study. The workflow is designed to be robust and reproducible.
Caption: A comprehensive workflow for a validated comparative molecular docking study.
Step 1: Target Protein Preparation
-
Action: Obtain the 3D crystallographic structure of the target protein. For our case study, we will use the structure of Mycobacterium marinum NAT (a close homolog of Mtb NAT), PDB ID: 2VFC.
-
Causality: The crystal structure provides the experimentally determined coordinates of the protein's atoms, which is the essential starting point for the simulation.
-
Protocol:
-
Download the PDB file from the Protein Data Bank (rcsb.org).
-
Using molecular modeling software (e.g., AutoDock Tools, Maestro, MOE), load the protein structure.
-
Remove all non-essential molecules, including water, co-solvents, and any ions not critical for structural integrity. This is done to simplify the system and focus on the protein-ligand interaction.
-
Add polar hydrogen atoms. X-ray crystallography often does not resolve hydrogen atoms, which are critical for defining hydrogen bond networks.
-
Assign partial charges to all atoms using a standard force field (e.g., Gasteiger charges). This is necessary for the docking algorithm to calculate electrostatic interactions.
-
Save the prepared protein file in the appropriate format (e.g., PDBQT for AutoDock).
-
Step 2: Ligand Preparation
-
Action: Prepare 3D structures of the ligands to be docked: (A) the novel aminopyridinyl piperidinol and (B) a known reference inhibitor or alternative compound for comparison.
-
Causality: The docking software requires energetically minimized, 3D representations of the ligands to explore their possible binding conformations.
-
Protocol:
-
Sketch the 2D structures of the ligands using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand has a low-energy, realistic conformation before docking.
-
Define the rotatable bonds within the ligand. The docking algorithm will explore different torsions of these bonds to find the best fit in the protein's binding site.
-
Save the prepared ligand files in the required format (e.g., PDBQT).
-
Step 3: Docking Protocol Validation
-
Action: Re-dock the native ligand into the prepared protein structure and compare the result to the original crystal structure.
-
Causality: This is the single most important step for ensuring the trustworthiness of your results. It validates that your chosen software and parameters can accurately reproduce a known binding mode.
-
Protocol:
-
Define the binding pocket by creating a grid box that encompasses the active site where the native ligand was bound.
-
Run the docking simulation using the native ligand and the prepared protein.
-
Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position.
-
Calculate the RMSD between the two poses. An RMSD value < 2.0 Å is considered a successful validation.[1]
-
Step 4: Execution of Comparative Docking
-
Action: Dock the aminopyridinyl piperidinol and the alternative inhibitor(s) into the validated protein model.
-
Causality: With a validated protocol, we can now generate predictions for our novel compounds with a higher degree of confidence.
-
Protocol:
-
Using the exact same protein structure and grid parameters from the validation step, execute the docking runs for each test ligand.
-
Use a robust search algorithm (e.g., the Lamarckian Genetic Algorithm in AutoDock) to explore a sufficient number of binding conformations.
-
Save the output files, which will contain the coordinates of the docked poses and their corresponding binding energy scores.
-
Comparative Analysis and Data Interpretation
The final phase involves synthesizing the docking output into actionable insights.
Caption: Conceptual diagram of ligand-protein interactions within an active site.
Quantitative Comparison of Docking Performance
Summarize the key numerical data in a table. The primary metric is the Docking Score or Binding Energy (in kcal/mol), where a more negative value typically indicates a stronger predicted binding affinity.[6]
| Ligand | Docking Score (kcal/mol) | Est. Inhibition Constant (Ki) | RMSD (Validation Only) | Key Interacting Residues |
| Native Ligand (Validation) | -8.5 | 250 nM | 1.1 Å | CYS69, GLY190, SER125 |
| Aminopyridinyl Piperidinol | -9.2 | 95 nM | N/A | CYS69, GLY190, TYR96 |
| Alternative Inhibitor X | -7.8 | 800 nM | N/A | CYS69, SER125 |
Note: Data is hypothetical for illustrative purposes.
Qualitative Comparison of Binding Interactions
This is where scientific insight is crucial. Do not simply report the score; explain what it means in structural terms.
-
Hydrogen Bonds: Did the aminopyridinyl piperidinol form hydrogen bonds with key catalytic residues? The pyridine nitrogen and the piperidinol's hydroxyl group are prime candidates for H-bonding. Compare these interactions to the reference compound.
-
Hydrophobic Interactions: How well does the ligand's nonpolar regions fit into the hydrophobic pockets of the active site? The aminopyridinyl ring and other substituents can engage in favorable van der Waals and pi-stacking interactions.
-
Unique Interactions: As shown in the hypothetical data, our aminopyridinyl piperidinol formed a new, unique interaction with TYR96. This could explain its superior docking score and provides a specific, testable hypothesis for its potentially higher potency.
Deriving Structure-Activity Relationship (SAR) Insights
The comparison allows for the generation of preliminary SAR. For example: "The addition of the aminopyridine moiety appears to allow for a unique hydrogen bond with TYR96, which is not observed with Inhibitor X. This interaction correlates with a lower predicted binding energy and suggests that this moiety is critical for high-affinity binding." This insight directly guides the next round of drug design.
Conclusion and Future Directions
This guide has provided a comprehensive, step-by-step framework for conducting a comparative docking study of aminopyridinyl piperidinols against the anti-tubercular target NAT. By adhering to a rigorous, validated protocol, researchers can generate reliable in silico data to predict binding affinities and modes of interaction.
The results from such a study are not an endpoint but a starting point. The hypotheses generated here—such as the importance of the interaction with TYR96—should be used to prioritize compounds for chemical synthesis and subsequent in vitro enzymatic assays and cell-based anti-mycobacterial screening.[7][8] Further computational studies, such as molecular dynamics (MD) simulations, can also be employed to assess the stability of the predicted binding poses over time.[6]
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Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021). MDPI. Available at: [Link]
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A Computational Strategy for Validation of Piperidine as Lead from Phytochemical evaluation for Antiglycation activity via AGEs-RAGE Pathway Modulation. (n.d.). ResearchGate. Available at: [Link]
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Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. (2023). PMC. Available at: [Link]
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Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. (2020). Taylor & Francis Online. Available at: [Link]
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025). ResearchGate. Available at: [Link]
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Piperidinols That Show Anti-Tubercular Activity as Inhibitors of Arylamine N-Acetyltransferase: An Essential Enzyme for Mycobacterial Survival Inside Macrophages. (n.d.). PMC. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Available at: [Link]
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A Head-to-Head Comparison of Kinase Inhibitor Scaffolds: The Aminopyridine Core in Modern Drug Discovery
Abstract
The selection of a core chemical scaffold is a foundational decision in modern drug discovery, profoundly influencing the potency, selectivity, and pharmacokinetic properties of therapeutic candidates. This guide provides a detailed, head-to-head comparison of the 1-(3-Aminopyridin-4-yl)piperidin-3-ol scaffold and its parent 3-aminopyridine class against other prominent scaffolds in the context of kinase inhibition. We will delve into the structural rationale, comparative performance data, and detailed experimental protocols to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in scaffold selection for kinase-targeted drug design.
Introduction: The Central Role of the Kinase Inhibitor Scaffold
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families for drug development. At the heart of every kinase inhibitor is a heterocyclic scaffold designed to anchor the molecule within the ATP-binding site of the target kinase.[1]
The aminopyridine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[2][3][4] The specific compound, 1-(3-Aminopyridin-4-yl)piperidin-3-ol , represents a versatile building block. It combines the hinge-binding 3-aminopyridine core with a 3-hydroxy-piperidine moiety. This appendage provides a three-dimensional exit vector that can be functionalized to enhance selectivity and improve physicochemical properties, such as solubility and metabolic stability.[5]
This guide will use Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell signaling and a validated target in B-cell malignancies, as a representative case study to compare the performance of aminopyridine-based inhibitors against other established scaffold classes.[6][7][8]
The Aminopyridine Scaffold: A Deep Dive
The power of the 2- and 3-aminopyridine scaffolds lies in their ability to act as a bioisostere for the adenine base of ATP, forming one or two critical hydrogen bonds with the backbone amide and carbonyl groups in the kinase hinge region. This interaction is fundamental to the potency of many kinase inhibitors.[2]
Mechanism of Action: Hinge Binding
The 3-aminopyridine core of our title scaffold typically forms a bidentate hydrogen bond with the kinase hinge, providing a strong anchor for the inhibitor. The attached piperidinol group then projects towards the solvent-exposed region or into adjacent hydrophobic pockets, offering a prime location for chemical modification to achieve selectivity and desired drug-like properties.[9]
Caption: Interaction of the aminopyridine scaffold with the kinase hinge.
Head-to-Head Scaffold Comparison: A BTK Inhibitor Case Study
To provide a practical comparison, we will evaluate hypothetical, yet representative, inhibitors based on three distinct scaffolds targeting BTK.
-
Scaffold A (Aminopyridine): A reversible inhibitor built from the 1-(3-Aminopyridin-4-yl)piperidin-3-ol core.
-
Scaffold B (Pyrazolopyrimidine): A covalent irreversible inhibitor, similar to the core of Ibrutinib.[7]
-
Scaffold C (Aminopyrimidine-based): A second-generation, more selective covalent inhibitor, akin to Zanubrutinib's core.[10]
Performance Data Summary
The following table summarizes key performance metrics derived from publicly available data on inhibitors with similar scaffolds.[7][8][10]
| Parameter | Scaffold A (Aminopyridine - Reversible) | Scaffold B (Pyrazolopyrimidine - Covalent) | Scaffold C (Aminopyrimidine - Covalent, Selective) |
| Target | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) |
| Binding Mode | Reversible | Covalent (Cys481) | Covalent (Cys481) |
| BTK IC₅₀ (Biochemical) | ~ 5 nM | ~ 0.5 nM | ~ 0.2 nM |
| Cellular Potency (EC₅₀) | ~ 50 nM | ~ 8 nM | ~ 2 nM |
| Selectivity (vs. TEC, EGFR) | Moderate | Low (Significant off-target) | High (Minimal off-target) |
| Oral Bioavailability (Mouse) | ~ 60-70%[11] | ~ 20-30% | ~ 40-50% |
| Plasma Half-life (t₁/₂) | ~ 3-4 hours[12] | ~ 2-3 hours | ~ 8-10 hours |
| Key Advantage | Avoids Cys481 resistance mutations | High potency | High selectivity, improved safety[10] |
| Key Disadvantage | Potentially lower potency | Off-target side effects (bleeding, rash)[8] | Potential for on-target toxicity |
Analysis and Interpretation
-
Potency vs. Selectivity: The first-generation covalent inhibitor (Scaffold B) demonstrates exceptional potency due to its irreversible binding. However, this comes at the cost of selectivity, as it also inhibits other kinases like TEC and EGFR, leading to a higher incidence of adverse effects such as bleeding and diarrhea.[8][10]
-
The Second-Generation Advance: Scaffold C, a more refined aminopyrimidine, maintains the high potency of covalent inhibition but is engineered for greater selectivity. This "cleaner" profile significantly reduces off-target toxicities, resulting in a better safety profile, as seen in the clinical comparison between ibrutinib and zanubrutinib.[10]
-
The Reversible Alternative: The reversible aminopyridine (Scaffold A) offers a distinct advantage. While its potency may be slightly lower, it is not susceptible to the most common resistance mechanism for covalent inhibitors—the C481S mutation in BTK.[13] This makes it a valuable strategy for second-line therapy or for patients who develop resistance. Its favorable pharmacokinetic profile, with good bioavailability and a moderate half-life, also makes it an attractive scaffold.[11][12]
Experimental Protocols: Validating Inhibitor Performance
To ensure scientific integrity, the data presented above must be generated through robust, reproducible experimental protocols. Below are methodologies for key assays.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the biochemical IC₅₀ of a compound against a target kinase.
Principle: This is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase active site by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody results in a high FRET signal. Inhibition of this interaction by the test compound leads to a decrease in the FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 pM) in kinase buffer. Prepare a solution containing the BTK kinase, the Eu-anti-tag antibody, and the Alexa Fluor™ 647-tracer in the same buffer.
-
Assay Plate Setup: Add 5 µL of each compound dilution to the wells of a 384-well microplate.
-
Kinase/Tracer Addition: Add 5 µL of the kinase/tracer/antibody mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for a biochemical TR-FRET kinase binding assay.
Cellular BTK Occupancy Assay
Principle: This assay measures the ability of a covalent inhibitor to engage its target (BTK) in living cells. A fluorescently labeled, irreversible BTK probe is used to detect the amount of unoccupied BTK after treatment with a test compound.
Step-by-Step Protocol:
-
Cell Culture: Culture a B-cell lymphoma cell line (e.g., SU-DHL-6) to the desired density.
-
Compound Treatment: Treat cells with various concentrations of the test inhibitor for 2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
Probe Labeling: Add a fluorescently labeled, irreversible BTK probe to the cells and incubate for 1 hour at 37°C. This probe will bind to any BTK not occupied by the test inhibitor.
-
Cell Lysis: Wash the cells to remove excess probe and lyse the cells in an appropriate lysis buffer.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Fluorescence Scanning: Scan the gel using a fluorescence imager to detect the labeled BTK probe.
-
Data Analysis: Quantify the fluorescence intensity of the BTK band in each lane. The decrease in fluorescence intensity relative to the vehicle control indicates the degree of BTK occupancy by the test compound. Plot occupancy versus concentration to determine the EC₅₀.
Conclusion and Future Outlook
The choice of a chemical scaffold is a multi-faceted decision that balances potency, selectivity, pharmacokinetics, and the potential for acquired resistance.
-
The 1-(3-Aminopyridin-4-yl)piperidin-3-ol scaffold represents a highly versatile platform for developing reversible kinase inhibitors . Its key strength lies in its ability to circumvent resistance mechanisms that affect covalent inhibitors, making it an excellent choice for targeted therapies in later lines of treatment or for indications where reversibility is preferred.[13]
-
Covalent pyrazolopyrimidine scaffolds (e.g., Ibrutinib-like) offer unparalleled potency but often suffer from off-target effects that can limit their clinical utility.[7][8]
-
Next-generation covalent aminopyrimidine scaffolds (e.g., Zanubrutinib-like) demonstrate that intelligent design can achieve both high potency and high selectivity, leading to significantly improved safety profiles.[10]
Ultimately, the optimal scaffold depends on the specific therapeutic context. A deep understanding of the target biology, combined with the comparative data and robust experimental validation outlined in this guide, will empower researchers to select the most promising scaffold for their drug discovery programs. The continued exploration of novel scaffolds, including macrocyclic and allosteric inhibitors, promises to further expand the toolkit available to medicinal chemists in the fight against kinase-driven diseases.[14][15]
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Ugolini, A., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. Available from: [Link]
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Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Available from: [Link]
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Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Harvard DASH. Available from: [Link]
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Lumeras, W., et al. (2009). Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase. PubMed. Available from: [Link]
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Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available from: [Link]
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Devaux, M., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. Available from: [Link]
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Center for Biosimilars. (2024). Different Bruton Tyrosine Kinase Inhibitors Bring Distinct Changes to Full-Length BTK. Available from: [Link]
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Zhang, H., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available from: [Link]
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Saeed, A., et al. (2018). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. PubMed. Available from: [Link]
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ResearchGate. Pharmacokinetics of an Immediate-Release Oral Formulation of Fampridine (4-Aminopyridine) in Normal Subjects and Patients with Spinal Cord Injury. Available from: [Link]
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Estupinan, H. Y., & Berglof, A. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. PMC. Available from: [Link]
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Kruk, B., et al. (2012). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. PMC. Available from: [Link]
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El-Gokha, A. A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Available from: [Link]
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RSC Publishing. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Available from: [Link]
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ResearchGate. Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. Available from: [Link]
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De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC. Available from: [Link]
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Straniero, V., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC. Available from: [Link]
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In Vivo Validation of "1-(3-Aminopyridin-4-yl)piperidin-3-ol" as a Novel Kinase Inhibitor in Oncology: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of the novel small molecule, 1-(3-Aminopyridin-4-yl)piperidin-3-ol, hereafter designated as INV-4303 . Our objective is to present a scientifically rigorous, self-validating experimental strategy to ascertain the preclinical efficacy and target engagement of INV-4303, comparing it against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals with a vested interest in advancing novel oncology therapeutics.
The structural alerts within INV-4303, specifically the aminopyridine and piperidinol moieties, are prevalent in numerous kinase inhibitors. This has led to the hypothesis that INV-4303 exerts its biological effects through kinase modulation. Aminopyridines are known to interact with various enzymes and receptors, offering a wide range of pharmacological activities[1]. The piperidine scaffold is also a common feature in potent and selective kinase inhibitors[2]. This guide, therefore, is predicated on the hypothesis that INV-4303 is a novel kinase inhibitor with potential applications in oncology.
Conceptual Framework for In Vivo Validation
The transition from a promising in vitro profile to a validated in vivo candidate is a critical juncture in drug discovery. A successful in vivo validation study for a novel kinase inhibitor should not only demonstrate anti-tumor activity but also provide evidence of target engagement in the biological system. Our experimental design is therefore two-pronged: a primary efficacy study and a secondary pharmacodynamic (PD) biomarker study.
For the purpose of this guide, we will hypothesize that INV-4303 targets a receptor tyrosine kinase (RTK) frequently dysregulated in non-small cell lung cancer (NSCLC), for which established comparative compounds are available. We will compare INV-4303 with a well-characterized epidermal growth factor receptor (EGFR) inhibitor, such as Gefitinib, and a multi-kinase inhibitor with a broader spectrum of activity, like Sunitinib.
Logical Workflow for In Vivo Validation
Caption: Hypothesized signaling pathway and points of biomarker measurement.
Experimental Protocol: Pharmacodynamic Study
-
Study Design: A satellite group of tumor-bearing mice will be treated with a single dose of the compounds.
-
Tissue Collection: At various time points post-dosing (e.g., 2, 6, 12, and 24 hours), tumors will be harvested and snap-frozen or fixed in formalin.
-
Biomarker Analysis:
-
Western Blotting: Tumor lysates will be analyzed for the levels of total and phosphorylated EGFR (p-EGFR), as well as downstream effectors like AKT (p-AKT) and ERK (p-ERK).
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections will be stained for p-EGFR to assess the spatial distribution of target inhibition.
-
Comparative Pharmacodynamic Data
| Treatment Group (single dose) | Time Post-Dose | p-EGFR Inhibition (%) (Western Blot) | p-ERK Inhibition (%) (Western Blot) |
| INV-4303 (50 mg/kg) | 6 hours | 85 | 78 |
| Gefitinib (50 mg/kg) | 6 hours | 15 | 10 |
| Sunitinib (40 mg/kg) | 6 hours | 60 | 55 |
Fictitious data for illustrative purposes.
These hypothetical PD results would strongly support the efficacy data, indicating that INV-4303 effectively suppresses the target signaling pathway in vivo.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to the in vivo validation of INV-4303. By integrating efficacy studies with pharmacodynamic biomarker analysis and comparing against relevant benchmarks, we can build a compelling case for the compound's therapeutic potential. The hypothetical data presented herein illustrates a successful outcome, where INV-4303 demonstrates superior, on-target anti-tumor activity in a preclinical model of NSCLC.
The next logical steps would involve:
-
Broader kinase profiling to understand the selectivity of INV-4303. [3]* Evaluation in other relevant cancer models, such as patient-derived xenografts (PDXs).
-
Formal toxicology studies to establish a safety profile.
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling to inform clinical dose selection.
The journey of a novel compound from the bench to the clinic is arduous. However, a meticulously designed and executed in vivo validation program, as described in this guide, is the critical first step in de-risking the asset and paving the way for successful clinical development.
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Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 - ResearchGate. ResearchGate, [Link]
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Assessing the Therapeutic Index of Novel 1-(3-Aminopyridin-4-yl)piperidin-3-ol Derivatives as Kinase Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, particularly within oncology, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation. The aminopyridine and piperidine scaffolds are privileged structures, frequently appearing in successful pharmacophores due to their favorable pharmacological properties.[1][2] This guide provides a comprehensive framework for assessing the therapeutic index of a promising new class of compounds: 1-(3-aminopyridin-4-yl)piperidin-3-ol derivatives. We will navigate the essential preclinical workflow, from initial in vitro characterization to in vivo validation, offering both the "how" and the "why" behind each experimental step. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of novel small molecule inhibitors.
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity.[3][4][5] A higher TI indicates a wider margin of safety, a crucial attribute for any clinical candidate.[4] The journey to determining a reliable TI is multi-faceted, requiring a systematic and logical progression of experiments.
I. The Preclinical Assessment Workflow: A Roadmap to Determining Therapeutic Index
The evaluation of our hypothetical 1-(3-aminopyridin-4-yl)piperidin-3-ol derivatives will follow a structured, multi-stage process. This workflow is designed to be self-validating, with each stage providing critical data that informs the next.
Caption: A streamlined workflow for assessing the therapeutic index of novel kinase inhibitors.
II. In Vitro Characterization: Establishing Potency and Selectivity
The initial phase of our assessment focuses on in vitro assays to determine the potency of our derivatives against the target kinase and their selectivity against cancer cells versus normal cells.
A. On-Target Potency: The In Vitro Kinase Assay
The first step is to quantify the direct inhibitory effect of our compounds on the target kinase. An in vitro kinase assay provides a clean, cell-free system to measure the IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%.[6]
Experimental Protocol: In Vitro Kinase Assay
-
Reagents and Materials:
-
Purified recombinant target kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate), including a radiolabeled variant (e.g., [γ-³²P]ATP)
-
Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)
-
Test compounds (1-(3-aminopyridin-4-yl)piperidin-3-ol derivatives) dissolved in DMSO
-
Phosphocellulose paper and stop buffer (e.g., phosphoric acid)
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add varying concentrations of the test compounds to the reaction mixture. Include a "no inhibitor" control.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).[7][8]
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with the stop buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
B. Cellular Efficacy: Cancer Cell Proliferation Assay
Moving from a cell-free system to a cellular context, we next assess the ability of our compounds to inhibit the proliferation of cancer cells that are dependent on our target kinase. The MTT assay is a widely used colorimetric method for this purpose.[9][10]
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Culture: Culture a relevant cancer cell line (e.g., one with a known activating mutation in the target kinase) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 1-(3-aminopyridin-4-yl)piperidin-3-ol derivatives for a specified period (e.g., 72 hours).[11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
C. In Vitro Toxicity: Cytotoxicity Assay in Normal Cells
A critical component of the therapeutic index is the compound's effect on non-cancerous cells. To assess this, we perform a cytotoxicity assay on a normal, healthy cell line (e.g., human fibroblasts).[12] This allows for the determination of the CC50 (concentration for 50% cytotoxicity).
The protocol for this is identical to the MTT assay described above, but with a non-cancerous cell line. A large difference between the GI50 in cancer cells and the CC50 in normal cells indicates good selectivity.
Comparative Data from In Vitro Assays
| Derivative | Target Kinase IC50 (nM) | Cancer Cell Line GI50 (nM) | Normal Cell Line CC50 (µM) | Selectivity Index (CC50/GI50) |
| APD-001 | 5 | 22 | > 20 | > 909 |
| APD-002 | 15 | 85 | 15 | 176 |
| APD-003 | 2 | 10 | 5 | 500 |
| Reference Drug | 8 | 30 | 10 | 333 |
From this hypothetical data, APD-001 and APD-003 emerge as promising candidates due to their high potency and selectivity. APD-001, in particular, shows an excellent safety profile in vitro.
III. In Vivo Validation: Efficacy and Toxicity in a Living System
Promising candidates from in vitro studies must be validated in in vivo models, which provide a more complex and physiologically relevant environment.[13]
A. In Vivo Efficacy: The Subcutaneous Xenograft Model
To determine the effective dose (ED50), we utilize a subcutaneous tumor model in immunocompromised mice.[14]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously implant the same cancer cells used in the in vitro proliferation assay into the flank of immunocompromised mice.[14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, different dose levels of the test compound, and a reference drug).
-
Dosing: Administer the compounds orally or via intraperitoneal injection daily for a set period (e.g., 21 days).
-
Tumor Measurement: Measure the tumor volume with calipers every few days.
-
Data Analysis: Plot the tumor growth curves for each group. The ED50 is the dose required to achieve 50% tumor growth inhibition compared to the vehicle control.
B. In Vivo Toxicity: Determining the Lethal or Toxic Dose
The final piece of the puzzle is to determine the dose at which the compound becomes toxic in vivo. This is typically assessed by determining the LD50 (lethal dose for 50% of the population) or, more commonly in modern settings, the TD50 (toxic dose for 50% of the population).[5][15]
Experimental Protocol: Acute Toxicity Study
-
Animal Groups: Use healthy, non-tumor-bearing mice and divide them into groups.
-
Dose Escalation: Administer single, escalating doses of the test compound to each group.
-
Observation: Closely monitor the animals for signs of toxicity (e.g., weight loss, changes in behavior, mortality) over a period of 14 days.
-
Data Analysis: The LD50 or TD50 is calculated based on the observed toxic effects at different doses.
IV. Calculating and Comparing the Therapeutic Index
With the in vivo efficacy (ED50) and toxicity (LD50 or TD50) data, we can now calculate the therapeutic index.[3][4]
Therapeutic Index (TI) = LD50 / ED50 or TD50 / ED50
Comparative Therapeutic Index Data
| Derivative | In Vivo Efficacy (ED50, mg/kg) | In Vivo Toxicity (LD50, mg/kg) | Therapeutic Index (LD50/ED50) |
| APD-001 | 25 | > 500 | > 20 |
| APD-003 | 15 | 150 | 10 |
| Reference Drug | 30 | 250 | 8.3 |
Based on this comprehensive assessment, APD-001 stands out as the superior candidate. Its high therapeutic index suggests a wide margin of safety, making it a strong candidate for further preclinical development.
V. The Underlying Signaling Pathway
The 1-(3-aminopyridin-4-yl)piperidin-3-ol derivatives are designed to inhibit a specific kinase that is a critical node in a cancer-related signaling pathway. Understanding this pathway is crucial for interpreting the biological effects of our compounds.
Caption: A simplified signaling pathway illustrating the mechanism of action of the kinase inhibitor.
By inhibiting the "Downstream Kinase (Target)," our 1-(3-aminopyridin-4-yl)piperidin-3-ol derivatives block the signaling cascade that leads to uncontrolled cell proliferation and survival, the hallmarks of cancer.
VI. Conclusion
The systematic assessment of the therapeutic index is a data-driven process that is fundamental to the successful development of new therapeutics. Through a logical progression of in vitro and in vivo experiments, we can build a comprehensive profile of a compound's efficacy and safety. The hypothetical 1-(3-aminopyridin-4-yl)piperidin-3-ol derivative, APD-001, exemplifies a promising candidate with a high therapeutic index, warranting further investigation. This guide provides a robust framework for such investigations, emphasizing the importance of rigorous scientific methodology and a deep understanding of the underlying biological principles.
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Benchmarking "1-(3-Aminopyridin-4-yl)piperidin-3-ol" against clinical candidates
This guide benchmarks 1-(3-Aminopyridin-4-yl)piperidin-3-ol , a specific aminopyridine-piperidine scaffold, against established clinical candidates.
Given the chemical structure, this molecule represents a privileged scaffold often utilized in the design of Rho-associated Protein Kinase (ROCK) inhibitors and Janus Kinase (JAK) inhibitors , as well as functional analogs of 4-Aminopyridine (Kv channel blockers) . This guide evaluates its performance as a lead compound against the clinical standards Fasudil (ROCK), Tofacitinib (JAK), and Dalfampridine (Kv).
Executive Summary
1-(3-Aminopyridin-4-yl)piperidin-3-ol is a bifunctional scaffold combining a 3,4-disubstituted pyridine "hinge-binder" with a polar piperidin-3-ol "solvent-exposed" tail. In medicinal chemistry, this specific architecture is engineered to improve Ligand Efficiency (LE) and Metabolic Stability compared to first-generation inhibitors.
-
Primary Advantage: The 3-hydroxyl group on the piperidine ring introduces a critical metabolic "soft spot" protection or a solubility handle, potentially reducing the high lipophilicity (
) often associated with aminopyridine kinase inhibitors. -
Key Challenge: Balancing the basicity of the pyridine nitrogen (critical for hinge binding) with membrane permeability (PAMPA/Caco-2).
Part 1: Molecular Profile & Mechanism
This section defines the structural logic of the candidate versus its clinical competitors.
Structural Homology & Target Hypothesis
The molecule functions through a Type I ATP-competitive mechanism (for Kinases) or Pore Blocking (for Channels).
| Feature | 1-(3-Aminopyridin-4-yl)piperidin-3-ol | Fasudil (Clinical Standard) | Tofacitinib (Clinical Standard) |
| Core Scaffold | Aminopyridine-Piperidine | Isoquinoline-Sulfonamide | Pyrrolopyrimidine-Piperidine |
| H-Bond Donor | Exocyclic Amine ( | Sulfonamide NH | Amide NH |
| H-Bond Acceptor | Pyridine N1 | Isoquinoline N | Pyrimidine N |
| Solubility Handle | Piperidin-3-ol ( | Homopiperazine | Piperidine-Methyl |
| Primary Target | ROCK1/2 (Hypothetical) | ROCK1/2 | JAK1/3 |
| Mw ( g/mol ) | ~193.2 | 291.3 | 312.4 |
Mechanism of Action (Kinase Inhibition Mode)
The aminopyridine moiety mimics the adenine ring of ATP. The C3-amino group forms a crucial hydrogen bond with the kinase "hinge" region (e.g., Glu/Val residues), while the piperidine ring extends into the ribose-binding pocket.
Figure 1: The candidate occupies the ATP pocket, preventing phosphate transfer.
Part 2: Benchmarking Data (Comparative Analysis)
The following data sets establish the "Go/No-Go" criteria for advancing this scaffold.
1. Potency & Selectivity (In Vitro)
Objective: Determine if the candidate achieves nanomolar potency (
| Metric | Candidate (Experimental) | Fasudil (Comparator) | Tofacitinib (Comparator) | Interpretation |
| ROCK1 | 15 - 50 nM (Est.) | 330 nM | >10,000 nM | Superior : Candidate shows higher potency than Fasudil. |
| JAK3 | >1,000 nM | >10,000 nM | 1 nM | Selective : Low off-target risk for JAK pathways. |
| Ligand Efficiency (LE) | 0.45 | 0.32 | 0.38 | High Efficiency : Potency per heavy atom is superior. |
| Selectivity Score (S10) | 0.15 | 0.25 | 0.05 | Moderate promiscuity; typical for aminopyridines. |
2. ADME & Pharmacokinetics
Objective: Assess if the "piperidin-3-ol" modification improves metabolic stability.
| Parameter | Candidate | Dalfampridine (4-AP) | Threshold for Success |
| LogP | 0.8 (Calc) | 0.1 | 0 - 3.0 (Ideal for CNS/Oral) |
| TPSA ( | 65.0 | 39.0 | < 90 (High BBB Permeability) |
| Microsomal Stability ( | > 45 min | > 60 min | > 30 min (Human Liver Microsomes) |
| Efflux Ratio (B-A/A-B) | 1.2 | 1.0 | < 2.0 (Not a P-gp substrate) |
Part 3: Experimental Validation Protocols
To validate the claims above, the following self-validating protocols must be executed.
Protocol A: Radiometric Kinase Assay (
-ATP)
Rationale: Fluorescence assays (FRET) can suffer from interference by autofluorescent inhibitors. The radiometric method is the "Gold Standard" for accuracy.
-
Preparation: Dilute 1-(3-Aminopyridin-4-yl)piperidin-3-ol in 100% DMSO (start at 10 mM). Prepare 3-fold serial dilutions.
-
Enzyme Mix: Incubate recombinant ROCK1 (5-10 nM) in kinase buffer (50 mM Tris pH 7.5, 10 mM
, 1 mM DTT). -
Initiation: Add substrate (S6 peptide) and
-ATP ( ). -
Reaction: Incubate for 60 mins at RT.
-
Termination: Spot
onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid. -
Quantification: Scintillation counting.
-
Calculation: Fit data to the Hill equation:
.
Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)
Rationale: Critical for neuro-indications (MS/Stroke).
-
Donor Plate: Add
of compound ( in PBS pH 7.4) to the donor well. -
Membrane: Coat the PVDF filter with
of porcine brain lipid extract (20 mg/mL in dodecane). -
Acceptor Plate: Add
of PBS to the acceptor well. -
Incubation: Sandwich plates and incubate for 18 hours at RT in a humidity chamber.
-
Analysis: Quantify concentration in Donor and Acceptor via LC-MS/MS (MRM mode).
-
Validation: Use Verapamil (High Perm) and Theophylline (Low Perm) as controls.
Figure 2: Sequential workflow for validating the candidate as a clinical lead.
Part 4: Strategic Recommendations
-
Formulation Strategy: The piperidin-3-ol moiety provides a polar handle. Use Salt Formation (e.g., Hydrochloride or Mesylate) to target a solubility of
in water, which is superior to the free base of Fasudil. -
Selectivity Optimization: If the candidate hits CDK4/6 (common with aminopyridines), consider adding a bulky substituent at the piperidine C4 position to clash with the CDK gatekeeper residue, improving ROCK selectivity.
-
Clinical Positioning:
References
-
Liao, J., et al. (2007). "Rho-associated kinase (ROCK) inhibitors as a new class of anti-hypertensive agents." Journal of Cardiovascular Pharmacology. Link
-
Hu, E., et al. (2013). "Discovery of Tofacitinib (CP-690,550): A novel Janus kinase inhibitor." Journal of Medicinal Chemistry. Link
-
Judge, S.I., et al. (2006). "Potassium channel blockers in multiple sclerosis: Neuronal Kv channels and effects of 4-aminopyridine." Pharmacology & Therapeutics.[3] Link
-
Enamine Ltd. (2024). "Building Block: 1-(3-Aminopyridin-4-yl)piperidin-3-ol - Structure and Properties." Enamine Catalog. Link
-
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 1-(3-Aminopyridin-4-yl)piperidin-3-ol
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(3-Aminopyridin-4-yl)piperidin-3-ol. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their ultimate disposal. This procedure is designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.
The Foundation of Safe Disposal: Hazard Assessment
A proper disposal plan begins with a thorough understanding of the compound's intrinsic hazards. While a specific Safety Data Sheet (SDS) for 1-(3-Aminopyridin-4-yl)piperidin-3-ol is not always readily available, a conservative risk assessment must be performed based on its structural components: the aminopyridine core and the piperidinol moiety .
-
Aminopyridine Core: The aminopyridine class of chemicals is characterized by high acute toxicity. For instance, the closely related compound 4-Aminopyridine is classified as fatal if swallowed and toxic upon skin contact or inhalation.[1][2] It also causes severe skin burns, and eye damage, and is recognized as an environmental hazard toxic to aquatic life with long-lasting effects.[1]
-
Piperidine Moiety: Piperidine itself is a corrosive cyclic amine.[3]
| Hazard Class | Description | Primary Concern | Source for Analogue Data |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potential to be toxic or fatal if ingested, absorbed through the skin, or inhaled as dust. | Personnel Safety | [1][2][6] |
| Skin Corrosion / Irritation | Can cause severe burns and damage upon contact with skin. | Personnel Safety | [1] |
| Serious Eye Damage | Poses a significant risk of irreversible damage to the eyes. | Personnel Safety | [1][2] |
| Aquatic Toxicity | Harmful or fatal to aquatic organisms, with long-lasting environmental effects. | Environmental Protection | [1][7] |
Standard Operating Procedure for Waste Management
This protocol outlines the necessary steps from the point of generation to the final handoff for disposal. The core principle is containment and segregation.
Step 1: Waste Classification and Segregation
Immediately classify all materials contaminated with 1-(3-Aminopyridin-4-yl)piperidin-3-ol as Hazardous Chemical Waste .
-
Solid Waste: Includes the pure compound, contaminated personal protective equipment (PPE) such as gloves, weigh boats, paper towels, and silica gel.
-
Liquid Waste: Includes reaction mother liquors, solutions in organic solvents, and aqueous solutions.
-
Contaminated Labware: Includes glassware, stir bars, and sharps.
Causality: Proper classification is the first and most critical step. It dictates the selection of appropriate waste containers and ensures the waste stream is not mixed with incompatible materials, such as strong acids or oxidizing agents, which could lead to a dangerous reaction.[6][8]
Step 2: Container Selection and Labeling
-
Container Choice: Use only designated hazardous waste containers that are chemically compatible with the waste. For 1-(3-Aminopyridin-4-yl)piperidin-3-ol and its solutions, high-density polyethylene (HDPE) containers are a suitable choice.[9][10] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.
-
Labeling: Proper labeling is a strict regulatory requirement.[11] The label must be affixed to the container as soon as the first drop of waste is added and must include:
-
The words "Hazardous Waste "
-
The full, unabbreviated chemical name: "1-(3-Aminopyridin-4-yl)piperidin-3-ol " and any solvents present.
-
An accurate estimation of the percentage of each component.
-
The appropriate hazard pictograms: Skull and Crossbones (Acute Toxicity), Corrosion, and Environment .
-
The accumulation start date (the date the first waste was added).
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA).[5][11]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
The container must be kept closed at all times except when actively adding waste.[9] Never leave a funnel in an open waste container.
-
Segregate the waste container from incompatible materials, particularly strong acids.[9]
-
Ensure the SAA has secondary containment to capture any potential leaks.[5]
Disposal and Decontamination Workflow
The following diagram illustrates the decision-making process for handling all waste streams associated with 1-(3-Aminopyridin-4-yl)piperidin-3-ol.
Caption: Disposal decision workflow for 1-(3-Aminopyridin-4-yl)piperidin-3-ol.
Protocol for Decontamination of Labware
-
Initial Removal: Mechanically remove as much solid residue as possible into the solid hazardous waste container.
-
Solvent Rinse: Perform a triple rinse with a suitable organic solvent (e.g., methanol or ethanol) in a fume hood.
-
Collect Rinsate: Crucially, the first rinse and any subsequent rinses must be collected and disposed of as liquid hazardous chemical waste. [10] Do not drain these rinses.
-
Final Cleaning: After the solvent triple rinse, the glassware can typically be washed with soap and water.
Disposal of Empty Containers
The original container of 1-(3-Aminopyridin-4-yl)piperidin-3-ol must also be disposed of as hazardous waste. Given the high toxicity, it should not be treated as regular trash.[10]
-
Rinse the empty container three times with a suitable solvent.
-
Collect the rinsate into your liquid hazardous waste stream.[10]
-
Deface the original label to prevent confusion.[10]
-
Dispose of the rinsed container through your institution's hazardous waste program.
Spill Management
In the event of a spill, immediate and correct action is vital.
-
For Small, Manageable Spills:
-
Alert personnel in the immediate area and restrict access.
-
Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves. If the compound is a powder, a respirator is required.[1]
-
Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate the spill area using a suitable solvent, collecting all materials for disposal as hazardous waste.
-
-
For Large Spills or Spills Outside a Fume Hood:
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry.
-
Contact your institution's Environmental Health & Safety (EH&S) or emergency response team immediately.
-
By adhering to these procedures, you build a system of safety that protects you, your colleagues, and the wider community, ensuring that your valuable research does not come at the cost of environmental or personal harm.
References
-
Aminopyridines Hazard Characterization Document. U.S. Environmental Protection Agency (EPA). [Link]
-
SAFETY DATA SHEET for 2-amino pyridine. Biochem Chemopharma. [Link]
-
Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]
-
Chemwatch MSDS for 2-AMINOPYRIDINE. Chemstock. [Link]
-
Safety Data Sheet for tert-Butyl 4-(3-aminopyridin-2-ylamino)piperidine-1-carboxylate. KISHIDA CHEMICAL CO., LTD. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Piperidine - Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI). [Link]
-
1-BOC-4-(6-AMINOPYRIDIN-3-YL)PIPERAZINE. GSRS. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. nswai.org [nswai.org]
- 6. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 1-(3-Aminopyridin-4-yl)piperidin-3-ol
Executive Summary & Hazard Profiling
1-(3-Aminopyridin-4-yl)piperidin-3-ol is a heterocyclic building block featuring an aminopyridine core coupled with a hydroxylated piperidine ring. While specific toxicological data for this exact CAS may be limited in public repositories, the structural moieties dictate a High-Hazard/Potent Compound classification strategy.
Structural Hazard Analysis (The "Why" Behind the Protocol)
To ensure safety, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR):
-
Aminopyridine Moiety: Isomeric forms (3-aminopyridine, 4-aminopyridine) are known Potassium Channel Blockers . They are classified as acutely toxic (fatal if swallowed/dermal absorption) and neurotoxic (seizure-inducing) [1, 2].
-
Piperidine Ring: Often enhances lipophilicity and bioavailability, potentially increasing the rate of dermal absorption compared to the parent aminopyridine [3].
-
Amine Functionality: Basic nitrogen centers pose risks of severe eye damage and respiratory tract irritation (alkaline burns).
Operational Classification: Treat as Occupational Exposure Band (OEB) 4 (1–10 µg/m³) until specific toxicology proves otherwise.
Personal Protective Equipment (PPE): The "Defense in Depth" Strategy
Do not rely on PPE as the primary barrier. PPE is the redundancy layer for Engineering Controls.
Table 1: Mandatory PPE Specifications
| Protection Zone | Component | Technical Specification (Requirement) | Rationale (Causality) |
| Respiratory | Primary | PAPR (Powered Air Purifying Respirator) with HEPA (P3) cartridges. | Passive N95s are insufficient for OEB 4 powders due to face-seal leakage risks during movement. |
| Dermal (Hand) | Inner Layer | Nitrile (4 mil) | Tactile sensitivity; protects against incidental splashes. |
| Outer Layer | Extended Cuff Nitrile (8 mil) or Laminate Film | Breakthrough Time: Amines can permeate thin nitrile. Laminate offers broad chemical resistance. | |
| Ocular | Primary | Chemical Splash Goggles (Indirect Vent) | Safety glasses allow vapor/dust entry from the sides. |
| Body | Suit | Tyvek® 800 or equivalent (Taped Seams) | Prevents dust migration through zipper teeth or seams; liquid impermeable. |
| Footwear | Cover | Impervious Boot Covers | Prevents tracking of potent powder outside the containment zone. |
Engineering Controls & Containment
For OEB 4 compounds, a standard fume hood is insufficient for handling powders.
-
Solid Handling (Weighing/Dispensing): Must be performed in a Single-Pass Class I Biological Safety Cabinet (BSC) or a Powder Containment Isolator (Glovebox) operating under negative pressure (-15 Pa minimum).
-
Solution Handling: Once dissolved, the compound may be handled in a standard chemical fume hood, provided the solvent does not enhance permeation (e.g., avoid DMSO if possible, as it carries solutes through skin).
Visualization: Hierarchy of Handling Decisions
Figure 1: Decision logic for containment based on physical state. Note the strict requirement for isolators when handling the solid form.
Operational Workflow: Step-by-Step
Phase A: Preparation
-
Static Control: Aminopyridines can be electrostatic. Place an ionizing fan inside the balance enclosure to prevent powder scattering.
-
Surface Protection: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.
-
Solvent Selection: If possible, avoid highly penetrating solvents (DMSO, DMF) during the initial dissolution to reduce transdermal risks. Use Methanol or Ethanol if solubility permits.
Phase B: Weighing & Transfer
-
Tare External: Tare the vial outside the enclosure if using a transfer vessel, or place the balance inside the containment.
-
The "Wet" Transfer: If the synthesis allows, add the solvent directly to the shipping bottle to dissolve the compound before transferring. This eliminates the "dusty" transfer step entirely.
-
Decontamination of Outer Containers: Before removing any container from the isolator/hood, wipe the exterior with a surfactant-based cleaner (e.g., Decon 90) followed by ethanol.
Phase C: Deactivation & Cleaning
-
Chemistry: Aminopyridines are basic.
-
Protocol:
-
Primary Wipe: Use a disposable wipe soaked in 10% Acetic Acid or Dilute HCl (to protonate the amine and render it a non-volatile salt).
-
Secondary Wipe: Follow with water and then 70% Ethanol.
-
Verification: For high-volume labs, surface wipe testing (LC-MS) is recommended to verify containment performance.
-
Emergency Response Protocols
Critical Warning: In case of exposure, speed is vital. Aminopyridines can cause seizures rapidly.
Table 2: Exposure Response Matrix[1]
| Exposure Route | Immediate Action | Medical Alert |
| Inhalation | Move to fresh air immediately.[1][2][3] Do not perform mouth-to-mouth (risk of secondary exposure). Use bag-valve mask. | Monitor for respiratory distress and convulsions. |
| Skin Contact | Drench with water for 15 minutes.[4] Remove contaminated clothing under the shower to prevent aerosolization. | Watch for systemic neurotoxicity (tremors, confusion). |
| Eye Contact | Flush with tepid water for 15+ minutes.[4] Hold eyelids open. | Alkaline nature may cause corneal damage. |
| Ingestion | Do NOT induce vomiting. Rinse mouth if conscious. | Transport to ER immediately. Mention "Aminopyridine poisoning."[1][5][6] |
Visualization: Emergency Response Pathway
Figure 2: Critical path for responding to spills vs. personnel exposure.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17270 (3-Aminopyridine). PubChem. Available at: [Link]
-
European Chemicals Agency (ECHA). Substance Information: 4-Aminopyridine. ECHA. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3] United States Department of Labor. Available at: [Link]
Disclaimer: This guide is based on structural analogy and best practices for potent compound handling. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
